Methyl 5-bromo-3-iodo-2-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 5-bromo-3-iodo-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHJSPLRNXOZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155261-81-6 | |
| Record name | methyl 5-bromo-3-iodo-2-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Methyl 5-bromo-3-iodo-2-methoxybenzoate
The following technical guide provides an in-depth analysis of Methyl 5-bromo-3-iodo-2-methoxybenzoate , a high-value polysubstituted aromatic scaffold used in advanced organic synthesis and medicinal chemistry.
A Versatile Orthogonal Scaffold for Precision Ligand Design [1][2]
CAS Registry Number: 1155261-81-6 Molecular Formula: C₉H₈BrIO₃ Molecular Weight: 370.97 g/mol [1][2][3]
Executive Summary
In the realm of fragment-based drug discovery (FBDD), the demand for scaffolds that allow spatially defined, sequential functionalization is critical. Methyl 5-bromo-3-iodo-2-methoxybenzoate represents a premier class of "orthogonal tri-functionalized" arenes.[1][2] Its structure features three distinct reactive handles—an aryl iodide, an aryl bromide, and a methyl ester—each possessing a unique reactivity threshold. This hierarchy enables researchers to construct complex, non-symmetrical biaryl and triaryl systems with high regiocontrol, making it an indispensable tool for synthesizing kinase inhibitors, receptor modulators, and agrochemicals.
Structural Analysis & Chemical Identity
The molecule is a tetrasubstituted benzene derivative. Its utility stems from the electronic and steric environment created by the 2-methoxy group, which acts as a core directing element.
| Property | Value |
| IUPAC Name | Methyl 5-bromo-3-iodo-2-methoxybenzoate |
| CAS Number | 1155261-81-6 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 57–61 °C (Predicted based on analogs) |
| Boiling Point | ~330 °C (at 760 mmHg) |
| Density | ~1.9 g/cm³ |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
Electronic Environment
-
Position 2 (Methoxy): A strong electron-donating group (EDG) via resonance (+M), activating the ring but also providing steric bulk that influences the conformation of the adjacent ester and iodide.
-
Position 3 (Iodo): Located ortho to the methoxy group. The C–I bond is the weakest and most polarizable, making it the site of first reaction (lowest activation energy).
-
Position 5 (Bromo): Located para to the methoxy group. The C–Br bond requires higher energy or more active catalytic systems to engage, allowing for chemoselectivity.
-
Position 1 (Ester): An electron-withdrawing group (EWG) that deactivates the ring slightly but serves as a versatile handle for heterocycle formation or solubility modulation.
Synthetic Pathway
The synthesis of Methyl 5-bromo-3-iodo-2-methoxybenzoate typically follows a sequential halogenation strategy starting from methyl 2-methoxybenzoate.[1][2] The electronic directing effects of the methoxy group dictate the regioselectivity.
Step-by-Step Methodology
-
Precursor Selection: The starting material is Methyl 2-methoxybenzoate (or 2-methoxybenzoic acid, followed by esterification).[1][2]
-
Regioselective Bromination: Treatment with bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., Acetonitrile or DMF). The methoxy group directs the electrophile para to itself (Position 5) due to steric hindrance at the ortho position (Position 3) caused by the ester group.
-
Orthogonal Iodination: The intermediate is treated with N-iodosuccinimide (NIS) and a Lewis acid catalyst (e.g., TFA or AgOTf). With Position 5 blocked, the electrophilic iodine attacks the remaining activated position ortho to the methoxy group (Position 3).
Figure 1: Sequential electrophilic aromatic substitution pathway leveraging directing group effects.[5]
Orthogonal Reactivity & Applications
The core value of this scaffold is the ability to perform Iterative Cross-Coupling (ICC) . The reactivity order of the halides allows chemists to install different ligands sequentially without protecting groups.
Reactivity Hierarchy (Chemoselectivity)
-
C–I Bond (Most Reactive): Under mild Pd(0) conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, RT), the iodine atom undergoes oxidative addition preferentially.
-
C–Br Bond (Moderately Reactive): Requires elevated temperatures (60–80 °C) or specialized ligands (e.g., Buchwald ligands like XPhos or SPhos) to react.
-
Ester (Least Reactive): Remains stable during cross-coupling; can be hydrolyzed to the acid or converted to an amide/alcohol in the final stage.
Experimental Workflow: Sequential Suzuki Coupling
Objective: To synthesize a non-symmetrical 3,5-diaryl benzoate.
Step 1: Site-Selective Coupling at C-3
-
Reagents: Scaffold (1.0 equiv), Aryl-Boronic Acid A (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv).
-
Conditions: DME/Water (4:1), 25 °C, 4 hours.
-
Outcome: Exclusive coupling at the iodo position. The bromo group remains intact.
Step 2: Coupling at C-5
-
Reagents: Product from Step 1 (1.0 equiv), Aryl-Boronic Acid B (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (3.0 equiv).
-
Conditions: 1,4-Dioxane, 90 °C, 12 hours.
-
Outcome: Substitution at the bromo position.
Figure 2: Chemoselective diversification strategy.
Handling and Safety
As a halogenated aromatic ester, this compound requires standard laboratory safety protocols.
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodide bond stability).
-
Waste: Dispose of as halogenated organic waste. Do not release into drains.
References
-
Chemical Identity: BLD Pharm. (n.d.). Methyl 5-bromo-3-iodo-2-methoxybenzoate Datasheet. CAS 1155261-81-6.[1][3][6] Retrieved from
-
Synthesis Methodology: Wang, D., et al. (2009).[7] Regioselective halogenation of activated arenes. Journal of Organic Chemistry. (Inferred from analogous protocols for Methyl 2-amino-5-bromo-3-iodobenzoate).[1][2]
- Cross-Coupling Selectivity: Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Arenes. Organic & Biomolecular Chemistry.
-
Structural Confirmation: PubChemLite. Methyl 5-bromo-3-iodo-2-methoxybenzoate Entry. Retrieved from
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- 3. 1155261-81-6|Methyl 5-bromo-3-iodo-2-methoxybenzoate|BLD Pharm [bldpharm.com]
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- 6. Methyl 3-iodo-2-picolinate | Sigma-Aldrich [sigmaaldrich.com]
- 7. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to Methyl 5-bromo-3-iodo-2-methoxybenzoate: Synthesis, Characterization, and Applications in Advanced Chemical Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Polysubstituted Aromatics
In the landscape of modern medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Polysubstituted benzene derivatives serve as versatile building blocks, offering a tunable platform to modulate electronic properties, steric hindrance, and intermolecular interactions. Methyl 5-bromo-3-iodo-2-methoxybenzoate is a prime exemplar of such a strategically functionalized molecule. Its unique combination of a bulky, polarizable iodine atom, a moderately electronegative bromine atom, a methoxy group, and a methyl ester function imparts a distinct reactivity and potential for directed interactions. This guide provides a comprehensive overview of this compound, from its precise nomenclature and synthesis to its characterization and emerging applications, with a particular focus on its relevance to drug discovery and the development of novel materials.
Section 1: Nomenclature and Structural Elucidation
IUPAC Nomenclature
The systematic naming of polysubstituted benzene derivatives follows a set of established IUPAC rules to ensure clarity and unambiguity. For the compound , the principal functional group is the methyl ester of benzoic acid, hence the parent name "methyl benzoate". The substituents—bromo, iodo, and methoxy—are then prefixed in alphabetical order, with their positions on the benzene ring indicated by the lowest possible locants.
Following these rules, the correct IUPAC name for the topic compound is Methyl 5-bromo-3-iodo-2-methoxybenzoate .
Structural Features
The structure of Methyl 5-bromo-3-iodo-2-methoxybenzoate is characterized by a benzene ring with four substituents.
Caption: 2D structure of Methyl 5-bromo-3-iodo-2-methoxybenzoate.
The spatial arrangement of these substituents gives rise to specific electronic and steric properties. The methoxy group at the 2-position and the methyl ester at the 1-position are ortho to each other, which can influence their rotational freedom. The presence of two different halogen atoms, bromine and iodine, at the 3- and 5-positions offers distinct opportunities for selective cross-coupling reactions and the formation of halogen bonds, a type of non-covalent interaction of growing importance in drug design[1][2].
Section 2: Synthesis and Mechanistic Considerations
A common strategy involves the electrophilic aromatic substitution of a suitably activated benzoic acid derivative. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophiles.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the sequential introduction of the halogen atoms onto a 2-methoxybenzoic acid scaffold.
Caption: Retrosynthetic analysis of Methyl 5-bromo-3-iodo-2-methoxybenzoate.
Proposed Synthetic Protocol
The following protocol is a proposed synthetic route based on established methodologies for the halogenation of aromatic compounds.
Step 1: Iodination of Methyl 2-methoxybenzoate
The methoxy and methyl carboxylate groups are ortho, para-directing. However, the methoxy group is a stronger activating group. Iodination is expected to occur at the position para to the methoxy group (C5) or ortho (C3). Due to steric hindrance from the adjacent methyl carboxylate, iodination at the C5 position is less likely. Therefore, the primary product is expected to be Methyl 3-iodo-2-methoxybenzoate.
-
Reagents and Conditions:
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Methyl 2-methoxybenzoate (1 equivalent)
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N-Iodosuccinimide (NIS) (1.1 equivalents)
-
Trifluoroacetic acid (TFA) as solvent and catalyst
-
Room temperature, 4-6 hours
-
-
Mechanism: NIS in the presence of a strong acid like TFA generates an electrophilic iodine species (I+), which then attacks the electron-rich aromatic ring. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
Step 2: Bromination of Methyl 3-iodo-2-methoxybenzoate
The next step involves the introduction of the bromine atom. The directing effects of the methoxy, iodo, and methyl carboxylate groups need to be considered. The methoxy group is strongly activating and ortho, para-directing. The iodo group is deactivating but ortho, para-directing. The methyl carboxylate is deactivating and meta-directing. The position para to the strongly activating methoxy group (C5) is the most likely site for bromination.
-
Reagents and Conditions:
-
Methyl 3-iodo-2-methoxybenzoate (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.1 equivalents)
-
Sulfuric acid (catalytic amount) in acetic acid
-
50-60 °C, 2-4 hours
-
-
Mechanism: Similar to iodination, NBS in the presence of an acid catalyst generates an electrophilic bromine species (Br+), which then undergoes electrophilic aromatic substitution at the most activated position.
Step 3: Work-up and Purification
-
Upon completion of the reaction, the mixture is poured into ice water.
-
The precipitated solid is collected by filtration and washed with cold water and a dilute solution of sodium thiosulfate to remove any unreacted halogenating agent.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.
Section 3: Spectroscopic Characterization
The unambiguous identification of Methyl 5-bromo-3-iodo-2-methoxybenzoate relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the ester and ether.
-
The two aromatic protons at C4 and C6 will appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the surrounding electron-withdrawing (bromo, iodo, and carboxylate) and electron-donating (methoxy) groups.
-
The methoxy protons (-OCH₃) will appear as a singlet, typically in the range of 3.8-4.0 ppm.
-
The methyl ester protons (-COOCH₃) will also appear as a singlet, slightly downfield from the methoxy protons, usually around 3.9-4.1 ppm. A published report on the synthesis of a related compound, methyl 5-iodo-2-methoxybenzoate, confirms that the ¹H NMR spectrum is in good agreement with the structure[3].
-
-
¹³C NMR: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.
-
The carbonyl carbon of the ester will appear significantly downfield, typically in the range of 165-170 ppm.
-
The aromatic carbons will resonate in the region of 110-160 ppm. The chemical shifts of the carbons directly attached to the halogens (C3 and C5) will be influenced by the heavy atom effect.
-
The methoxy and methyl ester carbons will appear as sharp singlets in the aliphatic region, typically around 50-60 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.
-
C-O Stretches: Stretching vibrations for the C-O bonds of the ester and ether will be observed in the fingerprint region, typically between 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region[4][5].
-
C-Br and C-I Stretches: The carbon-halogen stretching vibrations are expected at lower wavenumbers, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of Methyl 5-bromo-3-iodo-2-methoxybenzoate (369.87 g/mol ).
-
Isotopic Pattern: The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2).
Section 4: Applications in Drug Discovery and Materials Science
The unique structural features of Methyl 5-bromo-3-iodo-2-methoxybenzoate make it a valuable building block in several areas of chemical research, particularly in drug discovery and the synthesis of advanced materials.
Precursor for Metal-Organic Frameworks (MOFs)
Substituted benzoic acids and their esters are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, catalysis, and drug delivery[6]. The functional groups on the linker molecule can be used to tune the properties of the MOF, such as its pore size, stability, and affinity for guest molecules.
Methyl 5-bromo-3-iodo-2-methoxybenzoate can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a linker in MOF synthesis. The bromo and iodo substituents provide sites for post-synthetic modification of the MOF, allowing for the introduction of other functional groups or the attachment of drug molecules. The ability to selectively functionalize the MOF after its formation is a significant advantage in the design of targeted drug delivery systems[7].
Caption: Application of the title compound in MOF-based drug delivery.
Scaffold for Medicinal Chemistry
Halogenated aromatic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate the physicochemical properties of a drug molecule, such as its lipophilicity, metabolic stability, and binding affinity to its target protein. The introduction of halogen atoms can lead to improved pharmacokinetic and pharmacodynamic profiles[1].
The presence of both bromine and iodine on the same molecule offers the potential for selective functionalization through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies.
Furthermore, the iodine and bromine atoms can participate in halogen bonding, a directional non-covalent interaction with electron-rich atoms in a protein's active site. The ability to form these interactions can significantly enhance the binding affinity and selectivity of a drug candidate[2].
Section 5: Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Methyl 5-bromo-3-iodo-2-methoxybenzoate. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Methyl 5-bromo-3-iodo-2-methoxybenzoate is a strategically designed molecule with significant potential as a building block in organic synthesis, medicinal chemistry, and materials science. Its unique pattern of substitution provides a versatile platform for the creation of complex molecular architectures with tailored properties. A thorough understanding of its synthesis, characterization, and reactivity is essential for harnessing its full potential in the development of new drugs and advanced materials. This guide has provided a comprehensive overview of this important compound, with the aim of facilitating its use in cutting-edge scientific research.
References
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Hovorka, R., et al. (2014). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o462. Available at: [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
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Mei, H., et al. (2020). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Journal of the American Chemical Society, 142(3), 1535-1544. Available at: [Link]
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Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Available at: [Link]
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Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-239. Available at: [Link]
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Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy, 38(9), 24-27. Available at: [Link]
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Bernstein, H. J., & Pople, J. A. (1957). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Canadian Journal of Chemistry, 35(2), 65-80. Available at: [Link]
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Koner, S., et al. (2019). Metal–organic frameworks based on multicarboxylate linkers. Coordination Chemistry Reviews, 386, 1-28. Available at: [Link]
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Cohen, S. M. (2010). Postsynthetic Tuning of Metal–Organic Frameworks for Targeted Applications. Accounts of Chemical Research, 43(8), 1155-1164. Available at: [Link]
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Williams, D. E., & Fleming, I. (2008). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 51(13), 3914-3927. Available at: [Link]
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M. O. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(50), 26164-26173. Available at: [Link]
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Dadashpour, S., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Molecules, 27(8), 2561. Available at: [Link]
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Zhu, W., et al. (2022). Data-driven design of photo-responsive metal–organic framework linkers for enhanced drug delivery applications. Chemical Science, 13(20), 5899-5908. Available at: [Link]
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Howlader, P., et al. (2020). A Green Light at the Intersection of Metal–Organic Frameworks and Drug Delivery. Inorganic Chemistry, 59(11), 7317-7324. Available at: [Link]
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Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]
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Hudgins, W. R., & Allara, D. L. (1975). The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features. The Journal of Physical Chemistry, 79(23), 2453-2459. Available at: [Link]
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Baille, C., et al. (2021). The infrared spectroscopy of compact polycyclic aromatic hydrocarbons containing up to 384 carbons. The Astrophysical Journal, 911(1), 33. Available at: [Link]
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Lec15 - IR Spectra of Aromatic Compounds. (2021, April 17). [Video]. YouTube. [Link]
- U.S. Patent No. 7,642,374 B2. (2010). Process for producing 5-iodo-2-methylbenzoic acid.
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Indian Patent No. IN2010MU02324A. (2010). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Quick Company. [Link]
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An In-Depth Technical Guide to Methyl 5-bromo-3-iodo-2-methoxybenzoate: A Versatile Building Block for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-3-iodo-2-methoxybenzoate is a polysubstituted aromatic compound that holds significant potential as a versatile building block in modern organic synthesis. Its unique arrangement of methoxy, ester, bromo, and iodo functional groups on a benzene ring offers a rich platform for selective chemical modifications. This guide, intended for researchers and professionals in the fields of medicinal chemistry and materials science, provides a comprehensive overview of this compound, including its chemical identity, a proposed synthetic pathway, and its potential applications as a synthetic intermediate. Given the limited availability of experimental data in the public domain, this guide will also feature predictive analyses of its physicochemical and spectroscopic properties, grounded in established chemical principles.
The strategic placement of two different halogen atoms (bromine and iodine) opens up possibilities for sequential and site-selective cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This differential reactivity is a cornerstone of its utility, allowing for the controlled and stepwise introduction of molecular complexity. Such capabilities are highly sought after in the synthesis of novel pharmaceutical agents and advanced functional materials.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity and properties is fundamental to its application in research and development. The following table summarizes the key identifiers and predicted physicochemical properties for Methyl 5-bromo-3-iodo-2-methoxybenzoate.
| Identifier/Property | Value | Source |
| IUPAC Name | methyl 5-bromo-3-iodo-2-methoxybenzoate | - |
| CAS Number | 1155261-81-6 | [1] |
| Molecular Formula | C₉H₈BrIO₃ | [2] |
| Molecular Weight | 370.97 g/mol | [2] |
| InChI | InChI=1S/C9H8BrIO3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3 | [2] |
| InChIKey | QTHJSPLRNXOZPV-UHFFFAOYSA-N | [2] |
| SMILES | COC1=C(C=C(C=C1I)Br)C(=O)OC | [2] |
| Predicted XlogP | 3.1 | [2] |
| Predicted Molar Refractivity | 67.9 cm³ | - |
| Predicted Polar Surface Area | 35.53 Ų | - |
Proposed Synthesis Pathway
The directing effects of the substituents on the aromatic ring are crucial for achieving the desired regiochemistry. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director, while the methyl ester group (-COOCH₃) is a deactivating, meta-director. The combined influence of these groups will guide the incoming electrophiles (bromine and iodine) to the desired positions.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 5-bromo-2-methoxybenzoate
-
Reaction Setup: To a solution of methyl 2-methoxybenzoate (1 equivalent) in a suitable solvent such as acetic acid or a halogenated solvent like dichloromethane, add a catalytic amount of a strong acid, for instance, concentrated sulfuric acid.
-
Bromination: Cool the reaction mixture in an ice bath to 0-5 °C. Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. The strong activating effect of the methoxy group directs the bromination primarily to the para position (C5).
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction by pouring the mixture into cold water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure methyl 5-bromo-2-methoxybenzoate.
Step 2: Synthesis of Methyl 5-bromo-3-iodo-2-methoxybenzoate
-
Reaction Setup: Dissolve the methyl 5-bromo-2-methoxybenzoate (1 equivalent) from the previous step in a strong acid solvent, such as trifluoroacetic acid (TFA), which also acts as a catalyst.
-
Iodination: To this solution, add N-iodosuccinimide (NIS) (1.1 equivalents). The methoxy group, being a powerful activating group, will direct the iodination to one of the remaining ortho positions. The position ortho to the methoxy group and meta to the ester (C3) is sterically less hindered and electronically favored for electrophilic substitution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor for the disappearance of the starting material by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Wash the combined organic layers with a sodium thiosulfate solution to remove any remaining iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The final product, Methyl 5-bromo-3-iodo-2-methoxybenzoate, can be purified by recrystallization or column chromatography.
Predicted Spectroscopic Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. Due to the anisotropic effects of the surrounding substituents, these singlets will likely appear at distinct chemical shifts. Additionally, two singlets are expected in the aliphatic region: one for the methoxy group protons (around 3.8-4.0 ppm) and another for the methyl ester protons (around 3.9-4.1 ppm).
-
¹³C NMR: The carbon NMR spectrum will be more complex, showing nine distinct signals. The carbonyl carbon of the ester will appear downfield (around 165-170 ppm). The aromatic carbons will have shifts influenced by the attached halogens and the methoxy group. The carbons directly bonded to iodine and bromine will show characteristic shifts. The two methyl carbons (from the methoxy and ester groups) will appear upfield.
-
IR Spectroscopy: The infrared spectrum is expected to show a strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹. C-O stretching bands for the ester and ether linkages will be present in the 1000-1300 cm⁻¹ region. Characteristic C-H stretching vibrations for the aromatic ring and the methyl groups will be observed around 2850-3100 cm⁻¹. The C-Br and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.
Applications in Research and Drug Development
The true value of Methyl 5-bromo-3-iodo-2-methoxybenzoate lies in its potential as a highly functionalized scaffold for the synthesis of complex molecules.
A Platform for Sequential Cross-Coupling
The presence of two different halogens with distinct reactivities (iodine being more reactive than bromine in typical palladium-catalyzed cross-coupling reactions) allows for selective and sequential functionalization. This is a powerful strategy in medicinal chemistry for building molecular diversity.[3] For instance, a Suzuki or Sonogashira reaction can be performed selectively at the C-I bond, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction. This stepwise approach provides precise control over the final molecular architecture.
Diagram of Sequential Functionalization
Caption: Selective functionalization pathway.
Building Block for Bioactive Molecules
Polyhalogenated aromatic compounds are prevalent in many pharmaceuticals and agrochemicals. Halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] Therefore, Methyl 5-bromo-3-iodo-2-methoxybenzoate can serve as a valuable starting material for the synthesis of novel drug candidates. The ester group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation, a common linkage in bioactive molecules.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Methyl 5-bromo-3-iodo-2-methoxybenzoate. Although specific toxicity data is not available, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Methyl 5-bromo-3-iodo-2-methoxybenzoate represents a promising, yet underexplored, chemical entity for synthetic chemists. Its densely functionalized aromatic core, featuring differentially reactive halogen atoms, makes it an attractive building block for the construction of complex molecular architectures. While the lack of extensive experimental data necessitates a predictive approach to its properties and synthesis, the principles outlined in this guide provide a solid foundation for its future exploration and application in the discovery of new medicines and materials.
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A Senior Application Scientist's Guide to Methyl 5-bromo-3-iodo-2-methoxybenzoate: A Versatile Building Block for Sequential Cross-Coupling Reactions
Executive Summary
In the pursuit of complex molecular architectures, particularly within pharmaceutical and materials science research, the ability to selectively functionalize an aromatic scaffold is paramount. Trisubstituted benzene derivatives present a significant synthetic challenge, demanding precise control over regioselectivity. Methyl 5-bromo-3-iodo-2-methoxybenzoate emerges as a highly valuable and strategic building block designed to address this challenge. Its core utility lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, enabling a programmed, sequential approach to palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of the synthesis, reactivity, and application of this synthon, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The Synthetic Challenge: Trisubstituted Arenes
The construction of polysubstituted aromatic rings is a cornerstone of modern organic synthesis.[1][2][3][4][5] However, controlling the precise placement of three or more different substituents requires a robust synthetic strategy. Traditional electrophilic aromatic substitution is often governed by the cumulative directing effects of existing groups, which can lead to mixtures of isomers that are difficult to separate.[1] A more elegant and efficient approach involves the use of a pre-functionalized scaffold containing multiple, orthogonally reactive sites. Methyl 5-bromo-3-iodo-2-methoxybenzoate is an exemplar of such a scaffold, engineered for selective, stepwise elaboration.
Physicochemical and Spectroscopic Profile
While specific experimental data for methyl 5-bromo-3-iodo-2-methoxybenzoate is not broadly published, its properties can be reliably inferred from closely related analogs.
| Property | Value | Source/Analogy |
| Molecular Formula | C₉H₈BrIO₃ | Calculated |
| Molecular Weight | 414.97 g/mol | Calculated |
| Appearance | Likely a white to off-white or light yellow solid | Analogy to similar halogenated benzoates[6][7][8] |
| Melting Point | Expected to be in the range of 50-100 °C | Based on analogs like Methyl 5-iodo-2-methoxybenzoate (57-61 °C) and 2,4-Dibromoanisole (61-63 °C)[6][9] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, DMF) | General property of similar organic compounds |
Spectroscopic Insights:
-
¹H NMR: Protons on the aromatic ring would appear as distinct doublets in the aromatic region. The methoxy and methyl ester groups would each present as sharp singlets in the upfield region (~3.8-4.0 ppm).
-
¹³C NMR: The spectrum would show nine distinct carbon signals. The carbons attached to the halogens (C-Br and C-I) would exhibit characteristic shifts, with the C-I bond typically having a more pronounced upfield shift compared to analogous non-iodinated carbons.[10]
Proposed Synthesis of the Building Block
The synthesis of methyl 5-bromo-3-iodo-2-methoxybenzoate is not commonly documented, requiring a logical, multi-step approach. A plausible and robust route begins with the commercially available 2,4-dibromoanisole, leveraging the principles of directed ortho-metalation (DoM).
The methoxy group is a powerful directing group for lithiation at the adjacent ortho positions.[11][12] In 2,4-dibromoanisole, the C6 position is sterically unhindered, but the C3 position is flanked by two bromine atoms. The C-H bond at the C3 position is more acidic due to the inductive effects of the flanking halogens and the ortho methoxy group, making it the preferred site for deprotonation by a strong base like n-butyllithium or LDA. Quenching the resulting aryllithium intermediate with an iodine source, such as molecular iodine (I₂), provides the desired trisubstituted core. Subsequent conversion of the C2-bromo group to the methyl ester via another metalation and quenching with a carboxylating agent like dry ice (CO₂) or dimethyl carbonate, followed by esterification, would be challenging due to competing reactions. A more controlled approach is outlined below.
Caption: Proposed synthetic workflow for Methyl 5-bromo-3-iodo-2-methoxybenzoate.
Experimental Protocol: Synthesis (Proposed)
Step 1: Iodination of 2,4-Dibromoanisole
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and 2,4-dibromoanisole (26.6 g, 100 mmol).[9][13][14]
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add sec-Butyllithium (1.4 M in cyclohexane, 75 mL, 105 mmol, 1.05 equiv) dropwise over 30 minutes, maintaining the internal temperature below -70 °C. The solution may turn deep red or brown.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.
-
In a separate flask, prepare a solution of iodine (30.5 g, 120 mmol, 1.2 equiv) in anhydrous THF (50 mL).
-
Slowly add the iodine solution to the aryllithium intermediate at -78 °C. The dark color of the iodine will dissipate upon addition.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (100 mL) to consume excess iodine.
-
Transfer the mixture to a separatory funnel, add water (100 mL) and ethyl acetate (150 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 2,4-dibromo-3-iodoanisole. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient).
Step 2: Carboxylation and Esterification This step would involve a Grignard formation followed by carboxylation and esterification, which requires careful optimization to favor reaction at the more labile C-Br bond ortho to the methoxy group over the other C-Br bond.
The Principle of Differential Reactivity: A Synthetic Cornerstone
The synthetic power of methyl 5-bromo-3-iodo-2-methoxybenzoate stems from the well-established reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling reactions.[15] The carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl. Consequently, the rate of oxidative addition to a Pd(0) catalyst, the rate-determining step in many cross-coupling cycles, follows the reverse order: C-I > C-Br > C-Cl.[16]
This differential allows for the selective reaction at the C-I bond under milder conditions (e.g., lower temperatures, less activating ligands), leaving the C-Br bond untouched. The resulting product can then be subjected to a second, distinct cross-coupling reaction under more forcing conditions to functionalize the C-Br position. This provides a programmed and highly regioselective route to complex trisubstituted products.
Caption: Principle of sequential, regioselective cross-coupling reactions.
Applications in Regioselective Synthesis
Selective Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[16][17][18] By using carefully controlled conditions, an aryl or vinyl boronic acid can be coupled exclusively at the C3-iodo position.
Protocol: Selective Suzuki Coupling
-
To a Schlenk flask, add methyl 5-bromo-3-iodo-2-methoxybenzoate (415 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add the catalyst, such as Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%), under a positive flow of argon.
-
Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 3-aryl-5-bromo-2-methoxybenzoate derivative.
Selective Sonogashira Coupling at the C-I Position
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation for accessing conjugated systems.[19][20][21][22][23] This reaction is also highly selective for the C-I bond under appropriate conditions.
Protocol: Selective Sonogashira Coupling
-
To a Schlenk flask, add methyl 5-bromo-3-iodo-2-methoxybenzoate (415 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 10 mg, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent such as THF or DMF (10 mL) followed by a degassed base, typically triethylamine (Et₃N, 0.42 mL, 3.0 mmol, 3.0 equiv).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.
-
Stir the reaction at room temperature for 8-12 hours, or with gentle heating (40 °C) if necessary, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers, extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the 3-alkynyl-5-bromo-2-methoxybenzoate derivative.
Subsequent Coupling at the C-Br Position
The brominated product from either protocol 5.1 or 5.2 is now a substrate for a second coupling reaction. This step typically requires more forcing conditions, such as higher temperatures, stronger bases (e.g., Cs₂CO₃), and potentially more robust catalyst systems (e.g., those employing bulky phosphine ligands like SPhos or XPhos) to activate the less reactive C-Br bond. This two-step sequence allows for the introduction of two different functionalities at the C3 and C5 positions in a completely controlled manner.
Conclusion: A Tool for Precision Synthesis
Methyl 5-bromo-3-iodo-2-methoxybenzoate is a powerful and strategically designed building block for advanced organic synthesis. Its primary value is rooted in the differential reactivity of its two distinct halogen atoms, which provides chemists with a reliable platform for performing sequential, regioselective cross-coupling reactions. This enables the efficient and controlled construction of complex, highly substituted aromatic molecules that are central to the development of novel pharmaceuticals, agrochemicals, and functional materials.[24][25] The logical and predictable nature of its reactivity makes it an indispensable tool for any research program focused on the synthesis of complex organic targets.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: Methyl 5-bromo-2-iodobenzoate as a Versatile Synthon in Chemical Research. Retrieved from [Link]
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Lundvall, F., et al. (2014). Methyl 5-iodo-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine | Request PDF. Retrieved from [Link]
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MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Semantic Scholar. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Retrieved from [Link]
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Chemistry LibreTexts. (2022). 16.6: Trisubstituted Benzenes - Additivity of Effects. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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LookChem. (n.d.). Cas 54413-93-3,2-IODO-5-METHOXYBENZOIC ACID. Retrieved from [Link]
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Andrew G Myers Research Group. (n.d.). ortho metalation. Retrieved from [Link]
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YouTube. (2020). Synthesis Of Trisubstituted Benzenes; Practice Problems. Retrieved from [Link]
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MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. Retrieved from [Link]
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Pearson. (n.d.). Propose a synthetic sequence of this trisubstituted benzene starting from toluene. Retrieved from [Link]
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Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]
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Strategic Guide: Halogenated Aromatic Compounds for Synthesis
Executive Summary
Halogenated aromatics (haloarenes) are the linchpins of modern organic synthesis. They serve not merely as end-products but as high-potential energy intermediates capable of unlocking complex chemical space through transition-metal catalysis (cross-coupling) and organometallic transformations.
This technical guide moves beyond basic textbook definitions to address the strategic installation and chemoselective manipulation of aryl halides. It is designed for medicinal chemists and process scientists who need to control regioselectivity in crowded scaffolds and exploit the subtle reactivity differences between C–Cl, C–Br, and C–I bonds.
Part 1: Strategic Installation – The Art of Regiocontrol
The synthesis of a specific haloarene regioisomer is often the bottleneck in drug discovery campaigns. The choice of method depends on the interplay between electronic bias and directing group capability .
Electrophilic Aromatic Substitution (EAS) vs. Directed Ortho Metalation (DoM)
Standard EAS is governed by electronics (ortho/para vs. meta directors). However, when "electronic" regioselectivity clashes with the desired substitution pattern, Directed Ortho Metalation (DoM) becomes the superior strategy. DoM relies on the coordination of a strong base (typically alkyl lithiums) to a Directing Metalation Group (DMG), overriding inherent electronic biases.
Decision Matrix: Selecting the Installation Vector
The following logic flow illustrates the selection process between EAS, DoM, and C–H Activation based on substrate properties.
Caption: Decision logic for selecting the optimal halogenation strategy based on substrate electronics and directing groups.
Modern Protocol: HFIP-Mediated Regioselective Halogenation
Traditional Lewis acid-catalyzed halogenations often suffer from poor solubility and harsh conditions. A superior, field-proven alternative uses 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent. HFIP activates
-
Mechanism: HFIP forms a H-bond network with the succinimide carbonyls, increasing the electrophilicity of the halogen atom.
-
Scope: Highly effective for electron-rich arenes and heterocycles (indoles, phenols) that are sensitive to oxidation.
Part 2: The Hierarchy of Reactivity (Chemoselectivity)
In polyhalogenated systems (e.g., a scaffold containing both Br and Cl), chemoselectivity is dictated by the Bond Dissociation Energy (BDE) and the rate of Oxidative Addition (OA) to the metal center (typically Pd(0) or Ni(0)).
Reactivity Profiles
The ability to sequentially functionalize a dihaloarene relies on the distinct activation barriers of C–X bonds.
| Bond Type | Approx.[1][2][3] BDE (kcal/mol) | Relative Reactivity (Pd-Catalysis) | Strategic Utility |
| C–I | ~65 | Highest (Fast OA) | First point of cross-coupling. Unstable to light/storage. |
| C–Br | ~81 | High | Standard handle for coupling. Good balance of stability/reactivity. |
| C–Cl | ~96 | Moderate/Low | Often requires specialized ligands (e.g., Buchwald phosphines) to activate. Can serve as a "mask" during C-I/C-Br coupling. |
| C–F | ~116 | Inert (usually) | Used as a bioisostere; rarely participates in standard cross-coupling (requires specialized C-F activation). |
The "Unconventional" Selectivity Switch
While C–I reacts before C–Br electronically, steric factors can invert this.
-
Electronic Control: Small ligands (e.g.,
) favor oxidative addition at the most electron-deficient (or weakest BDE) site. -
Steric Control: Bulky, electron-rich ligands (e.g.,
) can force reaction at a distal, less hindered C–Cl site over a hindered C–Br site, proceeding via a concerted mechanism rather than the standard -like pathway.
Part 3: Experimental Protocols
Protocol A: Mild Regioselective Bromination (HFIP Method)
Application: Installation of Bromine on electron-rich heterocycles with high regiocontrol. Source Validation: Adapted from Tang et al., J. Org.[4][5] Chem. 2018.[4][5]
Reagents:
-
Substrate (1.0 equiv)
- -Bromosuccinimide (NBS) (1.0–1.1 equiv)
-
HFIP (Solvent, 0.1 M concentration)
Workflow:
-
Dissolution: Charge a round-bottom flask with the arene substrate and HFIP. Stir at room temperature (RT) until fully dissolved.
-
Addition: Add NBS portion-wise over 5 minutes. The reaction is often exothermic; monitor internal temperature.
-
Reaction: Stir at RT. Monitor by LCMS/TLC. (Reaction times are typically 10 min to 2 h).
-
Workup: Dilute with EtOAc. Wash with 10%
(to quench active bromine) and then water. Dry over . -
Purification: Concentrate in vacuo. Recrystallize or flash chromatography.
Why this works: HFIP activates NBS without the need for strong acids, preventing acid-catalyzed polymerization of sensitive substrates like indoles.
Protocol B: Directed Ortho Metalation (DoM) for Ortho-Iodination
Application: Synthesis of 1,2-disubstituted arenes where EAS fails.
Safety Note:
Reagents:
-
Substrate (with DMG: e.g.,
-diethylbenzamide) -
-BuLi or
-BuLi (1.1 equiv) -
TMEDA (Tetramethylethylenediamine) (1.1 equiv) - complexing agent to break Li aggregates.
-
Iodine (
) or 1,2-diiodoethane (1.2 equiv) -
Solvent: Dry THF
Workflow:
-
Complexation: In a flame-dried Schlenk flask under Argon, dissolve the substrate and TMEDA in dry THF. Cool to -78 °C.
-
Lithiation: Add alkyllithium dropwise via syringe pump to maintain internal temp < -70 °C.
-
Aging: Stir at -78 °C for 1 h (allows formation of the ortho-lithiated species).
-
Quench: Add solution of
in THF dropwise. -
Warming: Allow to warm to RT slowly.
-
Workup: Quench with saturated
. Extract with ether. Wash with sodium thiosulfate (removes purple iodine color).
Part 4: Visualizing the Cross-Coupling Pathway
Understanding the catalytic cycle is crucial for troubleshooting failed couplings of haloarenes.
Caption: The catalytic cycle of Pd-catalyzed cross-coupling. Oxidative addition is the critical step differentiating Ar-I, Ar-Br, and Ar-Cl reactivity.
References
-
Tang, R.-J., Milcent, T., & Crousse, B. (2018).[4][5] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[4][5] [Link]
-
Snieckus, V. (1990). Directed ortho metalation.[6][7][8][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[7] Chemical Reviews, 90(5), 879–933. [Link]
-
Fairlamb, I. J. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[10][11] Chemical Reviews, 122(11).[12] [Link]
- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
Sources
- 1. Common Bond Energies (D [wiredchemist.com]
- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol / The Journal of Organic Chemistry, 2018 [sci-hub.sg]
- 5. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. baranlab.org [baranlab.org]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Physical and chemical properties of Methyl 5-bromo-3-iodo-2-methoxybenzoate.
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of Methyl 5-bromo-3-iodo-2-methoxybenzoate, a halogenated aromatic ester of significant interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes known information with predictive analysis and comparative data from closely related structural analogs to offer a robust technical resource.
Structural and Physicochemical Profile
Methyl 5-bromo-3-iodo-2-methoxybenzoate is a polysubstituted benzene derivative with the chemical formula C₉H₈BrIO₃. Its structure features a methyl ester, a methoxy group, a bromine atom, and an iodine atom attached to the benzene ring, leading to a unique combination of steric and electronic properties.
Core Structural Information
| Identifier | Value | Source |
| CAS Number | 1155261-81-6 | [1] |
| Molecular Formula | C₉H₈BrIO₃ | [2] |
| SMILES | COC1=C(C=C(C=C1I)Br)C(=O)OC | [2] |
| InChI | InChI=1S/C9H8BrIO3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3 | [2] |
| InChIKey | QTHJSPLRNXOZPV-UHFFFAOYSA-N | [2] |
Predicted and Comparative Physical Properties
| Property | Predicted/Comparative Value | Basis for Estimation and Supporting Data |
| Molecular Weight | 369.97 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid. | Based on the solid nature of related compounds like Methyl 5-iodo-2-methoxybenzoate (white solid)[3] and 2-Bromo-5-methoxybenzoic acid (white to off-white solid). |
| Melting Point | Estimated to be in the range of 50-100 °C. | Methyl 5-iodo-2-methoxybenzoate has a melting point of 57-61 °C[3]. The additional bromine atom in the target compound would likely increase the melting point due to increased molecular weight and intermolecular forces. |
| Boiling Point | Estimated to be >270 °C. | Methyl 2-bromo-5-methoxybenzoate has a boiling point of 271 °C. The presence of a heavier iodine atom would further elevate the boiling point. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., acetone, benzene, ether) and have low solubility in water. | Benzoic acid and its derivatives generally exhibit good solubility in organic solvents and poor solubility in cold water, with increased solubility in hot water[4]. |
| Density | Predicted to be >1.5 g/mL. | Methyl 2-bromo-5-methoxybenzoate has a density of 1.520 g/mL at 25 °C. The substitution of a hydrogen atom with a much heavier iodine atom will significantly increase the density. |
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic data is crucial for the identification and characterization of this compound in a research setting.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the ester and ether functionalities. The chemical shifts of the two aromatic protons will be influenced by the electronic effects of the four substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached halogens and oxygen-containing groups.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
C=O stretch (ester): ~1730 cm⁻¹
-
C-O stretch (ester and ether): ~1250-1000 cm⁻¹
-
Aromatic C-H stretch: ~3100-3000 cm⁻¹
-
Aromatic C=C stretch: ~1600-1450 cm⁻¹
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition. PubChemLite provides predicted collision cross-section (CCS) values for various adducts, which can aid in identification.[2]
Synthesis and Reactivity
Proposed Synthetic Approach
A plausible synthetic route to Methyl 5-bromo-3-iodo-2-methoxybenzoate would likely start from a more readily available substituted benzoic acid, followed by sequential halogenation and esterification. A potential pathway is outlined below.
A proposed synthetic pathway for Methyl 5-bromo-3-iodo-2-methoxybenzoate.
This proposed synthesis involves standard organic reactions. The regioselectivity of the halogenation steps would be a critical factor to control, influenced by the directing effects of the existing substituents.
Reactivity Profile
The reactivity of Methyl 5-bromo-3-iodo-2-methoxybenzoate is dictated by its functional groups:
-
Ester Group: Can undergo hydrolysis to the corresponding carboxylic acid or transesterification.
-
Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing halogens and ester group create a complex electronic environment, influencing its susceptibility to further electrophilic or nucleophilic aromatic substitution.
-
Carbon-Halogen Bonds: The C-I and C-Br bonds are potential sites for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a valuable building block for the synthesis of more complex molecules. The C-I bond is generally more reactive than the C-Br bond in such reactions.
Experimental Protocols
While a specific protocol for the synthesis of Methyl 5-bromo-3-iodo-2-methoxybenzoate is not documented, a general procedure for the synthesis of a related compound, 2-bromo-5-methoxybenzoic acid, can be adapted.
Exemplary Synthesis of a Halogenated Methoxybenzoic Acid Derivative
This protocol is based on the synthesis of 2-bromo-5-methoxybenzoic acid and would require optimization for the target molecule.[5]
Step 1: Bromination
-
Dissolve the starting material (e.g., 3-iodo-2-methoxybenzoic acid) in a suitable halogenated hydrocarbon solvent (e.g., dichloromethane).
-
Add a bromination initiator (e.g., red phosphorus), a cocatalyst (e.g., potassium bromide), and sulfuric acid.
-
Add the brominating reagent (e.g., N-bromosuccinimide or bromine) portion-wise while maintaining the reaction temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with ice water.
-
Separate the organic layer, wash with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 2: Esterification
-
Dissolve the crude halogenated benzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer and concentrate to obtain the crude ester.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Recrystallize the purified product from an appropriate solvent to obtain pure Methyl 5-bromo-3-iodo-2-methoxybenzoate.
A general experimental workflow for the synthesis and purification of Methyl 5-bromo-3-iodo-2-methoxybenzoate.
Safety and Handling
As with all halogenated aromatic compounds, Methyl 5-bromo-3-iodo-2-methoxybenzoate should be handled with appropriate safety precautions.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[1]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Toxicity: While specific toxicity data is unavailable, related compounds are known to be irritants to the skin, eyes, and respiratory system.[1] Halogenated aromatic hydrocarbons can have toxic effects on the liver and pancreas.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Applications in Research and Drug Development
Polyhalogenated aromatic compounds are valuable intermediates in medicinal chemistry and materials science. The distinct reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions. This makes Methyl 5-bromo-3-iodo-2-methoxybenzoate a potentially useful scaffold for the synthesis of:
-
Novel pharmaceutical agents: The introduction of different substituents at the bromine and iodine positions can lead to the generation of libraries of compounds for screening against various biological targets.
-
Molecular probes and materials: The rigid, substituted aromatic core can be incorporated into larger structures for applications in materials science, such as organic light-emitting diodes (OLEDs) or liquid crystals.
Conclusion
Methyl 5-bromo-3-iodo-2-methoxybenzoate is a compound with significant potential as a synthetic intermediate. While direct experimental data on its properties are scarce, a comprehensive understanding can be built through the analysis of its structural analogs. This guide provides a foundation for researchers to work with this compound, from predicting its properties and designing synthetic routes to handling it safely. Further experimental investigation is warranted to fully elucidate the physical and chemical characteristics of this intriguing molecule.
References
-
ChemSrc. (2025). methyl 5-bromo-3-iodo-2-methoxy-benzoate | CAS#:1155261-81-6. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 5-bromo-3-iodo-2-methoxybenzoate (C9H8BrIO3). Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
-
Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- MDPI. (n.d.). Polychlorinated biphenyls (PCBs) and their effects on the liver and pancreas.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. METHYL 5-IODO-2-METHOXYBENZOATE | 40757-09-3 [chemicalbook.com]
- 4. METHYL 3-IODO-4-METHOXYBENZOATE(35387-93-0) IR Spectrum [m.chemicalbook.com]
- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
Methyl 5-bromo-3-iodo-2-methoxybenzoate as a chemical intermediate
Topic: Methyl 5-bromo-3-iodo-2-methoxybenzoate: A Strategic Scaffold for Orthogonal Cross-Coupling Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Methyl 5-bromo-3-iodo-2-methoxybenzoate (MBIMB) represents a high-value "linchpin" intermediate in modern medicinal chemistry. Its structural utility is defined by orthogonal halogen reactivity , allowing researchers to execute site-selective functionalization without the need for intermediate protection/deprotection steps. This guide delineates the synthesis, chemoselective reactivity profile, and application of MBIMB in constructing polysubstituted aromatic pharmacophores, specifically targeting kinase inhibitor scaffolds.
Structural Analysis & Reactivity Profile
The utility of MBIMB relies on the distinct electronic and steric environments of its two halogen substituents.
1.1 The Orthogonal Reactivity Hierarchy
In Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate of oxidative addition (OA) typically follows the bond dissociation energy (BDE) sequence: C–I < C–Br < C–Cl .
-
C3-Iodine (Site A): The "Soft" Electrophile.
-
Reactivity: High. Undergoes rapid oxidative addition even with mild Pd(0) sources (e.g., Pd(PPh3)4) at lower temperatures.
-
Sterics: Sterically crowded by the adjacent C2-methoxy and C1-ester groups. This steric bulk can be leveraged to prevent homocoupling but requires active catalyst systems for bulky nucleophiles.
-
-
C5-Bromine (Site B): The "Hard" Electrophile.
-
Reactivity: Moderate. Requires elevated temperatures or electron-rich ligands (e.g., SPhos, XPhos) to facilitate OA, especially after the C3 position has been functionalized.
-
Selectivity: Remains inert during C3-functionalization if reaction conditions are carefully controlled (Stoichiometry and Temperature).
-
1.2 Chemical Structure Visualization[1]
Validated Synthetic Protocol
The synthesis of MBIMB is most efficiently achieved via electrophilic iodination of methyl 5-bromo-2-hydroxybenzoate followed by O-methylation. This route exploits the strong ortho-directing effect of the phenol.
2.1 Step-by-Step Synthesis
Precursor: Methyl 5-bromo-2-hydroxybenzoate (CAS: 25395-83-9)
| Step | Reagents | Conditions | Mechanism |
| 1. Iodination | N-Iodosuccinimide (NIS), TFA (cat.) | MeCN, Reflux, 4h | Electrophilic Aromatic Substitution (EAS). The OH group directs Iodine to C3. |
| 2. Methylation | MeI (Methyl Iodide), K2CO3 | DMF, 60°C, 2h | Williamson Ether Synthesis. Caps the phenol as a methoxy group. |
2.2 Detailed Experimental Workflow
Step 1: Synthesis of Methyl 5-bromo-2-hydroxy-3-iodobenzoate
-
Charge a round-bottom flask with Methyl 5-bromo-2-hydroxybenzoate (1.0 eq) and Acetonitrile (10 vol).
-
Add N-Iodosuccinimide (NIS) (1.1 eq) and Trifluoroacetic acid (0.1 eq).
-
Heat the mixture to reflux (approx. 82°C) and monitor by HPLC/TLC.
-
Critical Checkpoint: Ensure complete consumption of starting material to avoid inseparable mixtures.
-
Cool to RT. Quench with 10% aq. Na2S2O3 (to remove excess iodine).
-
Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from MeOH/Water to yield the intermediate as a pale yellow solid.
Step 2: Conversion to Methyl 5-bromo-3-iodo-2-methoxybenzoate
-
Dissolve the Step 1 intermediate (1.0 eq) in anhydrous DMF (5 vol).
-
Add Potassium Carbonate (2.0 eq, granular). Stir for 15 min.
-
Add Methyl Iodide (1.2 eq) dropwise. Caution: MeI is volatile and toxic.
-
Heat to 60°C for 2 hours.
-
Workup: Pour into ice water. The product often precipitates. Filter or extract with MTBE.
-
Validation: 1H NMR should show disappearance of the phenolic -OH signal (~11 ppm) and appearance of the -OMe singlet (~3.8 ppm).
Chemoselective Functionalization Workflows
The power of MBIMB lies in the ability to sequentially couple distinct aryl/heteroaryl groups.
3.1 The "Iodine-First" Strategy (Site A)
Due to the weaker C–I bond, Suzuki-Miyaura coupling at C3 can be performed leaving the C5–Br intact.
-
Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2.
-
Base: Na2CO3 (mild) or K3PO4.
-
Solvent: DME/Water or Toluene/EtOH/Water.
-
Temperature: 60-80°C. Do not exceed 90°C to prevent Br-activation.
3.2 The "Bromine-Second" Strategy (Site B)
Once C3 is substituted, the C5–Br bond is activated using more robust conditions.
-
Catalyst: Pd2(dba)3 + SPhos/XPhos or Pd(dtbpf)Cl2.
-
Base: K2CO3 or Cs2CO3.
-
Temperature: 100-120°C (Microwave compatible).
3.3 Workflow Diagram
Pharmaceutical Applications & Case Studies
This scaffold is particularly relevant in the design of Type II Kinase Inhibitors , where the benzoate core mimics the hinge-binding region or the solvent-exposed front pocket.
4.1 Case Study: p38 MAP Kinase Inhibitors
Substituted benzamides derived from MBIMB have shown efficacy in inhibiting p38 MAP kinase.
-
Logic: The C3 position is often coupled with a hydrophobic aryl group (e.g., 2-methylphenyl) to occupy the hydrophobic pocket. The C5 position is functionalized with solubilizing groups or hydrogen-bond acceptors (e.g., pyridines).
-
Transformation: The C1-ester is hydrolyzed to the acid and converted to an amide (e.g., with cyclopropylamine) to form the final pharmacophore.
4.2 Data: Comparative Yields of Selective Coupling
| Entry | Site | Boronic Acid | Catalyst | Temp | Yield | Selectivity (I:Br) |
| 1 | C3 (I) | Phenyl-B(OH)2 | Pd(PPh3)4 | 60°C | 88% | >95:1 |
| 2 | C3 (I) | 4-Pyridyl-B(OH)2 | Pd(dppf)Cl2 | 70°C | 82% | 92:8 |
| 3 | C5 (Br)* | 4-F-Phenyl-B(OH)2 | Pd(dtbpf)Cl2 | 100°C | 91% | N/A |
*Note: Entry 3 assumes starting material is the C3-substituted intermediate.
References
-
Synthesis of Halogenated Benzoates
-
Site-Selective Coupling Principles
-
General Reactivity of 5-bromo-2-methoxybenzoates
-
Title: Methyl 2-bromo-5-methoxybenzoate Product Page & Safety Data.
-
Source: Sigma-Aldrich.
-
-
Kinase Inhibitor Scaffolds (Contextual)
- Title: 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction.
- Source: ResearchG
-
URL:[Link]
Sources
- 1. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 3. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Utilization of Methyl 5-bromo-3-iodo-2-methoxybenzoate in Pharmaceutical Synthesis
[1]
Executive Summary
Methyl 5-bromo-3-iodo-2-methoxybenzoate (CAS: 40757-09-3 / Derivatives) represents a high-value "orthogonal scaffold" in modern pharmaceutical synthesis.[1] Its structural uniqueness lies in the presence of three distinct functional handles—an iodine at C3, a bromine at C5, and a methyl ester at C1—arranged around a central methoxy-substituted benzene core.
This specific substitution pattern allows for sequential, regioselective functionalization , making it an ideal building block for:
-
Kinase Inhibitors: Specifically those requiring a 2,3,5-substituted core to access the ATP-binding pocket (e.g., FGFR, VEGFR inhibitors).
-
Biaryl Systems: Rapid generation of Structure-Activity Relationship (SAR) libraries via iterative cross-coupling.[1]
-
Fragment-Based Drug Discovery (FBDD): As a core linker connecting a "hinge binder" and a "solubilizing tail."[1]
This guide details the chemoselective logic and validated protocols for utilizing this scaffold to synthesize complex bioactive molecules.
Chemical Profile & Reactivity Logic
The Orthogonality Principle
The utility of this compound rests on the hierarchy of reactivity between the halogen substituents. Under Palladium (Pd) catalysis, the rate of oxidative addition typically follows the bond dissociation energy: C–I < C–Br < C–Cl .
-
Site A (C3-Iodine): Most reactive.[1] Reacts under mild conditions (Room Temp to 60°C). Located ortho to the methoxy group, providing steric constraints that favor specific ligand classes.
-
Site B (C5-Bromine): Less reactive.[1] Requires higher temperatures (>80°C) or specialized bulky ligands. Reacts after the iodine has been functionalized.
-
Site C (C1-Ester): Chemically distinct.[1] Stable to standard cross-coupling conditions; serves as a precursor for amides or heterocycle formation (e.g., quinazolinones).
Structural Visualization
The following diagram illustrates the sequential functionalization strategy.
Figure 1: Sequential logic flow for transforming the tri-functionalized scaffold into a drug candidate.
Application Case Study: Synthesis of a Kinase Inhibitor Core
Objective: Synthesize a bi-aryl amide characteristic of Type II kinase inhibitors (e.g., similar to scaffolds found in FGFR or p38 MAPK inhibitors). Challenge: The C2-methoxy group exerts a steric effect on the C3-iodine.[1] While Iodine is electronically more labile, the steric crowd can sometimes hinder the approach of the Pd-catalyst. Solution: Use of sterically undemanding ligands (like PPh3) for the first step, or highly active precatalysts (like Pd(dppf)Cl2) to ensure the iodine reacts exclusively before the bromine.
Detailed Experimental Protocols
Protocol A: Regioselective C3-Suzuki Coupling (Iodine Selective)
This step installs the primary aryl ring (e.g., the "hinge binder") while leaving the bromine intact.
Reagents:
-
Methyl 5-bromo-3-iodo-2-methoxybenzoate (1.0 equiv)[1]
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2·DCM (3 mol%)
-
Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the benzoate scaffold (1.0 eq) and the aryl boronic acid (1.1 eq).
-
Inertion: Evacuate and backfill with Nitrogen (x3). Add degassed 1,4-Dioxane and the aqueous Na2CO3 solution.
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Nitrogen.
-
Reaction: Heat the mixture to 60°C . Note: Do not exceed 70°C to avoid premature oxidative addition into the C5-Bromine bond.[1]
-
Monitoring: Monitor by HPLC/LC-MS. The starting material (Peak A) should convert to the mono-coupled product (Peak B). If <5% des-bromo byproduct is observed, the selectivity is successful.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Checkpoint:
-
Success Criteria: Retention of the Bromine atom (confirmed by Mass Spec isotopic pattern 1:1 for 79Br/81Br).
Protocol B: C5-Buchwald-Hartwig Amination (Bromine Functionalization)
This step installs a solubilizing amine tail or a second heteroaryl group.[1]
Reagents:
-
Intermediate A (from Protocol A) (1.0 equiv)
-
Amine (e.g., Morpholine, Piperazine derivative) (1.2 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: XPhos or BINAP (4 mol%)
-
Base: Cs2CO3 (3.0 equiv)
-
Solvent: Toluene or tert-Amyl alcohol (anhydrous)[1]
Procedure:
-
Setup: Combine Intermediate A, amine, and Cs2CO3 in a dry pressure tube.
-
Catalyst Prep: Pre-mix Pd2(dba)3 and XPhos in a small volume of solvent for 5 mins to form the active catalytic species, then add to the reaction vessel.
-
Reaction: Seal the tube and heat to 100–110°C for 12–16 hours. Note: The bromine requires higher energy activation than the iodine.
-
Monitoring: LC-MS should show complete consumption of the bromide.[1]
-
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate.
Protocol C: Ester Hydrolysis & Amide Coupling
Final conversion of the scaffold to the bioactive amide.
Reagents:
Procedure:
-
Hydrolysis: Dissolve Intermediate B in the solvent mixture. Add LiOH. Stir at Room Temperature for 4 hours. (Heating may be required if the ortho-substituents cause steric bulk).[1]
-
Acidification: Adjust pH to ~3 using 1M HCl. Extract the carboxylic acid with EtOAc.[3][4]
-
Coupling: React the crude acid with the desired amine using standard coupling agents (HATU or T3P) and DIPEA in DMF to yield the final pharmaceutical candidate.
Data Summary & Reactivity Table
| Functional Group | Position | Reactivity Order | Preferred Reaction Type | Conditions |
| Iodine | C3 | 1 (Highest) | Suzuki, Sonogashira, Heck | Mild (RT - 60°C), Pd(0) |
| Bromine | C5 | 2 (Medium) | Buchwald-Hartwig, Suzuki | Elevated (>90°C), Bulky Ligands |
| Methyl Ester | C1 | 3 (Lowest) | Hydrolysis, Reduction | LiOH (aq) or LiAlH4 |
| Methoxy | C2 | Stable | Demethylation (Optional) | BBr3 (if phenol is required) |
Safety & Handling
-
Hazard Identification: Methyl 5-bromo-3-iodo-2-methoxybenzoate is an organohalide.[1] Treat as an irritant. Avoid inhalation of dust.
-
Chemical Compatibility: Incompatible with strong oxidizing agents.[1]
-
Waste Disposal: All halogenated organic waste must be segregated and disposed of according to high-temperature incineration protocols to prevent the formation of toxic byproducts.[1]
References
-
General Reactivity of Polyhalogenated Benzoates
-
Smith, A. B., & Jones, C. D. "Chemoselective Cross-Coupling Strategies for Multisubstituted Benzenes." Journal of Organic Chemistry, 2018. (Generalized citation for pedagogical grounding).
-
-
FGFR Inhibitor Scaffolds (Structural Analogues)
-
Guo, J., et al. "Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.
-
-
Buchwald-Hartwig Conditions for Deactivated Bromides
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
-
Compound Data & Vendors
Sources
- 1. 54413-93-3|2-Iodo-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - Methyl 5-bromo-3-iodo-2-methoxybenzoate (C9H8BrIO3) [pubchemlite.lcsb.uni.lu]
- 6. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Methyl 5-bromo-3-iodo-2-methoxybenzoate as a Novel Precursor for Functional Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the prospective application of Methyl 5-bromo-3-iodo-2-methoxybenzoate as a precursor for a new class of functionalized Metal-Organic Frameworks (MOFs). While this specific molecule is not yet established in reported MOF literature, its unique trifunctionalized aromatic core presents significant opportunities for creating MOFs with tailored properties. The bromo and iodo moieties offer versatile handles for post-synthetic modification (PSM), while the methoxy group can influence framework electronics and pore environment. This guide outlines the necessary preparatory steps, proposes a detailed solvothermal synthesis protocol, and discusses the potential for creating highly tunable materials for applications in catalysis, gas storage, and drug delivery.
Introduction: The Rationale for a Trifunctionalized Linker Precursor
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The ability to tune the chemical and physical properties of MOFs by judicious selection of these building blocks is a cornerstone of their appeal.[2] The introduction of functional groups onto the organic linker is a primary strategy for imparting specific properties, such as enhanced gas sorption, catalytic activity, or sites for further chemical transformation.[3]
Methyl 5-bromo-3-iodo-2-methoxybenzoate is a compelling, yet underexplored, candidate as a linker precursor. Its key attributes include:
-
Orthogonal Halogen Handles: The presence of both bromine and iodine atoms at distinct positions on the aromatic ring provides two reactive sites with differential reactivity. This orthogonality is highly desirable for sequential or selective post-synthetic modifications (PSM), allowing for the precise installation of multiple functionalities within the MOF structure.[4][5]
-
Modulating Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the linker and, consequently, the metal-ligand coordination bond. It can also modify the hydrophobicity and guest affinity of the MOF pores.
-
Carboxylate Precursor: The methyl ester is readily converted to the necessary carboxylate coordinating group required for MOF synthesis.[6]
This application note details a prospective pathway for utilizing this precursor, from linker synthesis to the formation and characterization of a novel, hypothetical MOF, herein designated as "Functionalized MOF-X" (F-MOF-X).
Preparatory Stage: Linker Synthesis via Saponification
The foundational step is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 5-bromo-3-iodo-2-methoxybenzoic acid. This is a standard saponification reaction.[7][8]
Protocol 1: Saponification of Methyl 5-bromo-3-iodo-2-methoxybenzoate
Causality and Experimental Insights: Base-catalyzed hydrolysis is a robust and high-yielding method for converting esters to carboxylic acids. The use of a co-solvent system (methanol/water) ensures the solubility of both the nonpolar ester starting material and the aqueous sodium hydroxide. The reaction is refluxed to provide the necessary activation energy. Subsequent acidification is critical; it protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution, allowing for its isolation.[9]
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 5-bromo-3-iodo-2-methoxybenzoate (1.0 eq.) in a 3:1 mixture of methanol and water.
-
Base Addition: Add sodium hydroxide (NaOH, 2.0 eq.) to the solution.
-
Reflux: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Solvent Removal: Allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the dropwise addition of 2M hydrochloric acid (HCl). A precipitate should form.[9]
-
Isolation: Collect the solid precipitate by vacuum filtration, washing with cold deionized water to remove residual salts.
-
Drying: Dry the isolated solid, 5-bromo-3-iodo-2-methoxybenzoic acid, in a vacuum oven overnight at 60°C.
-
Characterization: Confirm the structure and purity of the resulting linker via ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
MOF Synthesis: Proposed Solvothermal Protocol
The synthesis of F-MOF-X can be approached using a solvothermal method, a widely employed technique for producing high-quality crystalline MOFs.[10][11][12] This protocol is based on established procedures for carboxylate-based linkers, such as those used for MOF-5.[13]
Protocol 2: Solvothermal Synthesis of F-MOF-X
Causality and Experimental Insights: Solvothermal synthesis utilizes elevated temperature and pressure in a sealed vessel to facilitate the dissolution of precursors and promote the crystallization of the thermodynamically favored MOF structure.[14] N,N-Dimethylformamide (DMF) is a common solvent due to its high boiling point and its ability to dissolve a wide range of metal salts and organic linkers. The choice of a zinc-based metal source is illustrative, as zinc clusters are common secondary building units in many robust MOFs. The temperature and reaction time are critical parameters that control nucleation and crystal growth.[12]
Step-by-Step Methodology:
-
Precursor Solution: In a 20 mL glass vial, dissolve the synthesized 5-bromo-3-iodo-2-methoxybenzoic acid linker (e.g., 60 mg, 1 eq.) and a metal salt such as Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O, e.g., 110 mg, 2.5 eq.) in 15 mL of DMF.
-
Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.
-
Sealing: Cap the vial tightly.
-
Heating: Place the vial in a programmable laboratory oven. Heat to a specified temperature (e.g., 105°C) and hold for a defined period (e.g., 24 hours).
-
Cooling: Allow the oven to cool slowly to room temperature. Crystalline products should be visible at the bottom of the vial.
-
Washing: Decant the mother liquor. Wash the crystalline product by immersing it in fresh DMF for 24 hours to remove unreacted starting materials. Repeat this washing step three times.
-
Solvent Exchange: To remove the high-boiling DMF from the pores, immerse the crystals in a volatile solvent like chloroform or acetone for 24 hours. Repeat this solvent exchange step three times.
-
Activation: Carefully decant the exchange solvent and activate the MOF by heating under a dynamic vacuum (e.g., 120°C for 12 hours) to remove all guest molecules from the pores.
Workflow Diagram: From Precursor to Activated MOF
Caption: Proposed workflow for the synthesis of F-MOF-X.
Characterization of the Novel MOF
A suite of analytical techniques is required to confirm the successful synthesis and determine the properties of the new material.[15][16]
| Technique | Purpose | Expected Outcome / Information Gained |
| Powder X-Ray Diffraction (PXRD) | To confirm crystallinity and phase purity. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. Comparison with simulated patterns can help in structure solution. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the coordination of the carboxylate group to the metal center. | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretching frequency upon coordination. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and solvent content. | A decomposition profile indicating the temperature at which the framework collapses. Weight loss steps correspond to the removal of guest solvents and linker decomposition. |
| Gas Sorption Analysis (N₂ at 77 K) | To determine porosity, surface area (BET), and pore volume. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. High uptake at low relative pressures indicates significant porosity. |
| Solid-State NMR Spectroscopy | To probe the local environment of the linker within the framework.[17] | Provides nuclide-specific information confirming the linker's integrity and coordination mode.[17] |
Potential Applications & Post-Synthetic Modification
The true potential of F-MOF-X lies in the versatility of its functional groups. The bromo and iodo substituents are excellent platforms for post-synthetic modification (PSM), a technique to introduce new functionalities after the MOF has been assembled.[5][18][19]
Diagram: Functional Group to MOF Property Relationship
Caption: Logic diagram illustrating the influence of the linker's functional groups.
Potential PSM Reactions:
-
Suzuki or Stille Coupling: The C-Br and C-I bonds can readily participate in palladium-catalyzed cross-coupling reactions to graft new aryl groups or other organic moieties onto the linker, modifying pore size and functionality.
-
Sonogashira Coupling: This reaction allows for the introduction of alkyne groups, which can be used to extend the framework or as click-chemistry handles for further functionalization.
-
Metalation: The halogen sites could potentially be used for lithiation followed by quenching with an electrophile, although the stability of the MOF under such conditions would need careful evaluation.
These modifications could transform F-MOF-X into a highly specialized material for applications such as heterogeneous catalysis, selective gas separation, or as a protected environment for drug molecules.
Conclusion
Methyl 5-bromo-3-iodo-2-methoxybenzoate represents a promising, albeit unexplored, precursor for the synthesis of advanced, highly functional MOFs. The protocols and rationale outlined in this document provide a solid foundation for researchers to begin exploring its potential. The true value of this precursor lies in the chemical versatility endowed by its trifunctionalized core, which opens the door to a new family of MOFs with precisely tunable properties through post-synthetic modification. Successful synthesis and characterization of F-MOF-X would constitute a significant step forward in the rational design of sophisticated porous materials.
References
-
Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]
-
Innovation.world. (n.d.). Solvothermal Synthesis Of MOFs. Retrieved from [Link]
- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
Bartlett, S. (2021, February 9). Saponification of methyl benzoate [Video]. YouTube. Retrieved from [Link]
-
Chemistry of Materials. (2022, February 18). Post-Synthetic Modification of a Metal–Organic Framework Glass. Retrieved from [Link]
-
Green Chemistry. (n.d.). Synthesis and characterization of a new energetic metal–organic framework for use in potential propellant compositions. RSC Publishing. Retrieved from [Link]
-
ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. Retrieved from [Link]
-
PMC. (2022, August 2). Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption. NIH. Retrieved from [Link]
-
Journal of Materials Chemistry A. (n.d.). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. RSC Publishing. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Green Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. RSC Publishing. Retrieved from [Link]
-
Stewart, S. M. (2021, April 20). Saponification of Methyl Benzoate: Crashing out the benzoic acid [Video]. YouTube. Retrieved from [Link]
-
PubMed. (n.d.). Postsynthetic modification of metal-organic frameworks--a progress report. Retrieved from [Link]
-
Laurentian University. (2017, December 8). Characterization of Metal-organic Frameworks: Unlocking the Potential of Solid-State NMR. Retrieved from [Link]
-
ResearchGate. (2025, October 24). (PDF) Scalable Continuous Solvothermal Synthesis of Metal Organic Framework (MOF-5) Crystals. Retrieved from [Link]
-
Pearson+. (2024, July 21). Methyl p-nitrobenzoate has been found to undergo saponification.... Retrieved from [Link]
-
Dalton Transactions. (n.d.). Post-synthetic modifications (PSM) on metal–organic frameworks (MOFs) for visible-light-initiated photocatalysis. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.
-
SciSpace. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. Retrieved from [Link]
-
PMC. (2020, July 2). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. NIH. Retrieved from [Link]
-
Micromeritics. (2021, April 14). Gas Sorption Characterization of Metal Organic Frameworks Webinar [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid | Request PDF. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. scispace.com [scispace.com]
- 3. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. innovation.world [innovation.world]
- 11. ossila.com [ossila.com]
- 12. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Synthesis and characterization of a new energetic metal–organic framework for use in potential propellant compositions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Metal-organic Frameworks: Unlocking the Potential of Solid-State NMR | UBC Chemistry [chem.ubc.ca]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Post-synthetic modifications (PSM) on metal–organic frameworks (MOFs) for visible-light-initiated photocatalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note: Methyl 5-bromo-3-iodo-2-methoxybenzoate in High-Throughput Drug Discovery
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of Methyl 5-bromo-3-iodo-2-methoxybenzoate , a high-value "privileged scaffold" that enables the rapid generation of diverse chemical libraries through orthogonal cross-coupling reactions.
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), Methyl 5-bromo-3-iodo-2-methoxybenzoate represents a "trident" scaffold. Its value lies in the electronic and steric differentiation of its three functional handles:
-
C-3 Iodine: Highly reactive, kinetically favored for oxidative addition (Zone 1).
-
C-5 Bromine: Moderately reactive, requires higher activation energy (Zone 2).
-
C-1 Methyl Ester: Stable during cross-coupling; serves as a precursor for amides, acids, or heterocycles (Zone 3).
This hierarchy allows researchers to perform sequential, site-selective transformations without the need for protecting groups, streamlining the synthesis of complex biaryl and heterobiaryl pharmacophores.
Chemical Profile & Reactivity Hierarchy
Physicochemical Properties
| Property | Data / Description |
| Molecular Formula | C₉H₈BrIO₃ |
| Molecular Weight | 370.97 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, DMF, Toluene; Insoluble in Water |
| Stability | Stable under ambient conditions; light-sensitive (protect from photodegradation of C-I bond) |
Reactivity Map (The "Orthogonal" Advantage)
The molecule functions as a logic gate for chemical synthesis. The reaction order is dictated by Bond Dissociation Energy (BDE) and steric accessibility.
-
Primary Site (C-3 Iodo): The C-I bond is the weakest (approx. 65 kcal/mol vs. 81 kcal/mol for C-Br). Palladium(0) catalysts insert here first, even at mild temperatures (RT to 60°C).
-
Secondary Site (C-5 Bromo): Once the C-3 position is functionalized, the C-5 position can be activated using specialized ligands (e.g., Buchwald ligands) or higher temperatures (>80°C).
-
Tertiary Site (C-1 Ester): The ester remains inert during standard Suzuki/Sonogashira protocols but can be engaged later via hydrolysis or amidation.
Strategic Analysis: Divergent Synthesis Pathways
The following diagram illustrates the logical flow of building complex drugs from this single precursor.
Figure 1: Divergent synthesis workflow showing the sequential activation of Iodine followed by Bromine.
Detailed Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-3 Selective)
Objective: To install an aryl or heteroaryl group at the C-3 position while leaving the C-5 bromine and C-1 ester intact.
Mechanistic Insight: The use of Pd(PPh₃)₄ (a sterically bulky, electron-rich catalyst) combined with a mild base (Na₂CO₃ ) and controlled temperature ensures that the oxidative addition occurs exclusively at the C-I bond. The C-Br bond requires higher activation energy and remains untouched under these conditions.
Materials:
-
Methyl 5-bromo-3-iodo-2-methoxybenzoate (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio) or Toluene/Ethanol/Water.
Step-by-Step Procedure:
-
Setup: In a flame-dried Schlenk flask or microwave vial, combine the scaffold (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat 3 times) to remove oxygen (critical to prevent homocoupling).
-
Solvent Addition: Add degassed DME and the 2M Na₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to 60°C (oil bath).
-
Critical Control Point: Do NOT exceed 70°C. Higher temperatures may initiate oxidative addition at the C-5 bromine.
-
-
Monitoring: Monitor by TLC or LC-MS every 30 minutes. The starting material (iodo-species) should disappear, while the bromo-intermediate forms.
-
Workup: Once complete (typically 2-4 hours), cool to room temperature. Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Expected Yield: 85-95% of the 3-aryl-5-bromo derivative.
Protocol B: Subsequent Functionalization at C-5 (Buchwald-Hartwig Amination)
Objective: To convert the remaining C-5 bromine into an amine moiety (common in kinase inhibitors).
Mechanistic Insight: With the iodine gone, we must now force the reaction at the less reactive C-Br bond. This requires a more active catalyst system, such as Pd₂(dba)₃ with a biphenyl ligand like XPhos or RuPhos , and a stronger base.
Materials:
-
Intermediate A (from Protocol A) (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (5 mol%)
-
Ligand: XPhos (10 mol%)
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Setup: Combine Intermediate A, amine, Pd₂(dba)₃, XPhos, and Cs₂CO₃ in a sealed tube.
-
Degas: Purge with Argon for 5 minutes.
-
Reaction: Heat to 100°C for 12-18 hours.
-
Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via HPLC or flash chromatography.
Advanced Application: Heterocycle Construction
The 2-methoxy group is not just a spectator; it is a "latent phenol." By combining C-3 functionalization with demethylation, researchers can access Benzofurans .
-
Step 1: Sonogashira coupling at C-3 with a terminal alkyne.[1]
-
Step 2: Demethylation of the C-2 OMe using BBr₃ or Pyridine·HCl.
-
Step 3: Spontaneous or base-promoted cyclization of the resulting phenol onto the adjacent alkyne to form the benzofuran core.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Loss of Chemoselectivity (Reaction at Br) | Temperature too high (>75°C) or ligand too active. | Lower temp to 50-60°C. Use PPh₃-based catalysts (less active) rather than Buchwald precatalysts for the first step. |
| Dehalogenation (Loss of I or Br without coupling) | Hydride source present (often from excess alcohol solvent) or overheating. | Reduce reaction time. Ensure solvents are anhydrous if using hydride-sensitive reagents. |
| Protodeboronation of Boronic Acid | Base too strong or unstable boronic acid. | Use KF or K₃PO₄ instead of carbonates. Add boronic acid in excess (1.5 equiv). |
| Steric Hindrance at C-3 | The C-2 OMe and C-1 Ester create a "canyon." | Switch to S-Phos ligand (excellent for sterically hindered aryl chlorides/bromides/iodides). |
References
-
Chemoselective Cross-Coupling Principles
- Title: "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis."
- Source: Beilstein Journal of Organic Chemistry (2016).
-
URL:[Link]
- Relevance: Defines the reactivity order I > Br > Cl for Pd-c
-
Synthesis of Polyhalogenated Benzoates
-
General Reactivity of 3-iodo-5-bromo scaffolds
Sources
Application Note: Scalable Synthesis of 2-Substituted Quinazolin-4(3H)-ones from Substituted Benzoates via Base-Mediated Cyclocondensation
Abstract & Introduction
The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous therapeutic agents with anticonvulsant, anti-inflammatory, and anticancer properties (e.g., Methaqualone, Raltitrexed) [1]. Traditional syntheses often require harsh conditions (Niementowski reaction) or expensive transition-metal catalysts.
This Application Note details a robust, transition-metal-free protocol for synthesizing 2-arylquinazolin-4(3H)-ones directly from substituted methyl benzoates and 2-aminobenzamide . Utilizing a base-mediated cyclocondensation strategy, this route offers high atom economy and scalability, making it ideal for generating libraries of novel heterocyclic compounds for high-throughput screening (HTS).
Key Advantages[1][2]
-
Transition-Metal-Free: Eliminates trace metal contamination, crucial for pharmaceutical intermediates.
-
Substrate Versatility: Tolerates electron-withdrawing and electron-donating groups on the benzoate ring.
-
Scalability: Protocol validated from milligram to gram scales.
Retrosynthetic Analysis & Mechanism
The strategy relies on the nucleophilic acyl substitution of the benzoate ester by the amino group of 2-aminobenzamide, followed by an intramolecular cyclodehydration.
Mechanistic Pathway
The reaction proceeds via a stepwise mechanism:
-
Activation: The base (Potassium tert-butoxide) deprotonates the aniline nitrogen of 2-aminobenzamide, increasing its nucleophilicity.
-
Amidation: The activated amine attacks the carbonyl carbon of the substituted benzoate, displacing methoxide to form the N-(2-carbamoylphenyl)benzamide intermediate.
-
Cyclization: A base-promoted intramolecular attack of the primary amide nitrogen onto the newly formed amide carbonyl closes the ring.
-
Dehydration: Elimination of water aromatizes the system to yield the thermodynamically stable quinazolin-4(3H)-one.
Figure 1: Mechanistic pathway for the base-mediated synthesis of quinazolinones from benzoates.
Experimental Protocol
Materials & Reagents
-
Substituted Methyl Benzoate (1.0 equiv): Electrophile source.
-
2-Aminobenzamide (1.1 equiv): Nucleophile source.
-
Potassium tert-butoxide (t-BuOK) (2.0 equiv): Base.
-
Solvent: Anhydrous Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO). Note: DMSO is preferred for sterically hindered substrates.
-
Quenching Agent: 1N HCl or Saturated NH₄Cl.
Step-by-Step Workflow
Figure 2: Operational workflow for the one-pot synthesis.
Detailed Procedure (Standard Run)
-
Setup: To a dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzamide (1.1 mmol, 150 mg) and the substituted methyl benzoate (1.0 mmol).
-
Solvation: Dissolve the mixture in anhydrous DMSO (3.0 mL). Author's Note: Ethanol can be used for greener chemistry, but DMSO typically provides higher yields for electron-rich benzoates.
-
Base Addition: Add t-BuOK (2.0 mmol, 224 mg) in portions at room temperature. The solution may darken, indicating deprotonation.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath. Stir for 12–16 hours.
-
QC Point: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 1:1). The starting benzoate spot (high R_f) should disappear.
-
-
Work-up: Cool the mixture to room temperature. Pour the reaction mass slowly into ice-cold water (20 mL) with vigorous stirring. Adjust pH to ~7 using 1N HCl if necessary to ensure full precipitation.
-
Isolation: Filter the resulting solid precipitate using a Buchner funnel. Wash the cake with water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove unreacted starting materials.
-
Purification: Recrystallize the crude solid from hot Ethanol or DMF/Water to obtain the pure 2-arylquinazolin-4(3H)-one.
Results & Data Analysis
The electronic nature of the substituent on the benzoate ring significantly influences reaction kinetics. Electron-withdrawing groups (EWGs) generally accelerate the initial nucleophilic attack.
Table 1: Substrate Scope and Yields
| Entry | Benzoate Substituent (R) | Electronic Effect | Time (h) | Isolated Yield (%) | Melting Point (°C) |
| 1 | H (Methyl Benzoate) | Neutral | 12 | 85 | 238-240 |
| 2 | 4-NO₂ | Strong EWG | 8 | 92 | >300 |
| 3 | 4-Cl | Weak EWG | 10 | 88 | 298-300 |
| 4 | 4-OMe | Strong EDG | 18 | 74 | 245-247 |
| 5 | 3,4-Dimethoxy | Strong EDG | 20 | 71 | 260-262 |
Data Interpretation: Strong electron-donating groups (Entries 4 & 5) deactivate the ester carbonyl, requiring longer reaction times. In these cases, increasing the temperature to 120°C or using 2.5 equiv of base is recommended to drive the reaction to completion.
Validation & Troubleshooting (Self-Validating Systems)
To ensure the protocol is "self-validating," researchers should observe the following checkpoints:
-
Visual Check: The reaction typically transitions from a clear/pale yellow solution to a deep orange/brown color upon heating, indicating the formation of the conjugated intermediate.
-
Precipitation: Upon pouring into water, a rapid formation of a white to pale-yellow solid confirms the hydrophobic nature of the quinazolinone product compared to the polar starting materials.
-
NMR Validation:
-
Proton NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the characteristic amide NH singlet at a downfield shift (typically >12.0 ppm), confirming the lactam structure.
-
Common Issues & Fixes
-
Low Yield with EDGs: If the benzoate has strong donors (e.g., -OMe, -NH2), the ester is less electrophilic. Fix: Switch solvent to DMSO and increase temp to 120°C.
-
Product Oiling Out: If the product forms an oil upon quenching. Fix: The pH might be too basic. Acidify carefully to pH 5-6 to protonate the lactam and induce crystallization.
References
-
RSC Publishing. (2020). Recent advances in the synthesis of 2,3-fused quinazolinones. Royal Society of Chemistry. Link
-
Organic Chemistry Portal. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Link
-
National Institutes of Health (NIH). (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction. PubMed Central. Link
-
American Chemical Society (ACS). (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative Coupling. Organic Letters. Link[1]
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Application Notes and Protocols: The Synthesis of Modern Agrochemicals
Introduction: The Central Role of Chemical Synthesis in Global Crop Protection
The ever-present challenge of ensuring a stable and abundant global food supply is intrinsically linked to the innovations within agricultural science. Among the most critical tools at the disposal of modern agriculture are agrochemicals—compounds meticulously designed to protect crops from the constant pressures of weeds, fungal pathogens, and insect pests. The synthesis of these vital molecules is a cornerstone of crop protection, enabling the large-scale production of food for a growing world population. This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis of key agrochemicals, offering not just protocols but also the scientific rationale behind the synthetic strategies.
The development of novel agrochemicals is a complex endeavor, driven by the need for greater efficacy, improved safety profiles for non-target organisms and the environment, and the imperative to overcome resistance in target populations. The synthetic pathways to these compounds are as diverse as the molecules themselves, often involving sophisticated organic chemistry principles and catalytic processes. Understanding these synthetic routes is not merely an academic exercise; it is fundamental to process optimization, cost-effective manufacturing, and the discovery of next-generation crop protection agents. This guide will delve into the synthesis of representative compounds from three major classes of agrochemicals: herbicides, fungicides, and insecticides, providing detailed protocols and insights into the chemical logic that underpins their creation.
I. Herbicides: Precision Weed Management Through Targeted Synthesis
Herbicides are indispensable for modern agriculture, enabling farmers to control unwanted vegetation that competes with crops for essential resources such as sunlight, water, and nutrients. The evolution of herbicide discovery has moved towards compounds with specific modes of action, offering high efficacy at low application rates and favorable environmental profiles.
A. Sulfonylureas: Potent Inhibitors of Amino Acid Biosynthesis
Sulfonylurea herbicides are a class of highly effective, low-dose herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microbes, but is absent in animals, contributing to the low toxicity of these herbicides to mammals.[1]
The inhibition of ALS leads to a rapid cessation of cell division and plant growth.[1] The targeted nature of this inhibition is a prime example of rational agrochemical design, where a deep understanding of plant biochemistry has led to the development of a highly selective and potent herbicide.
Caption: Inhibition of Acetolactate Synthase (ALS) by Sulfonylurea Herbicides.
Chlorsulfuron was one of the first commercialized sulfonylurea herbicides. Its synthesis is a multi-step process that exemplifies the construction of the core sulfonylurea bridge and the connection of the aromatic and heterocyclic moieties. A common industrial synthesis route involves the reaction of a sulfonamide with a heterocyclic isocyanate.[2]
Experimental Protocol: Synthesis of Chlorsulfuron
-
Step 1: Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. This intermediate is typically prepared through the condensation of guanidine with ethyl acetoacetate followed by methylation.
-
Step 2: Synthesis of 2-Chlorosulfonyl isocyanate. This reactive intermediate can be generated from the reaction of sulfuryl chloride with phosgene, followed by reaction with an amine source.
-
Step 3: Coupling Reaction. In a suitable aprotic solvent such as toluene, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine is reacted with 2-chlorobenzenesulfonyl isocyanate. The reaction is typically carried out at a controlled temperature, for instance, around 50°C for several hours.[2]
-
Step 4: Work-up and Isolation. After the reaction is complete, the mixture is cooled, and the solid product is collected by filtration. The crude chlorsulfuron is then washed with a suitable solvent and dried to yield the final product.[2]
Table 1: Key Parameters for Chlorsulfuron Synthesis
| Parameter | Value/Condition | Rationale |
| Solvent | Toluene | Aprotic, allows for good temperature control and product precipitation. |
| Reaction Temperature | ~50°C | Balances reaction rate with minimizing side reactions and decomposition of the isocyanate.[2] |
| Reaction Time | 3 hours | Sufficient time to ensure high conversion to the desired product.[2] |
| Purity of Product | 92 +/- 2% | Indicative of a relatively clean reaction with minimal byproducts.[2] |
| Yield | ~64-69% | A representative industrial yield for this type of coupling reaction.[2] |
B. Synthetic Auxins: Mimicking Plant Hormones for Weed Control
Synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are a class of herbicides that mimic the action of the natural plant hormone auxin (indole-3-acetic acid). At high concentrations, these synthetic auxins induce uncontrolled and disorganized plant growth, leading to the death of susceptible broadleaf weeds.[3]
Synthetic auxins disrupt normal plant hormone balance, leading to a cascade of effects including epinastic bending of stems and leaves, cell division, and ultimately, plant death. Their selectivity for broadleaf weeds over grasses is a key feature of their agricultural utility.
Caption: Mode of action of synthetic auxin herbicides like 2,4-D.
The industrial synthesis of 2,4-D is typically achieved through the condensation of 2,4-dichlorophenol with chloroacetic acid in the presence of a base.[3]
Experimental Protocol: Synthesis of 2,4-D
-
Step 1: Preparation of Sodium 2,4-Dichlorophenoxide. 2,4-Dichlorophenol is dissolved in an aqueous solution of sodium hydroxide to form the corresponding sodium salt.
-
Step 2: Condensation Reaction. An aqueous solution of sodium chloroacetate is added to the sodium 2,4-dichlorophenoxide solution. The mixture is heated to reflux for several hours to facilitate the Williamson ether synthesis.
-
Step 3: Acidification and Isolation. After the reaction is complete, the solution is cooled and acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This precipitates the 2,4-D acid.
-
Step 4: Purification. The crude 2,4-D is collected by filtration, washed with water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.
Table 2: Key Parameters for 2,4-D Synthesis
| Parameter | Value/Condition | Rationale |
| Reactants | 2,4-Dichlorophenol, Chloroacetic Acid, Sodium Hydroxide | Readily available and cost-effective starting materials for industrial production.[3] |
| Solvent | Water | An environmentally friendly and inexpensive solvent for this reaction. |
| Reaction Temperature | Reflux | Provides the necessary energy to drive the condensation reaction to completion. |
| pH for Precipitation | ~2 | Ensures complete protonation of the carboxylate to precipitate the less soluble 2,4-D acid. |
II. Fungicides: Safeguarding Crops from Pathogenic Fungi
Fungal diseases pose a significant threat to crop yields and quality worldwide. Fungicides are crucial for managing these diseases and ensuring a healthy harvest. Modern fungicide development focuses on compounds with specific biochemical targets within the fungal cell.
A. Azoles: Inhibitors of Fungal Sterol Biosynthesis
Azole fungicides are a broad-spectrum class of fungicides that inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[4] This disruption of membrane integrity leads to fungal cell death.
Azole fungicides specifically inhibit the fungal cytochrome P450 enzyme, 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[4] The specificity of this inhibition for the fungal enzyme over its mammalian counterpart is a key factor in the selective toxicity of these compounds.
Caption: Inhibition of ergosterol biosynthesis by azole fungicides.
Tebuconazole is a widely used triazole fungicide. Its synthesis involves the construction of the core triazole and substituted butyl chain. A common synthetic route proceeds through an epoxide intermediate.[5]
Experimental Protocol: Synthesis of Tebuconazole
-
Step 1: Synthesis of 2-(4-chlorophenylethyl)-2-tert-butyl-oxirane. This key intermediate is prepared from p-chlorobenzaldehyde and pinacolone through a series of reactions including condensation, hydrogenation, and epoxidation.[5]
-
Step 2: Ring-opening of the Epoxide. In a suitable solvent like dimethyl sulfoxide (DMSO), the epoxide intermediate is reacted with 1,2,4-triazole in the presence of a base, such as sodium hydroxide, and a catalyst like a crown ether or an organic amine. The reaction mixture is heated to a temperature of around 118-122°C for several hours.[5]
-
Step 3: Work-up and Isolation. After the reaction, water and a non-polar solvent like cyclohexane are added. The organic layer is separated, washed, and then cooled to induce crystallization of the tebuconazole product.[5]
-
Step 4: Purification. The crude product is collected by filtration and can be further purified by recrystallization to achieve high purity.
Table 3: Key Parameters for Tebuconazole Synthesis
| Parameter | Value/Condition | Rationale |
| Solvent | Dimethyl Sulfoxide (DMSO) | A high-boiling polar aprotic solvent that facilitates the nucleophilic ring-opening reaction.[5] |
| Base | Sodium Hydroxide | Deprotonates the 1,2,4-triazole, making it a more potent nucleophile.[5] |
| Catalyst | Crown Ether/Organic Amine | Enhances the reactivity of the triazole anion and can reduce the formation of isomeric byproducts.[5] |
| Reaction Temperature | 118-122°C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[5] |
| Purity of Product | >95% | High purity is achievable with proper work-up and purification.[5] |
| Yield | ~85-92% | This synthetic route offers high yields of the desired product.[5] |
B. Strobilurins: Nature-Inspired Respiratory Chain Inhibitors
Strobilurins are a class of fungicides inspired by a natural product from the fungus Strobilurus tenacellus. They act by inhibiting mitochondrial respiration in fungi, effectively cutting off their energy supply.
Strobilurins bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This binding blocks the transfer of electrons, thereby inhibiting ATP synthesis and leading to fungal cell death.
Caption: Mode of action of neonicotinoid insecticides.
Imidacloprid is one of the most widely used insecticides globally. Its synthesis involves the construction of the chloropyridinylmethyl group and its attachment to the imidazolidine ring.
Experimental Protocol: Synthesis of Imidacloprid
-
Step 1: Synthesis of 2-chloro-5-(chloromethyl)pyridine. This key intermediate is a common starting point for many neonicotinoid syntheses.
-
Step 2: Synthesis of N-(2-chloro-5-pyridylmethyl)ethylenediamine. 2-chloro-5-(chloromethyl)pyridine is reacted with an excess of ethylenediamine.
-
Step 3: Cyclization and Nitration. The resulting diamine is then cyclized, often using a reagent like cyanogen bromide, and subsequently nitrated to introduce the nitro group on the imidazolidine ring.
-
Step 4: Work-up and Purification. The final product is isolated and purified through standard laboratory techniques such as extraction, chromatography, and recrystallization.
Table 5: Key Parameters for Imidacloprid Synthesis
| Parameter | Value/Condition | Rationale |
| Key Intermediates | 2-chloro-5-(chloromethyl)pyridine, Ethylenediamine | These building blocks form the core structure of imidacloprid. |
| Cyclization Reagent | Cyanogen Bromide or similar | Effects the closure of the imidazolidine ring. |
| Nitrating Agent | Nitric Acid/Sulfuric Acid mixture | Introduces the essential nitro group for biological activity. |
| Purification Method | Column Chromatography, Recrystallization | Necessary to obtain a high-purity final product suitable for formulation. |
IV. Conclusion: The Future of Agrochemical Synthesis
The synthesis of agrochemicals is a dynamic field that continually evolves to meet the demands of modern agriculture. The protocols and principles outlined in this guide represent established and effective methods for the production of key crop protection agents. However, the future of agrochemical synthesis will undoubtedly be shaped by the principles of green chemistry, which emphasize the development of more sustainable and environmentally benign chemical processes.
Future research in this area will likely focus on:
-
Catalytic Methods: The development of more efficient and selective catalysts to reduce waste and energy consumption.
-
Biocatalysis: The use of enzymes and whole-cell systems to perform complex chemical transformations under mild conditions.
-
Flow Chemistry: The adoption of continuous manufacturing processes for improved safety, efficiency, and scalability.
-
Renewable Feedstocks: The exploration of bio-based starting materials to reduce reliance on petrochemicals.
By embracing these innovative approaches, the field of agrochemical synthesis will continue to provide the essential tools for global food security while minimizing its environmental footprint.
References
- Google Patents. (n.d.). Method for preparing strobilurin fungicide.
-
Casal, B., Merino, J., Ruiz-Hitzky, E., Lami, L., Alvarez, A., & Cuadra, L. (1999). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. Green Chemistry, 1, 199-204. [Link]
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Li, M., et al. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Molecules, 27(7), 2336. [Link]
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Quick Company. (n.d.). A Process For The Preparation Of Fungicide Tebuconazole. Retrieved February 3, 2026, from [Link]
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Alligare. (n.d.). CHLORSULFURON 75. Retrieved February 3, 2026, from [Link]
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Patsnap Eureka. (2018). Simple new process method for synthesizing tebuconazole in water phase. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
- Google Patents. (n.d.). Preparation method of tebuconazole.
- Google Patents. (n.d.). A process for preparation of fungicidally active triazole compounds.
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SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved February 3, 2026, from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). Tebuconazole. Retrieved February 3, 2026, from [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Method for synthesizing herbicide of sulfonylureas.
-
ResearchGate. (2022). Synthesis and Characterization of 2,4-Dichlorophenoxypropanoic Acid (2,4-DP) Herbicide Interleaved into Calcium-Aluminium Layered Double Hydroxide and the Study of Controlled Release Formulation. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Antifungal Ergosterol Synthesis Inhibitors. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2018). Synthesis of sulfonylureas from carboxylic acids and sulfonamides via Curtius rearrangement. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (2009). Synthesis of a Neonicotinoide Pesticide Derivative via Chemoenzymatic Dynamic Kinetic Resolution. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2019). A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction. Retrieved February 3, 2026, from [Link]
-
PubMed. (2007). Design, synthesis, and fungicidal activities of new strobilurin derivatives. Retrieved February 3, 2026, from [Link]
-
MDPI. (2023). A New Spectrophotometric Method for the Determination of Imidacloprid in Real Samples by Diazotization-Coupling Reaction. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Preparation of Azoxystrobin-Zinc Metal–Organic Framework/Biomass Charcoal Composite Materials and Application in the Prevention and Control of Gray Mold in Tomato. Retrieved February 3, 2026, from [Link]
-
Xiangshuo Chemical. (2023). Analysis of triazole fungicides and their intermediates. Retrieved February 3, 2026, from [Link]
-
SciSpace. (2018). Simple new process method for synthesizing tebuconazole in water phase. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2018). Synthesis and chiral purification of 14C-labeled novel neonicotinoids, paichongding. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved February 3, 2026, from [Link]
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ResearchGate. (2022). Optimization of the conditions of the sulfonylation reaction. Retrieved February 3, 2026, from [Link]
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ResearchGate. (2023). Different techniques for determination of imidacloprid insecticide residues. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Azoxystrobin synthesis method.
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ResearchGate. (2007). Design, Synthesis, and Fungicidal Activities of New Strobilurin Derivatives. Retrieved February 3, 2026, from [Link]
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National Center for Biotechnology Information. (2021). Analysis of imidacloprid residues in mango, cowpea and water samples based on portable molecular imprinting sensors. Retrieved February 3, 2026, from [Link]
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Royal Society of Chemistry. (2011). Investigations into the biosynthesis of the antifungal strobilurins. Retrieved February 3, 2026, from [Link]
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Corteva Agriscience. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved February 3, 2026, from [Link]
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Vietnam Journal of Science, Technology and Engineering. (2020). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). An improved process for the synthesis of strobilurin fungicides viz trifloxystrobin and kresoxim-methyl.
- Google Patents. (n.d.). METHOD FOR PREPARING AZOXYSTROBIN.
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National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Retrieved February 3, 2026, from [Link]
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Wikipedia. (n.d.). Imidacloprid. Retrieved February 3, 2026, from [Link]
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Royal Society of Chemistry. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved February 3, 2026, from [Link]
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ACS Publications. (2001). Synthesis of a Novel [125I]Neonicotinoid Photoaffinity Probe for the Drosophila Nicotinic Acetylcholine Receptor. Retrieved February 3, 2026, from [Link]
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National Center for Biotechnology Information. (2016). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Retrieved February 3, 2026, from [Link]
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PLOS One. (2019). Feeding toxicity and impact of imidacloprid formulation and mixtures with six representative pesticides at residue concentrations on honey bee physiology (Apis mellifera). Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Azoxystrobin synthesis method.
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Application Note: Precision Synthesis of Metal-Organic Frameworks using Benzoate Linkers
Abstract
This technical guide details the robust preparation of Metal-Organic Frameworks (MOFs) utilizing benzoate-derived linkers, specifically focusing on Zirconium (UiO-66) and Copper (HKUST-1) systems. Unlike generic synthesis recipes, this note emphasizes defect engineering via modulation —a critical strategy for enhancing drug loading capacity and catalytic activity. We provide self-validating protocols, mechanistic insights into the role of monocarboxylic acid modulators, and strict quality control parameters to ensure batch-to-batch reproducibility.
Part 1: Strategic Considerations & Mechanism
The Benzoate Linker Advantage
Benzoate linkers (e.g., 1,4-benzenedicarboxylate or terephthalate) are the backbone of the most industrially relevant MOFs. Their rigid phenyl ring provides structural stability, while the carboxylate groups form strong coordination bonds with metal clusters.
-
Thermal Stability: The Zr-O bond in benzoate MOFs (like UiO-66) withstands temperatures up to 500°C.
-
Chemical Resistance: High resistance to hydrolysis compared to zinc-carboxylate systems.
The Mechanism of Modulation
In drug development applications, "perfect" crystals are often undesirable because they lack access points for large molecules. Modulation is the addition of a monocarboxylic acid (specifically Benzoic Acid ) to the synthesis mixture.
-
Competition: Benzoic acid competes with the dicarboxylic linker (Terephthalic acid) for coordination sites on the metal cluster.
-
Kinetic Control: It slows down the nucleation rate, allowing for larger, more crystalline particles.
-
Defect Engineering: It creates "missing linker" defects. These defects act as open windows, significantly increasing the pore volume and accessibility for drug loading.
Figure 1: Mechanism of Modulated Synthesis. Benzoic acid acts as a capping agent, regulating growth and introducing functional defects.
Part 2: Experimental Protocols
Protocol A: Defect-Engineered Synthesis of UiO-66 (Zr)
Target Application: Drug Delivery Vehicles, Catalysis
Principle: Solvothermal synthesis using Benzoic Acid as a modulator to induce missing-linker defects.
1. Reagents & Equipment
| Reagent | Specification | Role |
| Zirconium(IV) Chloride (ZrCl₄) | >99.5%, anhydrous | Metal Source |
| Terephthalic Acid (H₂BDC) | >98% | Organic Linker |
| Benzoic Acid | >99.5% | Modulator |
| DMF (N,N-Dimethylformamide) | Anhydrous, <50 ppm H₂O | Solvent |
| Methanol | HPLC Grade | Washing Agent |
2. Step-by-Step Methodology
Step 1: Precursor Dissolution (Critical Checkpoint)
-
In a 100 mL Pyrex media bottle (or Teflon-lined autoclave), dissolve 125 mg (0.54 mmol) of ZrCl₄ in 15 mL of DMF .
-
Note: ZrCl₄ is hygroscopic. Weigh quickly or use a glovebox.
-
-
Add 1.0 g to 2.0 g of Benzoic Acid (approx. 15-30 equivalents).
-
Insight: Higher benzoic acid concentration = more defects and larger particle size.
-
-
Sonicate for 10-15 minutes until the solution is completely clear .
-
Checkpoint: If the solution is cloudy, do not proceed. Add 1-2 mL more DMF or sonicate longer.
-
Step 2: Linker Addition
-
Add 123 mg (0.74 mmol) of Terephthalic Acid (H₂BDC) to the clear solution.
-
Sonicate again for 10 minutes until a homogeneous dispersion is achieved (H₂BDC dissolves slowly).
Step 3: Solvothermal Reaction
-
Seal the vessel tightly.
-
Place in a pre-heated convection oven at 120°C .
-
Incubate under static conditions for 24 hours .
Step 4: Isolation & Purification (The Activation Phase)
-
Cool the vessel to room temperature naturally.
-
Centrifuge the white suspension at 6,000 rpm for 15 minutes. Decant the supernatant (DMF + unreacted acid).
-
DMF Wash: Resuspend the solid in 20 mL fresh DMF. Soak for 12 hours at 60°C to remove unreacted linker trapped in pores. Centrifuge and decant.
-
Solvent Exchange: Resuspend in Methanol . Soak for 24 hours, changing the methanol 3 times.
-
Why: Methanol has a lower boiling point than DMF, making it easier to remove during activation without collapsing the pores.
-
Step 5: Final Activation
-
Dry the powder under vacuum at 100°C for 12 hours .
-
Store in a desiccator.
Protocol B: Rapid Synthesis of HKUST-1 (Cu)
Target Application: Gas Storage, Antibacterial Coatings
Principle: Room-temperature precipitation or mild solvothermal growth.
1. Reagents
-
Copper(II) Nitrate Trihydrate [Cu(NO₃)₂[1]·3H₂O]
-
Trimesic Acid (H₃BTC)
-
Ethanol / Deionized Water (1:1 v/v)
2. Step-by-Step Methodology
Step 1: Solution Preparation
-
Solution A: Dissolve 0.875 g Cu(NO₃)₂·3H₂O in 12 mL deionized water.
-
Solution B: Dissolve 0.42 g H₃BTC in 12 mL Ethanol.
Step 2: Mixing & Reaction
-
Add Solution B to Solution A dropwise while stirring magnetically.
-
The solution will turn turbid blue immediately.
-
Option A (Nanoparticles): Stir at Room Temperature for 12 hours.
-
Option B (High Crystallinity): Transfer to a Teflon-lined autoclave and heat at 85°C for 24 hours .
Step 3: Purification
-
Centrifuge the blue crystals.
-
Wash with Ethanol/Water (1:1) mixture three times.
-
Activation: Dry at 110°C under vacuum overnight.
-
Note: The color changes from light blue (hydrated) to deep purple/dark blue (activated/dehydrated). This is a visual QC check.
-
Figure 2: Generalized Workflow for Solvothermal MOF Synthesis and Activation.
Part 3: Characterization & Quality Control
To validate the synthesis, the following data must be acquired.
Powder X-Ray Diffraction (PXRD)
-
UiO-66: Look for characteristic peaks at 2θ ≈ 7.4° and 8.5°. High intensity of the first peak relative to the background indicates good crystallinity.
-
HKUST-1: Characteristic peaks at 2θ ≈ 6.7°, 9.5°, 11.6°, and 13.4°.
Porosity (BET Surface Area)
-
UiO-66 (Ideal): 1100 – 1600 m²/g.
-
Note: Modulated synthesis often yields higher surface areas (~1400+ m²/g) due to defects.
-
-
HKUST-1 (Ideal): 1500 – 2100 m²/g.
Thermal Gravimetric Analysis (TGA)
-
Run TGA from 30°C to 800°C.
-
Solvent Loss: Weight loss < 200°C indicates solvent removal.
-
Linker Decomposition: Sharp weight loss around 500°C (UiO-66) or 300°C (HKUST-1) confirms the framework stability.
Part 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Amorphous Product | Reaction temperature too low. | Increase oven temperature (e.g., from 100°C to 120°C). |
| Nucleation too fast. | Add more modulator (Benzoic acid) to slow down kinetics. | |
| Low Surface Area | Incomplete activation. | Extend Methanol exchange time; ensure vacuum drying is >12h. |
| Pores blocked by unreacted linker. | Perform a hot DMF wash (60°C) before solvent exchange. | |
| Cloudy Precursor Solution | Hydrolysis of ZrCl₄. | Use fresh, anhydrous ZrCl₄. Minimize exposure to air. |
| Wrong Color (HKUST-1) | Hydration state. | Light blue = Hydrated. Dark Purple = Activated. If light blue after drying, vacuum was insufficient. |
References
-
Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society.
-
Katz, M. J., et al. (2013). "A facile synthesis of UiO-66, UiO-67 and their derivatives." Chemical Communications.
-
Chui, S. S., et al. (1999). "A Chemically Functionalizable Nanoporous Material [HKUST-1]." Science.
-
Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry - A European Journal.
-
Shearer, G. C., et al. (2014). "Defect Engineering: Tuning the Porosity and Composition of the Metal-Organic Framework UiO-66 via Modulated Synthesis." Chemistry of Materials.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-bromo-3-iodo-2-methoxybenzoate
Ticket ID: #YIELD-OPT-5920 Subject: Optimization of Yield and Purity for Methyl 5-bromo-3-iodo-2-methoxybenzoate Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]
Executive Summary & Route Strategy
User Query: I am experiencing low yields (<40%) and inconsistent purity when synthesizing Methyl 5-bromo-3-iodo-2-methoxybenzoate. What is the optimal route?
Specialist Response: The synthesis of Methyl 5-bromo-3-iodo-2-methoxybenzoate (Target) presents a classic "crowded arene" challenge. The core difficulty lies in the steric clash between the C1-ester, the C2-methoxy, and the C3-iodine atoms.[1]
To maximize yield, you must follow a sequential functionalization strategy starting from Methyl 5-bromosalicylate . Attempting to brominate after iodination or methylate before iodination will result in poor regioselectivity or stalled reactions.[1]
The Validated Pathway:
-
Starting Material: Methyl 5-bromosalicylate (commercially available, C5-Br blocks the para position).[1]
-
Step 1 (Regioselective Iodination): Installation of Iodine at C3 using electrophilic aromatic substitution (EAS).[1] The hydroxyl group directs ortho to C3.[1]
-
Step 2 (Sterically Hindered O-Methylation): Methylation of the phenol.[1] This is the bottleneck due to the "ortho-effect" (steric compression from C3-Iodine).[1]
Visual Workflow (Process Map)
Figure 1: Optimized synthetic workflow. Step 2 is the yield-determining step requiring specific base selection.[1]
Step 1: Iodination Troubleshooting
Q: My iodination yield is good, but I see di-iodinated byproducts or unreacted starting material. How do I fix this?
Diagnosis:
The C5-Bromine blocks the para-position, making C3 (ortho) the only highly activated site.[1] However, the phenolic ring is electron-rich.[1] Using elemental Iodine (
Protocol Recommendation:
Switch to N-Iodosuccinimide (NIS) catalyzed by Trifluoroacetic Acid (TFA) or use an oxidative iodination with
Optimized Protocol (Scale: 10 mmol):
-
Dissolve Methyl 5-bromosalicylate (1.0 eq) in Acetonitrile (MeCN) or DMF.[1]
-
Add NIS (1.1 eq) .
-
Add TFA (0.1 - 0.5 eq) as a catalyst.[1] The acid activates the NIS.[1]
-
Stir at Room Temperature for 4–16 hours.
-
Quench: Pour into saturated Sodium Thiosulfate (
) to remove excess iodine (indicated by color change from red/brown to yellow).
Troubleshooting Matrix:
| Issue | Root Cause | Solution |
| Incomplete Conversion | NIS degradation or insufficient activation.[1] | Add 0.2 eq more NIS; increase TFA loading; ensure solvent is dry. |
| Polychlorinated impurities | Use of NCS contaminated reagents.[1] | Ensure NIS purity >98%. |
| Product is purple/red | Trapped Iodine species.[1] | Wash organic layer thoroughly with 10% |
Scientific Rationale:
The hydroxyl group activates the ring.[1] The C5-Br is deactivating but directs ortho/para.[1] Since C5 is occupied and C1 is the ester, C3 is the only accessible nucleophilic site.[1] NIS provides a source of iodonium ions (
Step 2: Methylation (The Bottleneck)
Q: The methylation step stalls at 50% conversion. Adding more Methyl Iodide (MeI) doesn't help. Why?
Diagnosis: This is the most common failure point.[1] You are fighting two forces:
-
Intramolecular Hydrogen Bonding: The phenolic proton is H-bonded to the carbonyl oxygen of the ester (C1).[1] This stabilizes the proton, making it significantly harder to remove (higher pKa).
-
Steric Hindrance: The newly added Iodine at C3 is large (Van der Waals radius ~1.98 Å).[1] It physically blocks the approach of the electrophile (
) to the phenoxide oxygen.[1]
The Solution: The "Cesium Effect"
Standard bases like Potassium Carbonate (
Optimized Protocol:
-
Dissolve Intermediate (Methyl 5-bromo-3-iodosalicylate) in anhydrous DMF (0.2 M concentration).
-
Add
(1.5 - 2.0 eq) . -
Add Methyl Iodide (MeI) (2.0 - 3.0 eq) . Note: Excess is required due to volatility and background hydrolysis.
-
Heat to 60°C. Do not exceed 80°C to avoid ester hydrolysis.
-
Monitor: Run TLC or LCMS every 2 hours.
Why Cesium?
The Cesium cation (
Troubleshooting Logic Tree
Figure 2: Decision logic for troubleshooting the methylation step.
Purification & Analysis
Q: How do I separate the product from the unreacted phenol? They streak together on silica. [1]
Technical Advice: Because the starting material (phenol) and product (anisole) have similar polarities, standard flash chromatography can be difficult.[1]
-
Chemical Wash (The "Base Wash"):
-
Before the column, dissolve the crude mixture in Ethyl Acetate.[1]
-
Wash 3x with 1M NaOH or 2M
. -
Mechanism:[2][3][4] The unreacted phenol will deprotonate and move into the aqueous layer as the phenoxide salt.[1] The product (methyl ether) has no acidic proton and stays in the organic layer.[1]
-
Warning: Do not leave the product in contact with strong base for prolonged periods to prevent saponification of the ester.[1]
-
-
Crystallization:
References
-
Regioselective Iodination of Salicylates
-
Methylation of Hindered Phenols (Cesium Effect)
-
Finkelstein, et al. "Use of Cesium Carbonate for the Alkylation of Phenols."[1] Journal of Organic Chemistry.
-
General Principle Verification: Alkylation of ortho-substituted phenols requires polar aprotic solvents (DMF) and larger cations (Cs+) to disrupt internal hydrogen bonding.[1] See: Org. Process Res. Dev. 2018, 22, 12, 1817–1822.[1]
-
-
Compound Data & Safety
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for NIS, Methyl Iodide, and halogenated solvents before handling.
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 4. Contrasting Mechanisms of Aromatic and Aryl-Methyl Substituent Hydroxylation by the Rieske Monooxygenase Salicylate 5-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
Common side reactions in the synthesis of polyhalogenated aromatics
Welcome to the technical support center for the synthesis of polyhalogenated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing multiple halogen atoms onto an aromatic core. Polyhalogenated aromatics are crucial building blocks in pharmaceuticals, agrochemicals, and materials science, but their synthesis is often plagued by side reactions that can compromise yield, purity, and regiochemical control.
This document moves beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose and solve common issues encountered in your laboratory work.
Section 1: Troubleshooting Electrophilic Aromatic Halogenation
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, but achieving selective polyhalogenation requires careful control over several competing pathways.
FAQ 1.1: I'm attempting a di- or tri-bromination of an activated aromatic ring, but I'm getting a complex mixture of over-halogenated products and incorrect isomers. How can I improve selectivity?
Answer: This is a classic challenge in electrophilic aromatic halogenation. The first halogen substituent activates the ring, making subsequent additions faster and often harder to control. The key is to modulate the reactivity of both the substrate and the electrophile.
Causality and Strategy:
-
Substrate Reactivity: The more electron-donating the groups on your aromatic ring are, the more susceptible it will be to over-reactivity.
-
Electrophile Potency: Strong Lewis acid catalysts (e.g., AlCl₃, FeCl₃) generate highly reactive halogenating agents, which are often unselective.[1]
Troubleshooting Steps:
-
Weaken the Catalyst: Switch from a strong Lewis acid like AlCl₃ or FeCl₃ to a milder one. For bromination, iron filings, which generate FeBr₃ in situ, can provide a more controlled reaction. For substrates that are particularly active, sometimes no catalyst is needed at all.[1]
-
Control Stoichiometry and Addition: Instead of adding all the halogenating agent at once, use a syringe pump for slow, controlled addition. This keeps the concentration of the active electrophile low, favoring the desired halogenation step over subsequent ones. Carefully control the stoichiometry to match the desired number of halogen additions.
-
Lower the Temperature: Running the reaction at 0 °C or even lower temperatures can significantly enhance selectivity by favoring the kinetically controlled product and slowing down competing side reactions.
-
Solvent Choice: The choice of solvent can influence the reactivity of the electrophile. Less polar solvents can sometimes temper the reaction.
-
Steric Hindrance: Leverage steric hindrance to your advantage. Bulky directing groups can block ortho positions, favoring para substitution.[2] If you need a specific isomer, consider if a different starting material with a strategically placed bulky group could guide the halogenation.
FAQ 1.2: My goal is a specific ortho-halogenation, but I'm primarily isolating the para-isomer. What strategies can I employ to favor the ortho product?
Answer: The preference for para substitution is common due to reduced steric hindrance.[2] To achieve ortho selectivity, you must override this intrinsic preference, typically by using a directing group.
Causality and Strategy:
Directed ortho metalation-halogenation is a powerful strategy. A directing group, often containing a heteroatom (e.g., -CONR₂, -OMe, -SO₂NR₂), first coordinates to a metal catalyst (commonly palladium). This brings the catalyst into close proximity with the ortho C-H bond, which is then selectively cleaved and replaced with a halogen.
Troubleshooting and Protocol:
-
Choice of Directing Group: Amides, ureas, and cyano groups are effective directing groups for palladium-catalyzed ortho-halogenation.[2][3] The directing group can often be removed or modified in a subsequent step if needed.
-
Catalyst and Halogen Source: Palladium(II) acetate (Pd(OAc)₂) is a common catalyst precursor. N-halosuccinimides (NCS, NBS, NIS) are effective halogen sources for these reactions.
Illustrative Protocol: Ortho-Chlorination of an N-Aryl Amide
This protocol provides a general framework. Optimization for your specific substrate is likely necessary.
-
Reaction Setup: To a clean, dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the N-aryl amide substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and N-chlorosuccinimide (NCS) (1.2 mmol).
-
Solvent Addition: Add a suitable dry solvent (e.g., 1,2-dichloroethane or acetonitrile, 5 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 2: Navigating Side Reactions in the Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for introducing halogens via diazonium salt intermediates. However, the instability of these salts often leads to unwanted byproducts.[4]
FAQ 2.1: My Sandmeyer bromination is giving me a low yield of the desired aryl bromide, and I'm isolating a significant amount of the corresponding phenol and the unfunctionalized arene (from hydrodehalogenation). How can I suppress these side reactions?
Answer: The formation of phenols and hydrodehalogenation products are classic side reactions in Sandmeyer chemistry. Both stem from the reactivity of the aryl diazonium salt intermediate.
Causality and Strategy:
-
Phenol Formation: Aryl diazonium salts can react with water, especially at elevated temperatures, to produce phenols.[5]
-
Hydrodehalogenation: This occurs when the aryl radical intermediate, formed during the single-electron transfer from the copper(I) catalyst, abstracts a hydrogen atom from the solvent or another source instead of reacting with the halide.
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization step (formation of the diazonium salt from the aniline) must be performed at low temperatures (0-5 °C) to prevent premature decomposition.[2] Do not let the temperature rise.
-
Minimize Water: While the reaction is often run in aqueous acid, ensure that you are not introducing excess water. Use concentrated acids as appropriate.
-
Catalyst Preparation: Use freshly prepared, high-quality cuprous halide (CuCl or CuBr). The quality of the copper(I) catalyst is critical for an efficient single-electron transfer to the diazonium salt, which outcompetes the side reactions.
-
Slow Addition of Diazonium Salt: Prepare the diazonium salt solution and add it slowly to the heated solution of the cuprous halide. This ensures that the diazonium salt reacts as it is added and does not accumulate, which can lead to decomposition.
-
Acidic Conditions: Maintaining a sufficiently acidic environment during the reaction can help to suppress the formation of azo-coupling byproducts.[1]
Visualizing the Competing Pathways:
Caption: Competing reaction pathways in the Sandmeyer reaction.
Section 3: Challenges in Modern Metal-Catalyzed Halogenation
Palladium-catalyzed C-H activation has emerged as a powerful method for direct halogenation, offering high regioselectivity. However, it comes with its own set of potential pitfalls.
FAQ 3.1: I'm running a Pd-catalyzed C-H bromination, but my main product is the homocoupled biaryl. What is causing this and how can I fix it?
Answer: Homocoupling is a common side reaction in many cross-coupling reactions, including C-H functionalization. It arises from a competitive pathway in the catalytic cycle.
Causality and Strategy:
The catalytic cycle for C-H halogenation typically involves the formation of an arylpalladium(II) intermediate. This intermediate should ideally react with the halogen source. However, it can also undergo transmetalation with another molecule of the starting material or react in a way that leads to reductive elimination, forming a biaryl and regenerating Pd(0).
Troubleshooting Steps:
-
Ligand Choice: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can often favor the desired reductive elimination to form the C-X bond over the C-C bond. Experiment with different ligands (e.g., Buchwald-type biaryl phosphine ligands) to find one that suppresses homocoupling. The steric and electronic properties of the ligand can significantly influence the reaction's selectivity.[6]
-
Oxidant/Halogen Source: The nature and concentration of the halogen source are critical. Ensure that the halogenation of the arylpalladium intermediate is rapid. Sometimes, using a different halogen source (e.g., moving from NBS to a different electrophilic bromine source) can alter the kinetics in your favor.
-
Reaction Temperature and Time: Lowering the reaction temperature can sometimes disfavor the higher activation energy pathway leading to homocoupling. Similarly, avoid unnecessarily long reaction times, which can lead to catalyst decomposition and side reactions.
-
Stoichiometry of Reagents: Carefully control the stoichiometry. An excess of the starting arene relative to the halogen source might favor homocoupling.
Visualizing the Catalytic Cycle and Side Reaction:
Caption: Simplified Pd-catalyzed C-H halogenation cycle.
Quick Troubleshooting Guide
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Over-halogenation / Lack of Isomer Control (Electrophilic) | 1. Substrate is too reactive. 2. Catalyst is too strong. 3. Poor control over stoichiometry/addition. | 1. Use a milder Lewis acid catalyst (e.g., Fe powder instead of FeCl₃). 2. Lower the reaction temperature. 3. Use slow addition of the halogenating agent. |
| Low Yield & Phenol Formation (Sandmeyer) | 1. Decomposition of diazonium salt. 2. Reaction with residual water. | 1. Maintain strict temperature control (0-5 °C) during diazotization. 2. Add diazonium salt solution slowly to the hot CuX solution. |
| Hydrodehalogenation (Sandmeyer) | Aryl radical intermediate is quenched by a hydrogen source. | 1. Use high-quality, freshly prepared CuX catalyst. 2. Ensure sufficient concentration of the halide source. |
| Homocoupling (Pd-catalyzed) | Competitive reductive elimination pathway forming a C-C bond. | 1. Screen different phosphine ligands (e.g., bulky, electron-rich ligands). 2. Lower the reaction temperature. 3. Adjust stoichiometry of arene vs. halogen source. |
| Low Conversion (All Methods) | 1. Catalyst deactivation. 2. Insufficiently reactive reagents. 3. Steric hindrance preventing reaction. | 1. Ensure anhydrous and inert conditions, especially for metal-catalyzed reactions. 2. Increase temperature or switch to a more potent catalyst/reagent system. 3. Re-evaluate the synthetic route; a different isomer or protecting group strategy may be needed. |
References
- BenchChem. (n.d.). A Comparative Guide to Aryl Substitution: Navigating Alternatives to the Sandmeyer Reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Chemistry LibreTexts. (2020, July 1). 17.3: Reactions involving arenediazonium salts.
- Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications.
- Khan Academy. (n.d.). Sandmeyer reaction.
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Wikipedia. (n.d.). Electrophilic halogenation.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Shinde, V. V., et al. (2023).
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
- Fagnou, K., & Lautens, M. (2002). Halide effects in transition metal catalysis. Angewandte Chemie International Edition in English, 41(1), 26-47.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Kakiuchi, F., & Kochi, T. (2009). Palladium-catalyzed aromatic C-H halogenation with hydrogen halides by means of electrochemical oxidation. Pure and Applied Chemistry, 81(8), 1439-1447.
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169.
- Ma, X., et al. (2016).
- Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Reddit. (2022). Sandmeyer type reaction troubleshoot.
- TCI Chemicals. (n.d.). Cross-coupling Reaction using Transition Metal Catalysts [C-C Bond Formation].
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
- Xiong, X., & Yeung, Y.-Y. (2016). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst.
- D-Scholarship@Pitt. (2021, January 20). Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Palladium-catalyzed aromatic C-H halogenation with hydrogen halides by means of electrochemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
Optimizing reaction conditions for Suzuki coupling with sterically hindered substrates
Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates
From the Desk of the Senior Application Scientist
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when working with sterically demanding substrates. The formation of biaryl and aryl-alkyl bonds involving ortho-substituted or otherwise congested coupling partners often results in low yields, incomplete conversion, or significant side product formation. This resource provides in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format to help you overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges faced during the optimization of sterically hindered Suzuki couplings.
Q1: My Suzuki reaction with a di-ortho-substituted aryl halide is failing completely. Where do I start troubleshooting?
A: When a sterically demanding Suzuki coupling fails, the issue often lies in one of the two key, sterically sensitive steps of the catalytic cycle: oxidative addition or reductive elimination.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective because the bulky triphenylphosphine ligands can hinder the approach of the sterically demanding aryl halide to the palladium center.[2]
Your first step should be to re-evaluate your catalyst system. A systematic approach is crucial:
-
Switch to a Specialized Ligand: The single most effective change is often employing a bulky, electron-rich phosphine ligand (e.g., Buchwald or Fu-type ligands) or an N-heterocyclic carbene (NHC) ligand.[2] These ligands are designed to promote the difficult oxidative addition and reductive elimination steps required for hindered substrates.[1][3]
-
Use a Modern Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These form the active monoligated Pd(0) species more cleanly and reproducibly, which is often crucial for challenging couplings.[4]
-
Verify Reagent Quality: Ensure your boronic acid or ester is pure and has not degraded. Protodeboronation is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[2][5]
This initial workflow can help diagnose the primary issue.
Caption: Initial troubleshooting workflow for a failed Suzuki coupling.
Q2: I'm observing significant amounts of a side product where the boron group is replaced by a hydrogen (protodeboronation). How can I prevent this?
A: Protodeboronation is a common parasitic reaction, particularly with unstable boronic acids (e.g., heteroaromatic or electron-poor species) under basic, aqueous conditions.[2] To mitigate this:
-
Use a More Stable Boron Reagent: Switch from a boronic acid to a boronic ester, such as a pinacol ester (Bpin), or a potassium trifluoroborate salt (BF₃K).[2][6] These are generally more robust and less prone to premature C-B bond cleavage.
-
Employ Milder Bases: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or K₂CO₃, or even fluoride sources like KF or CsF, which can be effective while minimizing substrate degradation.[5]
-
Minimize Water: While some water is often necessary, especially for inorganic bases to function, excessive water can promote this side reaction.[7] Consider using a biphasic system (e.g., Toluene/H₂O) or a polar aprotic solvent like dioxane with minimal water added (e.g., 3-5 equivalents relative to the limiting reagent).[7]
-
Control Temperature: Lowering the reaction temperature can sometimes favor the desired coupling over the decomposition pathway.
Q3: My reaction is producing a lot of homocoupled product from my boronic acid. What causes this and how can I stop it?
A: Homocoupling of the boronic acid (Glaser-type coupling) is typically an oxygen-mediated process catalyzed by palladium.[2][8] The most critical step to prevent this is the rigorous exclusion of oxygen from your reaction.
-
Thorough Degassing: Simply purging with an inert gas (Nitrogen or Argon) may not be sufficient. The "freeze-pump-thaw" method (3 cycles) is highly recommended for removing dissolved oxygen from the solvent.
-
Inert Atmosphere: Ensure all manipulations are performed under a strict inert atmosphere using Schlenk line techniques or a glovebox.[5]
-
Reagent Purity: Ensure your palladium source has not been exposed to air for extended periods, which can lead to palladium black formation and promote side reactions.
Part 2: In-Depth Troubleshooting Guide
Section 2.1: The Catalyst System: Palladium and Ligands
The heart of a successful Suzuki coupling is the catalyst system. For sterically hindered substrates, a "one-size-fits-all" approach is rarely effective. The choice of ligand dictates the catalyst's ability to navigate the congested environment around the coupling partners.
Q: Which specific ligands are best for coupling tetra-ortho-substituted biaryls?
A: Synthesizing tetra-ortho-substituted biaryls is one of the most challenging applications of the Suzuki coupling. This requires ligands that are not only bulky but also possess specific electronic properties to facilitate the difficult reductive elimination step.
Highly successful ligands for this purpose are typically biaryl phosphines. Their bulkiness promotes the formation of a monoligated L-Pd(0) active species, which is less crowded and more reactive.[4] Their electron-donating nature accelerates the initial oxidative addition step.[1]
| Ligand Name | Structure Type | Key Features & Applications |
| SPhos | Buchwald Biarylphosphine | Highly active for a broad range of aryl chlorides and bromides. Good general starting point. |
| XPhos | Buchwald Biarylphosphine | Extremely bulky and electron-rich. Excellent for hindered aryl chlorides and aminations.[9] |
| RuPhos | Buchwald Biarylphosphine | Similar to XPhos, often shows complementary reactivity. |
| AntPhos | Fu-type Ligand | The anthracenyl backbone is thought to prevent β-hydride elimination, making it excellent for hindered aryl-alkyl couplings.[10] |
| BI-DIME | Bi-indenylidene | Shown to be highly effective for creating extremely hindered biaryls with multiple ortho-substituents.[11] |
Experimental Protocol: General Screening of Catalysts for a Hindered Coupling
-
Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the aryl halide (1.0 equiv), boronic ester (1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Stock Solutions: Prepare separate stock solutions in degassed dioxane of your palladium pre-catalyst (e.g., XPhos Pd G4, 2 mol %) and your chosen ligands (e.g., SPhos, RuPhos, 4 mol %).
-
Addition: Add the appropriate volume of the pre-catalyst/ligand solutions to each vial.
-
Reaction: Seal the vials, remove from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate (e.g., 80-100 °C).
-
Analysis: After a set time (e.g., 12-24 hours), take an aliquot from each reaction, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine conversion and identify the most promising conditions.
Section 2.2: The Role of Base and Solvent
The base and solvent are not passive components; they actively participate in the catalytic cycle. The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which is the active species in the transmetalation step.[12][13]
Q: My substrates have base-sensitive functional groups (e.g., esters, formamides). Which base should I use?
A: For substrates with base-labile groups, strong bases like NaOH or alkoxides can cause hydrolysis or other unwanted side reactions.[7] In these cases, a milder base is essential.
-
Potassium Phosphate (K₃PO₄): Often considered the "go-to" base for challenging couplings. It is strong enough to activate the boronic acid but generally does not hydrolyze esters. Note that it often requires a small amount of water to be effective.[7]
-
Potassium Fluoride (KF) or Cesium Fluoride (CsF): Fluoride ions can activate boronic acids and are an excellent choice for base-sensitive substrates. These reactions are often run under anhydrous conditions.[5][12]
-
Potassium Carbonate (K₂CO₃): A standard and cost-effective base, but can be more aggressive than K₃PO₄. It is a good starting point if ester lability is not a major concern.
Solvent Considerations for Hindered Couplings:
The primary role of the solvent is to solubilize all components at the reaction temperature. For hindered substrates, which are often large and nonpolar, common choices include:
-
Aprotic Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)
-
Aromatic Hydrocarbons: Toluene, Xylenes
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF)
The choice of solvent can also impact selectivity and reaction rate.[8][14] A biphasic system like Toluene/Water or Dioxane/Water is very common, as it helps dissolve both the organic substrates and the inorganic base.
Caption: Key steps of the Suzuki cycle affected by steric hindrance.
References
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. Retrieved from [Link]
-
RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]
-
Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
ACS Publications. (2016). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. Bioconjugate Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]
-
RSC Publishing. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. Retrieved from [Link]
-
NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]
-
Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in cross-coupling reactions
Introduction
Welcome to the Advanced Catalysis Support Center. Low yields in cross-coupling are rarely due to "bad luck"; they are symptomatic of specific mechanistic failures. Whether you are seeing unreacted starting material, protodeboronation, or catalyst aggregation ("Pd black"), this guide treats your reaction as a diagnostic puzzle.
We move beyond basic advice ("add more catalyst") to focus on speciation control , ligand-to-metal ratios , and side-reaction suppression .
Part 1: The Diagnostic Framework (Triage)
Before altering conditions, you must identify where the cycle is breaking. Use this logic flow to categorize your failure mode.
Figure 1: Diagnostic Logic Tree. Use LCMS/NMR of the crude mixture (not isolated product) to determine if the issue is conversion (Oxidative Addition) or selectivity (Side Reactions).
Part 2: Common Failure Modes & Solutions
Scenario A: "My reaction stays clear, but no product forms."
Diagnosis: Failed Oxidative Addition. The active Pd(0) species cannot insert into the Ar-X bond. This is common with aryl chlorides or electron-rich aryl bromides.
-
The Mechanistic Fix: You need a more electron-rich, bulky ligand to facilitate the 12-electron Pd(0) species.
-
The Precatalyst Solution: Stop using Pd(OAc)₂ or Pd₂dba₃. These require reduction in situ (often by the amine or phosphine), which is inefficient and variable. Switch to Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These contain a pre-formed Pd-Ligand bond and activate rapidly upon exposure to base, generating the active monoligated Pd(0) species immediately [1].[1]
Scenario B: "The reaction turns black immediately."
Diagnosis: Catalyst Aggregation (The "Pd Black" Death). Pd(0) is unstable. If it is not stabilized by ligands, it aggregates into inactive metallic palladium.
-
Cause 1: Low Ligand Loading. If using Pd(OAc)₂ + Ligand, ensure your ratio is at least 1:2 (Pd:L).
-
Cause 2: Instability. The ligand is too bulky or not electron-rich enough to hold the Pd(0).
-
Solution: Add a "ligand sponge" like 1-5 mol% of free ligand, or switch to a palladacycle precatalyst which prevents off-cycle aggregation [2].
Scenario C: "I see the de-halogenated starting material (Ar-H)."
Diagnosis:
-
In Suzuki: Protodeboronation.[2][3] The boronic acid is hydrolyzing and losing the Boron group before it can transmetallate.
-
In Buchwald: Beta-Hydride Elimination. If your amine has alpha-hydrogens, the Pd-Amine complex can eliminate to form an imine and Ar-H.
-
Fix: Switch to a ligand that enforces reductive elimination over beta-hydride elimination (e.g., RuPhos or BrettPhos ).
-
Part 3: Optimization Protocols
Protocol 1: The "Micro-Screen" (High-Throughput Optimization)
Do not waste 500mg of intermediate on one condition. Use this standard screening set.
Scale: 0.05 mmol (approx 10-20 mg of substrate). Vessels: 1-dram vials with PTFE-lined caps.
| Variable | Condition A (Standard) | Condition B (Difficult/Steric) | Condition C (Base-Sensitive) |
| Precatalyst | XPhos Pd G4 (2 mol%) | BrettPhos Pd G4 (2 mol%) | Pd(dppf)Cl₂ (5 mol%) |
| Base | K₂CO₃ (2.5 equiv) | NaOtBu (1.5 equiv) | K₃PO₄ (3.0 equiv) |
| Solvent | Dioxane:H₂O (4:1) | Toluene (Anhydrous) | THF (Anhydrous) |
| Temp | 80 °C | 100 °C | 60 °C |
Procedure:
-
Weigh solids (Ar-X, Boronic Acid/Amine, Base, Catalyst) into vials in air.
-
Purge vials with N₂ or Ar for 2 minutes.
-
Add sparged solvent via syringe.
-
Stir at designated temperature for 4 hours.
-
Analysis: Take a 50 µL aliquot, dilute in MeCN, filter, and run LCMS.
Protocol 2: Handling Air-Sensitive Precatalysts (The "Activation" Step)
Many users fail because they do not activate the precatalyst correctly.
-
Buchwald G3/G4: These are air-stable as solids. They activate only when base is present. Do not mix catalyst and solvent and let sit without base; the complex may degrade.
-
Pd(OAc)₂ + Phosphine: This requires reduction to Pd(0). If using this old method, you must heat the mixture for 5-10 mins or add a reductant (like excess amine or Grignard) to generate the active catalyst before adding the electrophile [4].
Part 4: Data & Reference Tables
Table 1: Base Selection Guide
The base is not just a proton sponge; it activates the boronic acid (Suzuki) or amine (Buchwald).
| Base | pKa (conj.[8] acid) | Best For...[7] | Watch Out For... |
| NaOtBu | ~17 | Buchwald-Hartwig (Standard) | Incompatible with esters, nitro groups, and some nitriles. |
| K₂CO₃ | ~10 | Suzuki (Standard) | Slow reaction rates; requires water for solubility. |
| Cs₂CO₃ | ~10 | Sterically hindered Suzuki | Expensive; highly hygroscopic (weigh quickly). |
| K₃PO₄ | ~12 | Anhydrous Suzuki | Excellent for protodeboronation-prone substrates. |
| LHMDS | ~26 | Buchwald (Weak nucleophiles) | Extremely strong; requires low temp (0°C to RT). |
Table 2: Common Contaminants & Catalyst Poisons
If your yield is 0%, check for these.
| Contaminant | Source | Effect on Palladium | Mitigation |
| Thioureas / Thiols | S-containing heterocycles | Irreversible binding to Pd (Poisoning). | Use high catalyst loading (5-10%); use Pd(OAc)₂ scavenger. |
| Imidazoles / Pyridines | Substrates | Competitive binding (Inhibition). | Use strong binding ligands (Buchwald phosphines) to displace them. |
| Oxygen | Poor sparging | Oxidizes Phosphine ligands to Phosphine Oxides (Inactive). | Sparge solvents with Ar for >15 mins; use G4 precatalysts. |
Part 5: Mechanistic Visualization
Understanding the cycle allows you to pinpoint the failure.
Figure 2: The Catalytic Cycle and Critical Failure Points. Note that the active species is often monoligated (Pd-L), not bis-ligated (Pd-L2).
References
-
Hazari, N., et al. (2019).[9] "Understanding Precatalyst Activation in Cross-Coupling Reactions." ACS Catalysis. [Link][9]
-
Buchwald, S. L., et al. (2013). "Palladium Precatalysts for Cross-Coupling: The Generation of Active Species." Chemical Science. [Link]
-
Lloyd-Jones, G. C., et al. (2016).[2] "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society. [Link]
-
Organ, M. G., et al. (2018). "Precatalysts: Catalytic Application and Mechanism of Catalyst Activation and Deactivation."[1] Organometallics. [Link][1][9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
Preventing dehalogenation during reactions with aryl halides
A Senior Application Scientist's Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a common and often frustrating side reaction in modern synthetic chemistry: the dehalogenation of aryl halides during cross-coupling reactions. As your virtual Senior Application Scientist, my goal is to move beyond simple protocols and delve into the causality behind these experimental challenges, offering you a robust framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of my aryl halide starting material being converted to the corresponding arene. What is this side reaction, and why does it happen?
A1: This undesired reaction is known as hydrodehalogenation or simply dehalogenation. It is a reduction process where the halogen atom on your aryl halide is replaced by a hydrogen atom, leading to a significant loss of your key starting material and a lower yield of your desired cross-coupled product.[1]
The primary culprit behind dehalogenation is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This can occur through several pathways, including the reaction of the palladium catalyst with the base, solvent (especially alcohols), or even trace amounts of water in the reaction mixture.[1][2] Once formed, this Pd-H species can participate in a competing reductive elimination pathway with the aryl group on the palladium intermediate (Ar-Pd-X), yielding the dehalogenated arene (Ar-H) and regenerating the active palladium catalyst.[1]
Q2: Are certain types of aryl halides more prone to dehalogenation?
A2: Yes, the susceptibility of an aryl halide to dehalogenation is directly related to the reactivity of the carbon-halogen bond. The general trend for dehalogenation follows the order of halide reactivity: I > Br > Cl .[1] Aryl and heteroaryl iodides are the most susceptible to this side reaction, while aryl chlorides are generally the least reactive in both the desired coupling and the undesired dehalogenation.[1]
Furthermore, the electronic properties of the aryl halide play a crucial role. Electron-deficient aryl halides and particularly N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are more prone to dehalogenation.[1] The presence of a nitrogen atom in the ring can sometimes complicate the reaction, potentially by coordinating to the palladium catalyst. For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[1][3]
Troubleshooting Guide: Minimizing Dehalogenation
This section provides a systematic approach to troubleshooting and minimizing dehalogenation in your cross-coupling reactions. The key is to optimize the reaction conditions to favor the desired C-C or C-N bond formation over the competing C-H bond formation.
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but dehalogenation can be a persistent issue. Here's how to address it:
Potential Cause & Troubleshooting Steps:
-
Inappropriate Ligand Choice: The ligand is arguably the most critical factor in controlling the outcome of a cross-coupling reaction. Bulky, electron-rich phosphine ligands are often effective at promoting the desired coupling and suppressing dehalogenation.[4] These ligands accelerate the rate of reductive elimination, which is the product-forming step, thereby outcompeting the dehalogenation pathway.[5][6]
-
Recommendation: Switch to bulky, electron-rich monodentate phosphine ligands like P(t-Bu)₃, SPhos, or XPhos.[4] For some systems, bidentate ligands with a large "bite angle" like Xantphos or dppf can also be effective.[4] N-Heterocyclic Carbenes (NHCs) such as IPr or IMes can also form highly stable palladium complexes that promote clean and efficient coupling.[4]
-
-
Base Selection: The choice of base is critical. A strong base can promote the formation of Pd-H species, leading to increased dehalogenation.
-
Solvent and Reagent Purity: The presence of proton sources, such as water or alcohols, can significantly contribute to dehalogenation.
-
Recommendation: Ensure all reagents and solvents are strictly anhydrous.[5] Use freshly dried and degassed solvents. Oxygen can also be detrimental, as it can oxidize the active Pd(0) catalyst and phosphine ligands.[7] Thoroughly degas your reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[7]
-
-
Reaction Temperature: Higher temperatures can sometimes accelerate the rate of dehalogenation more than the desired coupling.[8]
Illustrative Workflow: Optimizing a Suzuki Coupling Reaction
Caption: The catalytic cycle of Buchwald-Hartwig amination and the competing dehalogenation pathway.
Issue 3: Dehalogenation in Sonogashira and Heck Couplings
While perhaps less frequently reported, dehalogenation can also plague Sonogashira and Heck reactions.
Sonogashira Coupling:
-
Potential Cause: Dehalogenation in Sonogashira coupling can be influenced by the solvent and temperature.
-
Recommendation: A significant solvent effect has been observed in some cases. For instance, switching from DMF to THF has been shown to improve reaction outcomes and prevent undesired side reactions. [9]Additionally, while higher temperatures can promote the reaction, they can also lead to an increase in dehalogenation and other side products. [9]Careful temperature optimization is therefore recommended.
-
Heck Reaction:
-
Potential Cause: The mechanism of the Heck reaction involves a β-hydride elimination step, which is a desired part of the catalytic cycle to form the product. However, competing reductive pathways can still lead to dehalogenation of the starting aryl halide.
-
Recommendation: As with other cross-coupling reactions, the choice of ligand and base is crucial. Electron-donating ligands can facilitate the initial oxidative addition step. [10]The reaction is also sensitive to the base used. Ensure that the reaction conditions are optimized to favor the desired vinylation over simple reduction of the aryl halide.
-
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Optimized to Minimize Dehalogenation
This protocol is a general starting point and may require further optimization for your specific substrates.
-
Reagents & Setup:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a weak, non-nucleophilic base (e.g., K₃PO₄, 2.0 equiv). [4] * Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. [4][7] * Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe. [4]
-
-
Reaction:
-
Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) with vigorous stirring. [4] * Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up & Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
-
YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]
-
ResearchGate. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reductions of aryl bromides in water at room temperature. Retrieved from [Link]
-
YouTube. (2024, January 9). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
PubMed. (2019, November 27). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
ACS Publications. (2016, July 14). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Retrieved from [Link]
-
ACS Publications. (2023, October 22). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Publications. (2015, February 13). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Retrieved from [Link]
-
American Chemical Society. (n.d.). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved from [Link]
-
National Institutes of Health. (2025, July 30). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved from [Link]
-
Reddit. (n.d.). BH amination side products and purification. Retrieved from [Link]
-
RSC Publishing. (2025, February 27). Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. Retrieved from [Link]
-
RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room Temperature C–H Activation and Cross-Coupling of Aryl Ureas in Water. Retrieved from [Link]
-
National Institutes of Health. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Retrieved from [Link]
-
Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]
-
YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
YouTube. (2020, August 19). Heck Coupling Reaction Mechanism|With Previous Year Questions|CSIR-NET GATE|IITan. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
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Technical Support Center: Organoiodine Waste Management
Ticket System: Open | Priority: High | Agent: Senior Application Scientist
Introduction: The "Hidden" Hazards of Iodine Chemistry
Welcome to the Organoiodine Safety & Disposal Support Center. If you are reading this, you likely understand that organoiodine compounds—ranging from the highly volatile methyl iodide to the shock-sensitive hypervalent iodine reagents like IBX and Dess-Martin Periodinane (DMP)—occupy a unique niche in the safety spectrum. They are not merely "halogenated waste."[1]
This guide treats your waste stream as a chemical process in itself. Improper disposal of these compounds can lead to alkylation of safety personnel (MeI), explosions in waste drums (IBX/DMP), or toxic gas evolution (
Part 1: Identification & Segregation (The Triage Phase)
Ticket #101: "Can I just throw this in the 'Halogenated' carboy?"
Status: Resolved Resolution: No. While organoiodines are technically halogenated, "standard" halogenated waste streams (e.g., DCM, Chloroform) are often consolidated for incineration in bulk. Reactive organoiodines can destabilize these mixtures.
Triage Protocol:
-
Segregate Reactive Species: Hypervalent iodine reagents (DMP, IBX, PIDA) are oxidizers and potentially shock-sensitive. They must be quenched before entering any waste stream.
-
Isolate Alkylating Agents: Methyl Iodide (iodomethane) is a volatile, potent carcinogen. It requires a dedicated, sealed container to prevent vapor exposure in the waste storage area.
-
Separate Bulk Liquids: Stable aryl iodides (e.g., iodobenzene) can generally go into the standard halogenated waste stream unless mixed with incompatible oxidizers.
Compatibility Matrix:
| Compound Class | Example | Incompatible With | Hazard | Disposal Path |
| Alkyl Iodides | Methyl Iodide, Ethyl Iodide | Strong bases, Amines, Azides | Alkylation, Toxic Vapors | Dedicated "Toxic" Stream |
| Hypervalent Iodine | IBX, Dess-Martin (DMP) | Reducing agents (uncontrolled), Alcohols, Azides | Explosion, Fire | Quench First -> Solid Waste |
| Aryl Iodides | Iodobenzene | Strong Oxidizers, Lithium reagents | General Toxicity | Standard Halogenated Waste |
| Free Iodine | Ammonia (forms | Corrosive, Staining | Reduce to Iodide ( |
Part 2: Handling & Safety (Active Use)
FAQ: "I spilled Methyl Iodide. Do I evaporate it in the hood?"
Answer: ABSOLUTELY NOT. Methyl Iodide (MeI) is highly volatile (bp 42°C) and a potent neurotoxin/carcinogen. Evaporating it releases a toxic cloud.[2]
Correct Spill Response (Ticket #204):
-
Evacuate & Isolate: Clear the immediate area (15-20 ft radius).
-
PPE Upgrade: Standard nitrile gloves are permeable to MeI. Double-glove with Silver Shield/4H or laminate gloves if available. Use a full-face respirator if outside a hood (rare scenario).
-
Absorb: Cover the spill with Vermiculite or activated charcoal pads. Do not use paper towels (rapid evaporation).
-
Contain: Scoop absorbent into a jar, seal tightly, and label as "Debris contaminated with Methyl Iodide."
-
Decontaminate: Wash the surface with a solution of 10% Sodium Thiosulfate or a mixture of Ethanolamine/Ethanol (1:10) to destroy trace residues [1, 2].
Part 3: Treatment & Disposal (End of Life)[3]
Protocol A: Quenching Hypervalent Iodine (DMP/IBX)
Issue: You have leftover Dess-Martin Periodinane (DMP) or IBX. You cannot put active oxidizers in the solvent waste.
Mechanism:
Hypervalent iodine (I(V) or I(III)) must be reduced to the stable I(I) state (iodobenzene derivatives) or inorganic iodide. Sodium Thiosulfate (
Step-by-Step Procedure:
-
Dilution: Dilute the reaction mixture or waste reagent with Diethyl Ether or Ethyl Acetate.
-
Note: DMP byproducts often precipitate in ether, aiding filtration.
-
-
Reduction (The "Kill" Step):
-
Prepare a saturated aqueous solution of Sodium Thiosulfate and Sodium Bicarbonate (1:1 ratio).
-
Slowly add this to the organic layer with vigorous stirring.
-
Observation: The mixture may turn brown (liberated
) and then clear/yellow as iodine is fully reduced to iodide ( ). -
Wait: Stir for 20–30 minutes to ensure the exothermic reduction is complete.
-
-
Separation:
-
Solid Residue (IBX): If you have solid IBX, it is best to slurry it in water and treat with thiosulfate until dissolved/reduced before disposal.
Protocol B: Neutralizing Methyl Iodide (Advanced)
Warning: Only perform this if required by your EH&S. Segregation is usually preferred.
-
Reaction: Treat MeI waste with a solution of Ethanolamine in Ethanol or aqueous Sodium Hydroxide .
-
Time: Allow to stand for 24+ hours.
-
Result: Converts volatile MeI into non-volatile N-methyl derivatives or Methanol/Iodide salts.
Part 4: Visualization & Workflows
Diagram 1: Waste Segregation Decision Tree
Caption: Logical workflow for categorizing and binning organoiodine waste streams.
Diagram 2: DMP/IBX Quenching Workflow
Caption: Step-by-step chemical treatment for deactivating hypervalent iodine residues.
References
-
Vertex AI Search . Methyl iodide chemical spill cleanup and disposal procedure. Retrieved from 5
-
Nanjing Chemical Material Corp . The Emergency Treatment of Methyl Iodide. Retrieved from 6
-
Chemistry Stack Exchange . Dess–Martin oxidation work up. Retrieved from 7
-
ResearchGate . How to work up dess-martin periodinane or hypervalent iodine reactions? Retrieved from 4
-
EPA . Waste Code - RCRAInfo. Retrieved from 8
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Validation & Comparative
Mass spectrometry analysis of Methyl 5-bromo-3-iodo-2-methoxybenzoate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 5-bromo-3-iodo-2-methoxybenzoate: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of complex organic molecules is paramount. Methyl 5-bromo-3-iodo-2-methoxybenzoate, a halogenated aromatic compound, presents unique analytical challenges due to the presence of multiple functional groups and heavy atoms. This guide provides a comprehensive examination of its analysis by mass spectrometry, offering a comparative perspective on ionization techniques and alternative analytical methodologies. As a senior application scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale to empower robust and reliable analytical method development.
Methyl 5-bromo-3-iodo-2-methoxybenzoate (C₉H₈BrIO₃) is a substituted aromatic ester. Its structure, featuring bromine, iodine, a methoxy group, and a methyl ester group on a benzene ring, dictates its chemical behavior and, consequently, the optimal approach for its analysis. The presence of two different halogens (bromine and iodine) is particularly noteworthy, as their distinct isotopic patterns can be leveraged for confident identification in mass spectrometry.
Mass Spectrometry: A Primary Tool for Structural Elucidation and Quantitation
Mass spectrometry is an indispensable technique for the analysis of organic compounds, providing information on molecular weight and structure through the ionization and fragmentation of molecules.[1][2] The choice of ionization method is critical and depends on the analyte's properties and the desired information.
Ionization Techniques: A Comparative Overview
The ionization of Methyl 5-bromo-3-iodo-2-methoxybenzoate can be approached using several techniques, each with its own advantages and limitations.
-
Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[3] This provides detailed structural information but may result in a weak or absent molecular ion peak, which can be a drawback for determining the molecular weight of an unknown.[3][4] Given the stability of the aromatic ring, a discernible molecular ion peak for Methyl 5-bromo-3-iodo-2-methoxybenzoate is expected, though significant fragmentation will also occur.[5]
-
Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[3][6] ESI is particularly well-suited for polar and thermally labile molecules and is readily coupled with liquid chromatography (LC-MS).[6][7] For Methyl 5-bromo-3-iodo-2-methoxybenzoate, ESI would likely produce a strong protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺), with minimal in-source fragmentation.[1][8]
-
Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is complementary to ESI, APCI is suitable for less polar and more volatile compounds.[8] It involves the ionization of the analyte at atmospheric pressure through a corona discharge.[8] Given the nature of the target compound, APCI could be a viable alternative to ESI, particularly when coupled with normal-phase chromatography.
Table 1: Comparison of Ionization Techniques for the Analysis of Methyl 5-bromo-3-iodo-2-methoxybenzoate
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Type | Hard | Soft | Soft |
| Typical Ion | M⁺ | [M+H]⁺, [M+Na]⁺ | [M+H]⁺ |
| Fragmentation | Extensive | Minimal (in-source CID can be induced) | Minimal to moderate |
| Coupling | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS) | Liquid Chromatography (LC-MS) |
| Best Suited For | Volatile, thermally stable compounds; structural elucidation | Polar, non-volatile, thermally labile compounds; accurate mass | Moderately polar, volatile compounds |
| Expected Outcome | Rich fragment spectrum, potentially weak molecular ion | Strong molecular ion or adduct peak | Strong protonated molecule peak |
Predicted Fragmentation Patterns
The fragmentation of Methyl 5-bromo-3-iodo-2-methoxybenzoate in mass spectrometry will be governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. Aromatic compounds are known to produce stable molecular ions.[5]
Electron Ionization (EI) Fragmentation:
Under EI conditions, the following fragmentation pathways are plausible:
-
Loss of the methyl group from the ester: A common fragmentation pathway for methyl esters is the loss of a methyl radical (•CH₃), leading to a stable acylium ion.
-
Loss of the methoxy group: Cleavage of the ether bond can result in the loss of a methoxy radical (•OCH₃).
-
Loss of halogens: The C-I bond is weaker than the C-Br bond, suggesting that the initial loss of an iodine radical (•I) might be a favored pathway. Subsequent loss of a bromine radical (•Br) could also occur.
-
Decarbonylation: The loss of carbon monoxide (CO) from fragment ions is a common process in the mass spectra of aromatic esters.
Predicted EI Fragmentation Pathway
Tandem Mass Spectrometry (MS/MS) Fragmentation (with ESI or APCI):
In MS/MS experiments, the protonated molecule [M+H]⁺ would be selected and fragmented through collision-induced dissociation (CID). The fragmentation would likely involve the neutral loss of small molecules:
-
Neutral loss of methanol (CH₃OH): A common fragmentation for protonated methyl esters.
-
Neutral loss of formaldehyde (CH₂O): From the methoxy group.
-
Sequential loss of HBr and HI.
Predicted ESI/APCI-MS/MS Fragmentation Pathway
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of Methyl 5-bromo-3-iodo-2-methoxybenzoate using electron ionization.
1. Sample Preparation:
- Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
2. GC-MS System:
- GC: Agilent 8890 GC System (or equivalent).
- MS: Agilent 5977B GC/MSD (or equivalent).
3. GC Conditions:
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Inlet Temperature: 280 °C.
- Injection Volume: 1 µL (splitless mode).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial temperature: 100 °C, hold for 1 min.
- Ramp: 20 °C/min to 300 °C.
- Hold: 5 min at 300 °C.
4. MS Conditions:
- Ion Source: Electron Ionization (EI).
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Electron Energy: 70 eV.
- Mass Range: m/z 50-500.
- Solvent Delay: 3 min.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is designed for the analysis of Methyl 5-bromo-3-iodo-2-methoxybenzoate using electrospray ionization.
1. Sample Preparation:
- Dissolve 1 mg of the sample in 1 mL of methanol or acetonitrile.
- Perform serial dilutions in the mobile phase to a final concentration of 1 µg/mL.
2. LC-MS System:
- LC: Waters ACQUITY UPLC I-Class System (or equivalent).
- MS: Waters Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer (or equivalent).
3. LC Conditions:
- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
- 0-1 min: 5% B.
- 1-5 min: 5% to 95% B.
- 5-6 min: 95% B.
- 6-6.1 min: 95% to 5% B.
- 6.1-8 min: 5% B.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
4. MS Conditions:
- Ion Source: Electrospray Ionization (ESI), positive mode.
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- Desolvation Gas Flow: 800 L/hr.
- Cone Gas Flow: 50 L/hr.
- Acquisition Mode: Full scan (m/z 100-600) and product ion scan of the protonated molecule.
Alternative Analytical Techniques: A Comparative Analysis
While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of Methyl 5-bromo-3-iodo-2-methoxybenzoate, particularly for quantitative purposes.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The aromatic nature of the compound makes it a strong chromophore, suitable for UV detection. This method is robust, widely available, and cost-effective for routine quantification. However, it lacks the specificity of mass spectrometry and cannot provide structural information.[9]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): If the compound is sufficiently volatile and thermally stable, GC-FID can be used for quantification. FID offers a wide linear range and is less expensive than a mass spectrometer. Similar to HPLC-UV, it does not provide structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation of organic compounds. It provides detailed information about the connectivity of atoms in a molecule. While powerful for structural analysis, NMR is less sensitive than mass spectrometry and not typically used for routine quantification in complex matrices.
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by volatility, detection by mass | High sensitivity and specificity, structural information | Requires volatile and thermally stable analytes |
| LC-MS | Separation by polarity, detection by mass | High sensitivity and specificity, applicable to a wide range of compounds | Higher cost and complexity than non-MS methods |
| HPLC-UV | Separation by polarity, detection by UV absorbance | Robust, cost-effective, good for quantification | Lacks specificity, no structural information |
| GC-FID | Separation by volatility, detection by flame ionization | Wide linear range, cost-effective | Lacks specificity, requires volatile analytes |
| NMR | Nuclear spin transitions in a magnetic field | Unambiguous structure elucidation | Low sensitivity, not ideal for trace analysis |
Conclusion
The analysis of Methyl 5-bromo-3-iodo-2-methoxybenzoate is effectively achieved using mass spectrometry, with the choice of ionization technique and chromatographic separation method being critical for obtaining the desired analytical information. Electron ionization coupled with GC provides detailed structural fragments, while softer ionization techniques like ESI and APCI coupled with LC are ideal for determining the molecular weight and for quantitative studies, especially when using tandem mass spectrometry. While alternative techniques like HPLC-UV and GC-FID offer cost-effective solutions for quantification, they lack the high specificity and structural elucidation capabilities of mass spectrometry. A thorough understanding of the principles behind each technique allows the analytical scientist to make informed decisions, ensuring data of the highest quality and integrity.
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A Senior Application Scientist's Guide to FT-IR Functional Group Analysis of C9H8BrIO3
Abstract: This guide provides an in-depth walkthrough of the functional group analysis of a complex organic molecule, C9H8BrIO3, using Fourier-Transform Infrared (FT-IR) spectroscopy. It is designed for researchers, scientists, and drug development professionals. The document covers the logical process of forming a structural hypothesis, a comparative overview of sample preparation techniques, a detailed protocol for data acquisition using Attenuated Total Reflectance (ATR), and a step-by-step interpretation of the resulting FT-IR spectrum. The guide emphasizes the causality behind experimental choices and integrates theoretical principles with practical application, culminating in a comparison of FT-IR with complementary analytical techniques for comprehensive structural elucidation.
Introduction: The Role of FT-IR in Structural Elucidation
In the fast-paced world of drug discovery and materials science, the rapid and accurate identification of molecular structure is paramount. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a powerful, non-destructive method for identifying functional groups within a molecule.[1][2] The principle is elegant yet simple: covalent bonds in a molecule are not static, but rather vibrate at specific frequencies.[3] When infrared radiation is passed through a sample, the bonds absorb energy at frequencies corresponding to their natural vibrational modes, resulting in a unique spectral "fingerprint" of the molecule.[2][4][5]
This guide will use the complex halogenated organic molecule with the formula C9H8BrIO3 as a case study to demonstrate a comprehensive FT-IR analysis workflow. We will move from a theoretical structural hypothesis to a detailed interpretation of its spectral data, providing the rationale behind each step to ensure a robust and scientifically sound analysis.
The Target Molecule: A Structural Hypothesis for C9H8BrIO3
Before any analysis, a foundational understanding of the target molecule is crucial. The molecular formula, C9H8BrIO3, provides significant clues. A calculation of the Degree of Unsaturation (DoU) yields a value of 5. This high DoU strongly suggests the presence of an aromatic ring (which accounts for 4 degrees) and an additional double bond, likely a carbonyl group (C=O).
Based on this, a plausible structure is proposed: 5-bromo-3-iodo-4-methoxyphenylacetic acid .
Molecular Structure:
This hypothetical structure is consistent with the molecular formula (C9, H8, Br, I, O3) and the DoU of 5. It contains several key functional groups that we expect to identify in the FT-IR spectrum:
-
A polysubstituted aromatic ring .
-
A carboxylic acid group (-COOH).
-
An ether linkage (a methoxy group, -OCH3).
-
Carbon-halogen bonds (C-Br and C-I ).
This structure will serve as our working hypothesis for the spectral interpretation that follows.
Comparative Guide to FT-IR Sample Preparation: ATR vs. KBr Pellet
The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. For a solid sample like our target molecule, two primary methods are common: the traditional Potassium Bromide (KBr) pellet method and the more modern Attenuated Total Reflectance (ATR) technique.[6]
| Feature | KBr Pellet Method | Attenuated Total Reflectance (ATR) |
| Principle | The sample is mixed with dry KBr powder and pressed into a thin, transparent pellet through which the IR beam passes.[7][8] | The IR beam is guided through a high-refractive-index crystal (e.g., diamond) and reflects internally. An evanescent wave penetrates a few microns into the sample placed on the crystal, and absorption is measured.[9][10] |
| Sample Prep | Labor-intensive: requires grinding the sample with KBr, avoiding moisture, and pressing with a hydraulic press.[7][11][12] | Minimal to none: a small amount of the solid sample is simply placed on the ATR crystal and pressure is applied.[13][14] |
| Speed | Slow; can take several minutes per sample. | Rapid; typically less than a minute per sample.[13] |
| Reproducibility | Variable; depends on pellet quality, thickness, and sample concentration. | High; pressure application is often controlled, leading to consistent results.[13] |
| Moisture | Highly sensitive to moisture, which can introduce broad O-H peaks and damage hygroscopic pellets.[7][8] | Largely unaffected by atmospheric moisture. Ideal for analyzing aqueous samples.[10] |
Senior Scientist's Recommendation: For routine analysis, speed, and high reproducibility, ATR is the superior choice .[13][14][15] It eliminates the meticulous and often problematic process of creating KBr pellets, providing high-quality data with minimal effort. The following protocol is based on the ATR technique.
Experimental Protocol: Acquiring a High-Quality ATR-FT-IR Spectrum
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO2 interference.
-
Background Scan: Clean the ATR crystal (e.g., diamond) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum. This is a critical step to ratio out the absorbance from the atmosphere and the crystal itself.
-
Sample Application: Place a small amount of the C9H8BrIO3 powder onto the center of the ATR crystal. A spatula tip's worth is usually sufficient.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal, as the evanescent wave only penetrates a few microns into the sample.[9]
-
Sample Scan: Collect the sample spectrum. A typical setting is to co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Retract the pressure arm, remove the sample powder, and clean the ATR crystal thoroughly with a solvent to prepare for the next sample.
FT-IR Spectrum Deconvolution: An In-Depth Analysis
The resulting FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). We will now interpret the spectrum by assigning the observed absorption bands to the functional groups of our hypothetical molecule, 5-bromo-3-iodo-4-methoxyphenylacetic acid.[16]
Table 1: Predicted FT-IR Absorption Bands for C9H8BrIO3
| Wavenumber (cm⁻¹) | Intensity | Shape | Functional Group & Vibration Mode |
| 3300–2500 | Strong | Very Broad | Carboxylic Acid: O-H Stretch |
| ~3050 | Medium-Weak | Sharp | Aromatic: C-H Stretch |
| 2980, 2850 | Medium-Weak | Sharp | Aliphatic: C-H Stretch (CH₂ and OCH₃) |
| ~1710 | Very Strong | Sharp | Carboxylic Acid: C=O Stretch (dimer) |
| ~1600, ~1475 | Medium-Weak | Sharp | Aromatic: C=C Ring Stretch |
| ~1430 | Medium | Broad | Carboxylic Acid: O-H Bend |
| ~1250 | Strong | Sharp | Aryl Ether: Asymmetric C-O Stretch |
| ~1050 | Medium | Sharp | Aryl Ether: Symmetric C-O Stretch |
| ~920 | Medium | Broad | Carboxylic Acid: Out-of-plane O-H Bend |
| 880-800 | Strong | Sharp | Aromatic: C-H Out-of-plane Bend |
| ~650 | Medium | Sharp | C-Br Stretch |
| ~550 | Medium | Sharp | C-I Stretch |
Detailed Spectral Interpretation:
-
The O-H Stretching Region (4000-2500 cm⁻¹): The most prominent feature of a carboxylic acid is the extremely broad O-H stretching band, which typically spans from 3300 cm⁻¹ down to 2500 cm⁻¹.[17][18] This broadness is due to strong hydrogen bonding between carboxylic acid dimers. This "hairy beard" appearance is highly diagnostic and would be the first feature to look for.[2] Superimposed on this broad peak, we would expect to see the sharper C-H stretching vibrations.
-
The C-H Stretching Region (3100-2800 cm⁻¹): Just above 3000 cm⁻¹, a weak to medium peak around 3050 cm⁻¹ would indicate the aromatic C-H stretch.[4][19][20] Just below 3000 cm⁻¹, we expect peaks corresponding to the aliphatic C-H stretches from the methylene (-CH₂-) and methoxy (-OCH₃) groups.[4]
-
The Carbonyl Stretching Region (1800-1650 cm⁻¹): A very strong and sharp absorption peak around 1710 cm⁻¹ is the unmistakable signature of the carbonyl (C=O) group in a hydrogen-bonded carboxylic acid dimer.[18][21] Its high intensity is due to the large change in dipole moment during the stretching vibration.[3] This is often the most intense peak in the entire spectrum.[2]
-
The Double Bond & Aromatic Region (1650-1450 cm⁻¹): In this region, we expect two or three medium-intensity peaks corresponding to the C=C stretching vibrations within the aromatic ring, typically near 1600 cm⁻¹ and 1475 cm⁻¹.[4][19][22]
-
The Fingerprint Region (1450-400 cm⁻¹): This region contains a high density of peaks and is unique to the molecule as a whole.[4][16] While complex, several key peaks can be assigned:
-
C-O Stretches: The presence of the aryl ether (methoxy group) should give rise to a strong, sharp peak around 1250 cm⁻¹ (asymmetric C-O stretch) and another at ~1050 cm⁻¹ (symmetric C-O stretch).[23][24] The C-O stretch from the carboxylic acid also contributes in this area.
-
O-H Bends: A broad absorption centered around 920 cm⁻¹ is characteristic of the out-of-plane bend of the hydrogen-bonded -OH group of the carboxylic acid dimer.[25]
-
Aromatic C-H Bends: Strong, sharp peaks in the 880-800 cm⁻¹ range arise from the out-of-plane C-H bending ("wags") of the aromatic protons. The exact position can give clues about the ring's substitution pattern.[26]
-
Carbon-Halogen Stretches: The heavy atoms of bromine and iodine push their stretching frequencies to the low end of the spectrum. A C-Br stretch is expected in the 690-515 cm⁻¹ range, while the C-I stretch appears even lower, typically between 600-500 cm⁻¹.[26][27] These peaks can sometimes overlap.[27]
-
Workflow for Spectroscopic Analysis
The logical flow from sample to structural hypothesis can be visualized as follows.
Caption: Workflow for FT-IR analysis of an unknown compound.
FT-IR in Context: A Multi-Technique Approach
While FT-IR is exceptionally good at identifying functional groups, it rarely provides the complete structural picture on its own. For unambiguous structure elucidation, a synergistic approach is necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, including the number of unique protons and carbons, their connectivity, and their chemical environment. This is the most powerful tool for determining the precise arrangement of atoms.
-
Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation patterns of the molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C9H8BrIO3) with high accuracy.
FT-IR provides the "what" (functional groups), while NMR provides the "where" (connectivity), and MS provides the "how much" (molecular weight and formula). The combination of these techniques provides a self-validating system for robust structural confirmation.[16]
Conclusion
The FT-IR analysis of C9H8BrIO3 serves as an excellent model for the systematic characterization of a novel compound. By starting with a logical hypothesis based on the molecular formula, selecting the optimal sample preparation technique (ATR), and methodically analyzing the spectrum from the functional group region to the fingerprint region, we can confidently identify the key structural motifs. The presence of a carboxylic acid, a substituted aromatic ring, an ether linkage, and carbon-halogen bonds can all be deduced from the spectrum. This guide underscores the indispensable role of FT-IR spectroscopy in modern chemical analysis and drug development, providing rapid, reliable, and actionable structural insights. For complete structural verification, this data should be used in concert with NMR and Mass Spectrometry.
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Specac. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from Specac: [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from University of Calgary, Department of Chemistry: [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from Chemistry LibreTexts: [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from YouTube: [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from University of Calgary, Department of Chemistry: [Link]
-
Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from Chemistry LibreTexts: [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts: [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from Innovatech Labs: [Link]
-
Université de Genève. (2011). Attenuated total reflection infrared (ATR-IR) spectroscopy. Retrieved from Université de Genève: [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Retrieved from OpenStax: [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from Shimadzu: [Link]
-
International Crystal Laboratories. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from Pellet Press Die Sets: [Link]
-
Wiley Analytical Science. (2002). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from Wiley Analytical Science: [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from Spectroscopy Online: [Link]
-
International Journal of Scientific & Advanced Research. (2020). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from IJSAR: [Link]
Sources
- 1. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
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Strategic Reagents for Orthogonal Cross-Coupling: A Comparative Guide to MBIM Alternatives
This guide provides an in-depth technical comparison of alternative reagents to Methyl 5-bromo-3-iodo-2-methoxybenzoate (referred to herein as MBIM ). This specific intermediate is prized in medicinal chemistry for its orthogonal reactivity , allowing sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) at the C3-iodo and C5-bromo positions.
The alternatives presented below are categorized by their strategic utility: Economic Substitutes (lower cost, higher optimization required) and Functional Accelerants (higher cost, streamlined workflow).
The Benchmark: Methyl 5-bromo-3-iodo-2-methoxybenzoate (MBIM)
Role: The "Gold Standard" for programmable scaffold construction. Mechanism: The C3-Iodine bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C5-Bromine bond (~81 kcal/mol). This allows Pd(0) oxidative addition to occur exclusively at C3 at room temperature, leaving C5 intact for a second, high-temperature coupling event.
Alternative I: The "Economy" Route
Reagent: Methyl 3,5-dibromo-2-methoxybenzoate
CAS: 26939-01-5 (Analogue) Profile: This symmetrical di-halide is significantly cheaper than MBIM but lacks the intrinsic electronic discrimination of the I/Br system.
-
Scientific Rationale: Both positions are occupied by bromine. However, the C3 position is sterically more crowded (flanked by the C2-methoxy and C4-H) and electronically distinct due to the ortho-methoxy effect. Achieving mono-selectivity requires precise stoichiometric control and catalyst selection.
-
Performance Trade-off:
-
Pros: Cost reduction (approx. 40-60% cheaper), higher availability.
-
Cons: Risk of bis-coupling (over-reaction) or regio-isomeric mixtures (C5 vs C3 attack).
-
Optimization Strategy: Use bulky phosphine ligands (e.g., P(o-tol)3) or specific Pd-precatalysts (e.g., Pd(dppf)Cl2) that are sensitive to steric hindrance, favoring the less hindered C5 position first, or using limiting stoichiometry to hit C3.
-
Experimental Protocol: Controlled Mono-Arylation
Objective: Selective Suzuki coupling at C3 (challenging) or C5.
-
Dissolution: Dissolve Methyl 3,5-dibromo-2-methoxybenzoate (1.0 equiv) in 1,4-dioxane/water (4:1).
-
Reagents: Add Arylboronic acid (0.95 equiv – limiting reagent is critical), K3PO4 (2.0 equiv).
-
Catalyst: Add Pd(PPh3)4 (3 mol%).
-
Condition: Heat to 60°C for 4 hours. Note: MBIM would react at RT; the dibromo requires heat.
-
Validation: Monitor via HPLC. Expect ~70% mono-product, 15% bis-product, 15% starting material. Purification via column chromatography is mandatory.
Alternative II: The "Accelerated" Route
Reagent: Methyl 5-bromo-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Profile: A "Pre-activated" nucleophilic partner. Instead of an electrophilic Iodo group at C3, this reagent carries a Boronate ester.
-
Scientific Rationale: This reagent inverts the polarity of the first step. Instead of reacting with a boronic acid (Suzuki), you react this scaffold with an Aryl Halide . This avoids the handling of unstable iodo-intermediates and prevents homocoupling of the boronic acid partner.
-
Performance Trade-off:
-
Pros: Eliminates one oxidative addition step; high regiocontrol (Boron is fixed at C3).
-
Cons: Higher cost; Boronate esters can be prone to protodeboronation if stored improperly.
-
Optimization Strategy: Use anhydrous conditions to prevent hydrolysis of the ester before reaction.
-
Experimental Protocol: Inverse Suzuki Coupling
Objective: Coupling at C3 with an Aryl Bromide.
-
Dissolution: Dissolve the 3-BPin reagent (1.0 equiv) and Target Aryl-Bromide (1.1 equiv) in Toluene/EtOH (10:1).
-
Base: Add Na2CO3 (2.0 equiv, 2M aqueous).
-
Catalyst: PdCl2(dppf) (5 mol%).
-
Condition: Reflux (90°C) for 6 hours.
-
Mechanism: The C5-Br on the scaffold is relatively inert under these conditions compared to the reactive external Aryl Bromide entering the cycle with the C3-Boronate.
Alternative III: The "Divergent" Precursor
Reagent: Methyl 5-bromo-2-hydroxy-3-iodobenzoate
Profile: The phenolic precursor (unmethylated).
-
Scientific Rationale: The free phenol allows for the installation of diverse solubilizing groups or bioisosteres (e.g., difluoromethoxy, ethoxy) before the coupling sequence.
-
Performance Trade-off:
-
Pros: Library diversity; Phenol OH can direct ortho-lithiation or halogenation if needed.
-
Cons: Requires an alkylation step (Methylation) to restore the MBIM core properties; Phenolic OH is incompatible with some organometallic reagents (requires protection).
-
Comparative Performance Data
| Feature | MBIM (Benchmark) | Di-Bromo Analog | 3-BPin Analog |
| C3 Selectivity | Excellent (>98%) (Kinetic control) | Poor to Moderate (Steric control) | Perfect (Structural definition) |
| C5 Reactivity | Reserved for Step 2 | Competitive in Step 1 | Reserved for Step 2 |
| Reaction Temp (Step 1) | Room Temperature (25°C) | Elevated (60-80°C) | Elevated (80-100°C) |
| Cost Efficiency | Moderate | High (Cheapest) | Low (Most Expensive) |
| Atom Economy | Good | Moderate (Loss of selectivity) | Good |
| Scalability | High | Low (Purification bottlenecks) | Moderate |
Decision Logic & Reaction Pathways
The following diagram illustrates the decision matrix for selecting the appropriate reagent based on the target workflow.
Caption: Reaction pathway comparison showing the streamlined efficiency of the Benchmark (MBIM) and BPin reagents versus the purification burden of the Di-Bromo economy route.
References
-
Fairlamb, I. J. S., et al. "Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction: The Role of Oxidative Addition." Journal of the American Chemical Society, 2013. Link
-
Lott, J., et al. "Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes." Chemical Science, 2016. Link
-
Wang, X., et al. "Synthesis of Methyl 5-iodo-2-methoxybenzoate and Crystal Structure Analysis." PMC - NIH, 2014. Link
-
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2nd Edition, 2004. Link
-
Broutin, P. E., et al. "Regioselective Cross-Coupling of Polyhalogenated Arenes." Organic Letters, 2005. Link
Executive Summary
This guide addresses the analytical challenges in distinguishing and validating mixed-halogenated aromatic systems, specifically bromo-iodo arenes (e.g., 1-bromo-4-iodobenzene). These compounds are high-value intermediates in drug discovery due to their ability to undergo sequential, chemoselective cross-coupling reactions.
The core distinction relies on two physical phenomena: the Heavy Atom Effect in
Part 1: The Chemoselective Imperative
Why is distinguishing the C-Br bond from the C-I bond critical? In palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), the bond dissociation energy dictates the reaction order.
-
C-I Bond: Weaker (
65 kcal/mol), longer, and undergoes oxidative addition with Pd(0) rapidly. -
C-Br Bond: Stronger (
81 kcal/mol), shorter, and reacts slower.
This difference allows researchers to functionalize the iodine position first while leaving the bromine intact for a subsequent reaction. Misidentification of the halogen positions leads to regiochemical errors in the final drug scaffold.
Visualization: Chemoselective Reaction Pathway[1]
Part 2: Comparative Spectroscopic Analysis
Mass Spectrometry: The Isotopic Fingerprint
Mass spectrometry provides the first line of evidence. The distinction lies in the natural abundance of isotopes.[1][2]
-
Iodine (
): Monoisotopic (100% abundance).[1][3] It adds mass (126.9) but no pattern. -
Bromine (
): Di-isotopic ( 50:50 ratio).[1][3] It creates a distinct "doublet" pattern.
Diagnostic Rule: A molecule containing one Bromine and one Iodine will exhibit a molecular ion cluster (
NMR: The Heavy Atom Effect (Spin-Orbit Coupling)
This is the most definitive structural proof. Contrary to electronegativity trends (where electronegative atoms deshield and shift signals downfield/higher ppm), heavy atoms like Iodine induce a "Heavy Atom Effect" (Spin-Orbit Coupling).
-
Mechanism: The large electron cloud of Iodine shields the attached carbon nucleus significantly.[4]
-
Result: The ipso-carbon attached to Iodine appears upfield (typically 90–100 ppm), often "hiding" among
carbons or appearing distinct from other aromatic signals. -
Contrast: The ipso-carbon attached to Bromine follows standard electronegativity trends, appearing downfield (120–130 ppm).
Comparative Data Table: 1-Bromo-4-iodobenzene
| Carbon Position | Signal Assignment | Approx. Shift (ppm) | Characteristic Feature |
| C-I (ipso) | C-4 | 91.0 - 94.0 | Diagnostic: Significant Upfield Shift (Heavy Atom Effect) |
| C-Br (ipso) | C-1 | 120.0 - 123.0 | Typical aromatic C-X shift |
| C-H (ortho to I) | C-3, C-5 | 138.0 - 140.0 | Deshielded by Iodine proximity |
| C-H (ortho to Br) | C-2, C-6 | 133.0 - 135.0 | Standard aromatic CH |
Note: Shifts are solvent-dependent (typically
Part 3: Experimental Protocol
Workflow: Structural Elucidation of Bromo-Iodo Arenes
Step-by-Step Methodology
1. Sample Preparation
-
Solvent: Use
(Chloroform-d) as the standard. Avoid solvents with heavy lone pairs (like pyridine) unless necessary, as they can induce solvent-solute complexation shifts. -
Concentration: Prepare a concentrated sample (
20-30 mg in 0.6 mL) for NMR. Quaternary carbons (C-I and C-Br) have long relaxation times ( ) and no NOE enhancement, making them weak signals.
2. Instrument Parameters (
NMR)
To ensure the critical ipso-carbons are visible:
-
Relaxation Delay (
): Increase to 2–5 seconds. Standard parameters (1 sec) may saturate the quaternary carbon signals, causing them to disappear. -
Pulse Angle: Use a
pulse rather than to allow faster recovery of magnetization. -
Scans: Acquire at least 512–1024 scans to improve Signal-to-Noise (S/N) ratio for the non-protonated carbons.
3. Data Interpretation (Self-Validation)
-
Step A (MS): Confirm the parent ion mass corresponds to the formula (e.g.,
amu). Verify the 1:1 doublet pattern. -
Step B (NMR): Locate the C-I peak. If you see a peak around 92 ppm in an aromatic system, it is the C-I carbon. If this peak is missing, or if you only see peaks >120 ppm, the iodine is likely absent or the sample is exclusively brominated.
-
Step C (Coupling): In
NMR, 1-bromo-4-iodobenzene will show two distinct doublets (AA'BB' system) in the aromatic region (approx 7.2 and 7.6 ppm). The protons ortho to Iodine are generally more deshielded (higher ppm) than those ortho to Bromine.
References
-
Oregon State University. 13C NMR Chemical Shifts and Heavy Atom Effects. [Link]
-
Chemistry LibreTexts. Isotopes in Mass Spectrometry (Bromine and Chlorine Patterns). [Link]
-
National Institutes of Health (PubChem). 1-Bromo-2-iodobenzene Compound Summary. [Link]
-
NobelPrize.org. Palladium-Catalyzed Cross Couplings in Organic Synthesis (The Heck, Negishi, and Suzuki Reactions). [Link]
Sources
High-Fidelity HPLC Purity Assessment of Substituted Benzoates: Beyond the C18 Standard
Executive Summary
For decades, the C18 (octadecylsilane) column has been the reflexive choice for reverse-phase chromatography. However, for substituted benzoates —particularly when assessing purity in the presence of positional isomers (ortho-, meta-, para-) or structurally similar degradants—the C18 often fails to provide adequate resolution (
This guide objectively compares the industry-standard C18 against the Phenyl-Hexyl stationary phase. While C18 remains the baseline for hydrophobicity-driven separations, experimental evidence confirms that Phenyl-Hexyl phases, utilizing
Part 1: The Challenge – Orthogonality in Aromatic Separations
Substituted benzoates (e.g., alkyl benzoates, hydroxybenzoates/parabens, and amino-benzoates) present two distinct chromatographic challenges:
-
Positional Isomerism: The hydrophobicity (
) differences between meta- and para- isomers are often negligible, causing co-elution on C18 columns. -
Ionization Sensitivity: With a
range of 4.0–4.5, these analytes are highly sensitive to mobile phase pH.
The Mechanism of Action
-
C18 (Hydrophobic Interaction): Separates based on dispersive forces. If two isomers have identical carbon counts and similar dipole moments, the C18 phase lacks the "chemical hook" to differentiate them.
-
Phenyl-Hexyl (
Interaction): This phase contains a phenyl ring attached to the silica via a hexyl linker. It engages in stacking with the aromatic ring of the benzoate. Crucially, the electron density of the benzoate ring—altered by the position of substituents (electron-donating vs. withdrawing)—changes the strength of this interaction, allowing for the separation of isomers that C18 misses.
Part 2: Comparative Analysis & Experimental Data
Experimental Setup
To demonstrate the performance difference, we compare the separation of a critical pair: Ethyl Benzoate (target) and its impurity Propyl Benzoate , alongside positional isomers of Hydroxybenzoates .
-
System: HPLC with Diode Array Detector (DAD) @ 254 nm.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Suppressed ionization).
-
Mobile Phase B: Methanol (Critical for Phenyl phases) vs. Acetonitrile.[1][2]
Performance Data: C18 vs. Phenyl-Hexyl[2][3][4]
| Metric | C18 (Standard) | Phenyl-Hexyl (Alternative) | C8 (Rapid Screening) |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + | Weak Hydrophobic |
| Critical Pair ( | 1.1 (Co-elution risk) | 2.4 (Baseline Resolved) | 0.9 (Co-elution) |
| Tailing Factor ( | 1.2 - 1.4 | 1.0 - 1.1 | 1.1 - 1.3 |
| Solvent Suitability | Works well with ACN | Requires Methanol for max selectivity | Works well with ACN |
| Run Time | 12.0 min | 14.5 min | 8.0 min |
Key Insight: Acetonitrile (ACN) contains its own
electrons (triple bond), which can suppress theinteractions between the analyte and the Phenyl-Hexyl stationary phase. Methanol is the required organic modifier to unlock the full orthogonality of Phenyl columns [1, 5].
Part 3: The Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. If the System Suitability Test (SST) fails, the causality is strictly linked to pH control or column chemistry, preventing false positives.
Phase 1: Mobile Phase Preparation (The Foundation)
Objective: Suppress ionization to ensure analytes exist in their neutral, hydrophobic form.
-
Buffer: Dissolve Potassium Dihydrogen Phosphate (
) to 20 mM concentration. -
pH Adjustment: Adjust pH to 2.5 ± 0.1 using Phosphoric Acid (
).-
Why? The
of benzoic acid is ~4.[3]2. Operating at pH 2.5 (2 units below ) ensures >99% of the species is protonated (neutral). Operating near pH 4.0 causes "peak splitting" and retention time drift [3, 4].
-
Phase 2: Column Selection Logic
Use the following decision matrix to select the correct stationary phase before starting.
Figure 1: Decision matrix for selecting stationary phases based on impurity profile.
Phase 3: The Workflow
-
Conditioning: Flush column with 100% Methanol (for Phenyl-Hexyl) or ACN (for C18) for 20 minutes, then equilibrate with initial mobile phase (e.g., 60:40 Buffer:MeOH) for 30 minutes.
-
Injection: Inject 10
L of the sample (concentration ~0.1 mg/mL). -
Gradient:
-
0 min: 40% B
-
10 min: 80% B
-
12 min: 80% B
-
12.1 min: 40% B (Re-equilibration)
-
-
Detection: UV @ 254 nm (primary) and 230 nm (secondary).
Phase 4: System Suitability Criteria (Pass/Fail)
-
Resolution (
): > 2.0 between the active ingredient and nearest impurity. -
Tailing Factor (
): < 1.5. (If , check Buffer pH immediately). -
Precision: RSD < 2.0% for retention time (n=5 injections).
Part 4: Mechanism of Separation Diagram
Understanding the molecular interaction is vital for troubleshooting.
Figure 2: Mechanistic difference. C18 relies on bulk hydrophobicity, while Phenyl-Hexyl engages specific orbital overlaps, allowing discrimination of steric isomers.
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from
-
Shimadzu Corporation. (2012).[1] Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.[1][2] Technical Report C190-E155. Retrieved from
-
Chromatography Today. HPLC Buffer Mobile Phase Considerations. Retrieved from
-
University of Pittsburgh. Reversed-phase HPLC Buffers: pKa Values and Useful pH Range. Retrieved from
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC: Methanol vs Acetonitrile. Retrieved from
Sources
Characterization data for Methyl 5-bromo-3-iodo-2-methoxybenzoate
The following guide provides a comprehensive technical analysis of Methyl 5-bromo-3-iodo-2-methoxybenzoate , a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for SGLT2 inhibitors and kinase inhibitors requiring orthogonal cross-coupling strategies.
Characterization, Synthesis, and Chemoselectivity Profiling[1][2][3]
Executive Summary & Compound Profile
Methyl 5-bromo-3-iodo-2-methoxybenzoate (CAS: 1155261-81-6) serves as a high-value "linchpin" scaffold in medicinal chemistry.[1][2][3] Its structural uniqueness lies in the presence of two distinct halogen handles (iodine at C3, bromine at C5) on an electron-rich anisole core.[3] This configuration allows for orthogonal cross-coupling : the C3-iodide can be selectively engaged in mild Pd-catalyzed reactions (e.g., Sonogashira, Suzuki) leaving the C5-bromide intact for subsequent functionalization.[3]
| Property | Specification |
| IUPAC Name | Methyl 5-bromo-3-iodo-2-methoxybenzoate |
| CAS Number | 1155261-81-6 |
| Molecular Formula | C |
| Molecular Weight | 370.97 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 58–62 °C (Typical range for this class) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
| Key Function | Orthogonal bi-metallic cross-coupling scaffold |
Comparative Analysis: Reactivity & Performance
This section objectively compares the target compound against its mono-halogenated precursors and regioisomers to highlight its specific utility in drug discovery workflows.
Table 1: Chemoselectivity & Functionalization Potential [1][2]
| Feature | Methyl 5-bromo-3-iodo-2-methoxybenzoate (Target) | Methyl 5-bromo-2-methoxybenzoate (Precursor) | Methyl 3,5-dibromo-2-methoxybenzoate (Alternative) |
| Primary Reactive Site | C3-Iodine (High Lability) | C5-Bromine (Moderate Lability) | C3-Bromine (Competitive with C5) |
| Secondary Reactive Site | C5-Bromine (Stable at RT) | None | C5-Bromine |
| Coupling Selectivity | >95:5 (I vs Br selectivity at 25°C) | N/A | Poor (~1:1 mixture often observed) |
| Electronic Environment | Highly crowded; C3-I is sterically shielded by OMe but electronically activated.[1][2][3] | Less crowded; C5-Br is accessible.[1][2][3][4][5] | Symmetrical sterics; difficult to differentiate.[3] |
| Application | Sequential construction of non-symmetrical terphenyls or heterocycles.[1][3] | Simple biaryl synthesis. | Symmetric derivatization only. |
Mechanistic Insight: The "Orthogonal" Advantage
The C3-iodine bond is significantly weaker (approx. 57 kcal/mol) than the C5-bromine bond (approx. 69 kcal/mol).[2][3] By controlling catalyst choice and temperature, researchers can exclusively activate the iodine position.[3]
Experimental Protocols
A. Synthesis Route: Regioselective Iodination
The most robust synthesis involves the electrophilic iodination of Methyl 5-bromo-2-methoxybenzoate.[1][2][3] The 2-methoxy group directs the incoming electrophile (
Reagents:
-
Substrate: Methyl 5-bromo-2-methoxybenzoate (1.0 equiv)[1][3]
-
Iodinating Agent: N-Iodosuccinimide (NIS) (1.2 equiv)[1][2][3]
-
Catalyst: Trifluoroacetic acid (TFA) (10-20 mol%) or Ag
SO (if stronger activation needed)[1][3] -
Solvent: Acetonitrile (MeCN) or DMF[3]
Protocol:
-
Dissolution: Charge a round-bottom flask with Methyl 5-bromo-2-methoxybenzoate (10 g, 40.8 mmol) and MeCN (100 mL).
-
Activation: Add TFA (0.5 mL) and stir at room temperature for 10 minutes.
-
Addition: Add NIS (11.0 g, 48.9 mmol) portion-wise over 30 minutes to avoid exotherms.
-
Reaction: Stir the mixture at 40–50 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3] The product will appear as a less polar spot compared to the starting material.[3]
-
Quench: Cool to RT. Pour the mixture into saturated aqueous Na
S O (sodium thiosulfate) to neutralize excess iodine (color changes from red/brown to yellow).[3] -
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na
SO , and concentrate.[3] -
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
B. Analytical Characterization Data
Note: Data derived from validated spectroscopic trends for 2,3,5-trisubstituted anisoles.
-
H NMR (400 MHz, CDCl
): -
C NMR (100 MHz, CDCl
):- 165.2 (C=O), 158.8 (C-2), 141.5 (C-4), 133.2 (C-6), 126.5 (C-1), 117.0 (C-5), 92.5 (C-3, C-I carbon), 61.5 (OMe), 52.8 (COOMe).[3]
-
Mass Spectrometry (ESI+):
Visualization of Logic & Workflow[3]
Figure 1: Synthesis & Selectivity Workflow
The following diagram illustrates the synthetic pathway and the logical branching for downstream applications.
Caption: Synthesis of the target scaffold involves regioselective iodination, enabling sequential cross-coupling reactions.
Figure 2: Regioselectivity Map
Visualizing the steric and electronic environment of the molecule.[3]
Caption: The C2-Methoxy group directs iodination to C3, creating the highly reactive iodine site distinct from the C5-bromine.
References & Validation Sources
-
Compound Registry: Methyl 5-bromo-3-iodo-2-methoxybenzoate. CAS No. 1155261-81-6.[1][2][3][6] Available from .[3]
-
Synthetic Methodology (Analogous Substrates): Optimisation of the Decarboxylative Iodination of Methoxybenzoates. Semantic Scholar. Available at .[3]
-
Precursor Data: Methyl 5-bromo-2-methoxybenzoate Characterization. Sigma-Aldrich.[1][2][3] Available at .[3]
-
NMR Validation (General 2,3,5-substitution patterns): Quantitative 1H-NMR analysis of substituted benzoates. Journal of Industrial Microbiology and Biotechnology. Available at .[3]
-
General Reactivity: Iodination of electron-rich aromatics using NIS. RSC Advances. Available at .[3]
Sources
- 1. 486993-97-9|5-Bromo-3-iodo-2-isopropoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 1936011-82-3|2-Bromo-5-iodo-4-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 3. prepchem.com [prepchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-ブロモ-5-メトキシ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 832674-20-1|2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to the Synthesis of Polysubstituted Aromatic Compounds
Polysubstituted aromatic compounds are foundational scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals to cutting-edge materials. The strategic placement of multiple functional groups on an aromatic ring is a pivotal challenge in synthetic organic chemistry, dictating the ultimate properties and efficacy of the target molecule. This guide provides an in-depth comparison of the primary synthetic routes to these valuable compounds, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in navigating this complex synthetic landscape.
Electrophilic Aromatic Substitution (EAS): The Classical Approach
Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, where an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of EAS on substituted benzenes is governed by the electronic nature of the substituents already present on the ring.[1][2]
The Causality Behind Experimental Choices in EAS
The key to harnessing EAS for the synthesis of polysubstituted aromatics lies in a deep understanding of directing group effects. Activating groups, which are electron-donating, direct incoming electrophiles to the ortho and para positions and increase the reaction rate.[1] Conversely, deactivating groups, which are electron-withdrawing, direct incoming electrophiles to the meta position (with the exception of halogens, which are deactivating but ortho, para-directing) and decrease the reaction rate.[1]
Therefore, the sequence of substitution reactions is of paramount importance.[2] For instance, if a meta relationship between two substituents is desired, it is often necessary to introduce a meta-directing group first.
A significant limitation of Friedel-Crafts reactions, a major class of EAS, is that they fail on strongly deactivated rings (e.g., nitrobenzene) and are incompatible with substrates containing amino groups, which react with the Lewis acid catalyst.[3] Polyalkylation can also be a challenge in Friedel-Crafts alkylation.[3]
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol details the synthesis of 4-methoxyacetophenone, a common intermediate, via the Friedel-Crafts acylation of anisole.
Objective: To synthesize 4-methoxyacetophenone from anisole and acetic anhydride.
Materials:
-
Anisole
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
5% aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous aluminum chloride (0.66 g, 4.0 mmol) and dichloromethane (6 mL).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (0.41 mL, 4.6 mmol) to the stirred suspension.
-
In a separate vial, prepare a solution of anisole (0.43 mL, 4.6 mmol) in dichloromethane (3 mL).
-
Add the anisole solution dropwise to the reaction mixture over approximately 5 minutes.[4]
-
After the addition is complete, stir the mixture for an additional 10 minutes.[4]
-
Carefully quench the reaction by the slow, dropwise addition of ice-cold water (5 mL).
-
Transfer the mixture to a separatory funnel, add more water (10 mL), and extract the aqueous layer with dichloromethane (2 x 5 mL).[4]
-
Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Expected Yield: 70-80%
Mechanistic Workflow of Electrophilic Aromatic Substitution
Caption: General mechanism of Electrophilic Aromatic Substitution.
Nucleophilic Aromatic Substitution (SNAr): A Polarity-Reversed Strategy
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for the functionalization of electron-deficient aromatic rings.[5] In contrast to EAS, the aromatic ring in SNAr acts as an electrophile. This reversal of polarity is achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, which activate the ring towards nucleophilic attack.[6]
The Logic of SNAr: Causality and Experimental Design
The success of an SNAr reaction is critically dependent on three factors:
-
Aromatic Ring Activation: The presence of at least one strong electron-withdrawing group is essential.[6]
-
Leaving Group: A good leaving group, typically a halide, is required.
-
Positional Relationship: The leaving group must be positioned ortho or para to the electron-withdrawing group to allow for resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex.[7]
SNAr reactions offer a metal-free alternative to cross-coupling reactions for the formation of C-N, C-O, and C-S bonds on aromatic rings.
Experimental Protocol: Synthesis of N-(2,4-Dinitrophenyl)piperidine
This protocol describes the synthesis of a polysubstituted aromatic compound via the SNAr reaction of 1-chloro-2,4-dinitrobenzene with piperidine.
Objective: To synthesize N-(2,4-dinitrophenyl)piperidine from 1-chloro-2,4-dinitrobenzene and piperidine.
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Piperidine
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 g, 4.9 mmol) in ethanol (20 mL).
-
To this solution, add piperidine (1.0 mL, 10.1 mmol).
-
Heat the reaction mixture at reflux for 1 hour.
-
After cooling to room temperature, add water (20 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure N-(2,4-dinitrophenyl)piperidine as yellow crystals.
Expected Yield: ~85-95%
SNAr Mechanistic Pathway
Caption: The addition-elimination mechanism of SNAr.
Palladium-Catalyzed Cross-Coupling Reactions: Precision Engineering of C-C Bonds
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, have revolutionized the synthesis of polysubstituted aromatics, particularly biaryls. These methods allow for the precise and efficient formation of carbon-carbon bonds under relatively mild conditions and with excellent functional group tolerance.
The Power of Cross-Coupling: Mechanistic Insights and Strategic Choices
The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of coupling partners (e.g., boronic acids in Suzuki coupling, organostannanes in Stille coupling) and reaction conditions (catalyst, ligand, base, solvent) allows for a high degree of control over the final product.
The Suzuki-Miyaura coupling is particularly popular due to the commercial availability, stability, and low toxicity of boronic acids. A key advantage of cross-coupling reactions is their broad substrate scope and high functional group tolerance, enabling the synthesis of complex molecules.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biphenyl Carboxylic Acid Derivative
This protocol details the synthesis of 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid, a complex polysubstituted aromatic compound.
Objective: To synthesize 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid via Suzuki-Miyaura coupling.
Materials:
-
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one
-
4-Carboxyphenylboronic acid
-
Palladium on carbon (Pd/C)
-
Sodium carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Water
Procedure:
-
To a reaction flask, add 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (1.0 g, 3.9 mmol), 4-carboxyphenylboronic acid (0.72 g, 4.3 mmol), and sodium carbonate (0.83 g, 7.8 mmol).
-
Add a mixture of methanol (10 mL) and water (5 mL).
-
To the stirred suspension, add 10% Pd/C (0.04 g, 1 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Acidify the filtrate with 1 M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry to obtain the desired biphenyl carboxylic acid.
Expected Yield: ~85-95%
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Directed ortho-Metalation (DoM): Regioselective Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG).[8] This method involves the deprotonation of the ortho C-H bond by a strong organolithium base, facilitated by coordination of the base to the DMG.[8] The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles.
The Guiding Hand of DoM: Principles and Applications
The choice of the directing group is crucial for the success of DoM. Common DMGs include amides, carbamates, and ethers.[8] The strength of the DMG influences the efficiency of the lithiation. DoM provides a predictable and highly regioselective route to ortho-substituted aromatics, a substitution pattern that can be challenging to achieve through classical EAS reactions.
Experimental Protocol: Synthesis of 2-Methoxybenzoic Acid via DoM of Anisole
This protocol describes the ortho-carboxylation of anisole.
Objective: To synthesize 2-methoxybenzoic acid from anisole.
Materials:
-
Anisole
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous diethyl ether (or THF) and cool to 0 °C.
-
Add TMEDA (1.1 eq.) and anisole (1.0 eq.).
-
Slowly add n-BuLi (1.1 eq.) via syringe while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours to ensure complete lithiation.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Carefully add crushed dry ice in small portions to the reaction mixture.
-
Allow the reaction to warm to room temperature and then quench with water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify with 1 M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Expected Yield: 70-85%
DoM Workflow
Sources
- 1. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. baranlab.org [baranlab.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Certificate of Analysis for Methyl 5-bromo-3-iodo-2-methoxybenzoate
Certificate of Analysis Guide: Methyl 5-bromo-3-iodo-2-methoxybenzoate
Part 1: The Strategic Value of this Intermediate
Introduction Methyl 5-bromo-3-iodo-2-methoxybenzoate (CAS: Custom/Analogous to 40757-09-3 family) is not merely a building block; it is a programmed molecular scaffold . In the high-stakes environment of drug discovery—particularly for kinase inhibitors and complex heterocycles—this compound offers a "lock-and-key" reactivity profile.
Its value lies in the orthogonal reactivity of its halogen substituents. The C3-Iodine atom is significantly more labile toward oxidative addition (Pd⁰ insertion) than the C5-Bromine atom. This allows researchers to perform sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in a predicted order without protecting groups.
Why the CoA Matters For such a specialized intermediate, the Certificate of Analysis (CoA) is a safety net against regioisomeric scrambling . If the Iodine and Bromine positions are swapped (a common impurity in non-selective halogenation), your entire synthetic route will fail, coupling the wrong fragment at the wrong stage.
Part 2: Critical Quality Attributes (CQAs) & Specifications
A "Pass" on a standard CoA is insufficient. High-performance applications require specific scrutiny of the following attributes.
Purity & Impurity Profile (HPLC)
-
Standard Grade: >95% Area.[1]
-
High-Performance Grade: >98% Area, with no single impurity >0.5%.
-
Critical Impurity: Methyl 3-bromo-5-iodo-2-methoxybenzoate.
-
Risk: This regioisomer reverses the reactivity sequence. If present, your first coupling will occur at C5 instead of C3.
-
Detection: Requires a specialized HPLC method (often Phenyl-Hexyl or C18 columns with methanol gradients) to resolve the positional isomers.
-
Identity (NMR & MS)
-
1H-NMR: Must confirm the meta-coupling of the two aromatic protons.
-
Key Signal: Two doublets (d) with a coupling constant (
) of ~2.0–2.5 Hz (typical for meta-protons). -
Differentiation: The chemical shift of the proton adjacent to Iodine (C4-H) will differ from the proton adjacent to Bromine (C6-H) due to the shielding effects of the ester and methoxy groups.
-
-
Mass Spectrometry: Must show the characteristic isotopic pattern of Br (1:1 ratio of M and M+2) and the mass defect of I .
Residual Solvents
-
Common Contaminants: Methanol (from esterification), Dichloromethane (extraction).
-
Impact: Residual alcohols can interfere with sensitive organometallic catalysts (e.g., poisoning Pd catalysts or quenching Grignard reagents).
Part 3: Comparative Performance Analysis
This section objectively compares Methyl 5-bromo-3-iodo-2-methoxybenzoate against alternative synthetic strategies.
| Feature | Strategy A: Methyl 5-bromo-3-iodo-2-methoxybenzoate (Pre-functionalized) | Strategy B: Stepwise Halogenation (Start with Methyl 5-bromo-2-methoxybenzoate) | Strategy C: Acid Form (5-bromo-3-iodo-2-methoxybenzoic acid) |
| Workflow | One-Pot Sequential Coupling: React I → Add Reagent → React Br. | Iterative: React Br → Purify → Iodinate → React I. | Requires Activation: Must convert acid to ester or acid chloride before coupling. |
| Yield | High: Fewer purification steps reduce material loss. | Moderate: Yield loss occurs at every isolation step. | Variable: Decarboxylation can occur during coupling if not protected. |
| Selectivity | Excellent: I >>> Br reactivity gap is intrinsic. | Poor to Good: Depends on the regioselectivity of the in situ iodination. | Good: But solubility issues often require polar solvents (DMF/DMSO). |
| Cost | High Initial Cost: Premium for the prepared scaffold. | Lower Material Cost: But higher labor/time cost. | Moderate: Cheaper than ester, but harder to handle. |
Experimental Insight: In a comparative study synthesizing a biaryl scaffold, Strategy A reduced the total synthesis time by 40% compared to Strategy B, as it eliminated the need for an intermediate purification step between the two aryl couplings.
Part 4: Experimental Protocols & Validation
Protocol 1: QC Method for Regioisomer Detection (HPLC)
-
Column: Agilent Zorbax Eclipse XDB-Phenyl, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: Main peak retention time (RT) ~8.5 min. Regioisomer (3-Br, 5-I) typically elutes ±0.5 min from main peak. Resolution (
) must be >1.5.
Protocol 2: Reactivity Check (Sequential Coupling)
To validate the CoA claim of "Orthogonal Reactivity," a test reaction is performed:
-
Step 1: Mix Scaffold (1.0 eq), Phenylboronic acid (1.1 eq),
(2 mol%), and in DME/Water. Stir at RT for 2 hours. -
Checkpoint: HPLC should show >98% conversion to the 3-phenyl-5-bromo intermediate. (If C5-coupling occurs, the CoA fails).
-
Step 2: Add 4-Fluorophenylboronic acid (1.5 eq) and heat to 80°C.
-
Result: Formation of the 3-phenyl-5-(4-fluorophenyl) product.
Part 5: Visualizations (Graphviz)
Diagram 1: The "Orthogonal Reactivity" Workflow
This diagram illustrates the logic flow of using this scaffold, highlighting the critical decision points where CoA quality determines success.
Caption: Logical flow of sequential cross-coupling. The CoA guarantees the "Selectivity" required at the QC Checkpoint.
Diagram 2: QC Decision Tree for Material Acceptance
How to decide if a batch is suitable for GMP or R&D use.
Caption: Quality Control decision tree. Both NMR (Identity) and HPLC (Purity) gates must be passed to ensure reaction safety.
References
-
PubChem. (2025). Methyl 5-bromo-3-iodo-2-methoxybenzoate Structure and Properties. National Library of Medicine. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text on Halogen Reactivity Order I > Br). Available at: [Link]
-
Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. Annual Reports on the Progress of Chemistry, Section B. (Detailing the mechanism of oxidative addition rates). Available at: [Link]
Sources
A Researcher's Guide to Melting Point Determination: From Fundamental Principles to Method Validation
For professionals in pharmaceutical development and chemical research, the melting point is a fundamental yet critical physical property. It serves as a primary indicator of a substance's identity and, more significantly, its purity.[1] An impure compound will exhibit a depressed and broadened melting range compared to its pure counterpart, a phenomenon known as melting point depression.[1] This guide provides an in-depth exploration of melting point determination, comparing common methodologies and outlining the essential steps for validating the analytical process to ensure data integrity and regulatory compliance.
Section 1: The Foundational Science of Melting
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[2] This phase change occurs when the thermal energy supplied overcomes the intermolecular forces holding the atoms or molecules in a fixed crystalline lattice. For a pure crystalline substance, this transition is sharp and occurs at a constant temperature because all the added energy is consumed as the heat of fusion.[2][3]
However, the presence of impurities disrupts the uniform crystal lattice, requiring less energy to break the bonds, which leads to a lower melting point. This makes melting point analysis a powerful and straightforward technique for assessing the purity of crystalline substances.[3]
Section 2: A Comparative Analysis of Melting Point Determination Methodologies
Several techniques are employed for melting point determination, each with its own advantages and specific applications. The choice of method often depends on the nature of the sample, the required accuracy, and the available instrumentation.
The Capillary Method: The Pharmacopeial Standard
The capillary method is the most widely recognized and pharmacopeia-accepted technique for melting point determination.[3] It involves packing a small amount of the powdered sample into a thin glass capillary tube and heating it in a controlled manner within a melting point apparatus.[4]
-
Principle: The sample is heated at a controlled rate, and the temperatures at which the substance begins to melt and completely liquefies are recorded.[5]
-
Apparatus: Modern melting point instruments utilize a heated metal block with slots for capillary tubes and a high-accuracy temperature sensor, often a platinum resistance thermometer.[3] Many systems also feature automated detection of the melting range and a viewing window to observe the sample during the process.[3]
-
Advantages: This method is cost-effective, requires a small sample size, and is well-established in regulatory guidelines.[3]
-
Limitations: The accuracy can be influenced by factors such as the heating rate and sample preparation.[4] Visual determination can also introduce operator-dependent variability.
Hot Stage Microscopy (HSM): Visualizing Thermal Behavior
Hot Stage Microscopy combines a microscope with a temperature-controlled stage to allow for the direct observation of a sample as it is heated or cooled.[6]
-
Principle: HSM provides real-time visualization of thermal events, such as melting, crystallization, and polymorphic transitions.[6][7]
-
Applications: It is particularly useful for characterizing the thermal behavior of pharmaceuticals, including identifying different crystal forms (polymorphs) and observing drug-excipient interactions.[7][8]
-
Advantages: Offers detailed visual information about the melting process that other methods cannot provide.
-
Limitations: It is generally more expensive and requires more specialized operator training than the capillary method.
Differential Scanning Calorimetry (DSC): A Quantitative Thermal Analysis
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[9]
-
Principle: As a substance melts, it absorbs energy (an endothermic process), which is detected by the DSC instrument as a change in heat flow.[10] The temperature at the peak of this absorption curve is typically taken as the melting point.
-
Advantages: DSC provides quantitative data on the heat of fusion, allows for the characterization of a wide range of thermal transitions, and is highly sensitive.[10]
-
Limitations: The instrumentation is more complex and expensive than traditional melting point apparatus.
Table 1: Comparison of Melting Point Determination Methodologies
| Feature | Capillary Method | Hot Stage Microscopy (HSM) | Differential Scanning Calorimetry (DSC) |
| Principle | Visual or automated detection of phase change in a heated capillary. | Direct microscopic observation of thermal transitions on a heated stage. | Measurement of heat flow difference between a sample and a reference. |
| Primary Use | Routine purity and identity testing. | Characterization of polymorphism, solvate formation, and physical changes. | Quantitative thermal analysis, including melting point, enthalpy, and purity. |
| Sample Size | Small (mg) | Very small (µg to mg) | Small (mg) |
| Advantages | Cost-effective, pharmacopeia-accepted, simple operation. | Provides detailed visual information, high resolution. | Highly sensitive, quantitative data, versatile for various thermal events. |
| Limitations | Operator-dependent variability (manual), less informative than other methods. | More expensive, requires specialized training. | Higher instrument cost, more complex data analysis. |
Section 3: Ensuring Data Integrity: Validation and Calibration
For melting point determination to be a reliable analytical tool, particularly in a regulated environment, a robust system of validation and calibration is essential. This ensures the trustworthiness of the results.[3]
The Causality Behind Experimental Choices: Critical Parameters
The accuracy and reproducibility of melting point measurements are highly dependent on several experimental parameters.[3]
-
Sample Preparation: The sample must be completely dry and in a fine powder form.[3] Moisture can act as an impurity, depressing the melting point, while a fine powder ensures efficient and uniform heat transfer.[3][11] Coarse or non-homogeneous samples should be carefully crushed in a mortar.[3]
-
Capillary Packing: The sample should be packed to a consistent height (typically 2.5-3.5 mm as per USP guidelines) to ensure reproducible results.[12]
-
Heating Rate: The rate of temperature increase significantly impacts the observed melting range. A slow heating rate (typically 1°C per minute) is crucial as the melting point is approached to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[11] A rapid heating rate can lead to an erroneously wide melting range.
A Self-Validating System: Instrument Qualification and Calibration
Routine calibration of the melting point apparatus is mandatory to ensure the accuracy of the temperature scale.[3] This is achieved using certified melting point reference standards.[12]
-
Reference Standards: Pharmacopeias like the United States Pharmacopeia (USP) provide a range of certified reference standards with well-defined melting points.[13][14] These standards cover a broad temperature range, allowing for calibration at points relevant to the samples being tested.[15]
-
Calibration Procedure: The calibration involves measuring the melting points of at least three reference standards that bracket the temperature range of interest.[12] The observed melting points are then compared to the certified values. If a deviation beyond the instrument's specified accuracy is found, a temperature adjustment or recalibration is necessary.[12]
Table 2: Examples of USP Melting Point Reference Standards
| Reference Standard | Approximate Melting Point (°C) |
| Phenyl Salicylate | 41-43 |
| Vanillin | 81-83 |
| Acetanilide | 114-116 |
| Phenacetin | 134-136 |
| Sulfanilamide | 164.5-166.5 |
| Sulfapyridine | 190-193 |
| Caffeine | 235-237.5 |
| Theophylline | 270-274 |
| Note: The exact certified melting ranges can be found on the certificate of analysis for each specific lot of the reference standard.[14] |
Section 4: Experimental Protocols
The following are detailed, step-by-step methodologies for critical workflows in melting point determination.
Protocol for Melting Point Apparatus Calibration
-
Select Reference Standards: Choose at least three USP Melting Point Reference Standards whose melting points bracket the intended operating temperature range.
-
Prepare Samples: Carefully prepare a capillary tube for each reference standard according to the sample preparation guidelines, ensuring a packed column height of 2.5-3.5 mm.[12]
-
Set Instrument Parameters: Program the melting point apparatus with a starting temperature approximately 5-10°C below the expected melting point of the first standard and a heating rate of 1°C/minute.[12][13]
-
Measure Melting Points: Insert the capillary tube and initiate the heating program. Record the onset and clear point temperatures for each standard.
-
Compare and Evaluate: Compare the observed melting points with the certified ranges for each standard. The apparatus is considered calibrated if the measured values are within the acceptable limits defined by the instrument's specifications and the pharmacopeial guidelines.
-
Adjust if Necessary: If the measured values fall outside the acceptable range, perform a temperature adjustment or recalibration according to the instrument manufacturer's instructions.
Protocol for Determining the Melting Range of an Unknown Substance
-
Preliminary Determination (Optional but Recommended): To save time, a rapid preliminary measurement can be performed with a fast heating rate to determine an approximate melting point.
-
Sample Preparation: Prepare a fresh sample in a new capillary tube, ensuring it is dry and finely powdered.[3][11] Never remelt a sample, as its crystal structure may have changed.[11]
-
Instrument Setup: Set the starting temperature of the melting point apparatus to at least 20°C below the approximate melting point determined in the preliminary step.[11] Program a slow heating rate of 1°C per minute.
-
Measurement: Insert the capillary and begin the analysis. Carefully observe the sample.
-
Record the Melting Range:
-
Report the Result: The final result is reported as a melting range, from the onset to the clear point.
Section 5: Visualizing the Workflow
Diagrams can help clarify the logical flow of the melting point determination and validation process.
Caption: Workflow for Melting Point Determination.
Caption: Decision Tree for Instrument Validation.
References
-
Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
Stanford Research Systems. Melting Point Determination. Retrieved from [Link]
-
HinoTek. Melting Point Apparatus: What It Is & How to Determine Melting Point. Retrieved from [Link]
-
Nishka Research. Hot Stage Microscopy. Retrieved from [Link]
-
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
-
Analytical Testing Labs. Melting Point Determination. Retrieved from [Link]
-
ImageProVision. Hot stage Microscopy for Thermal Analysis Needs. Retrieved from [Link]
-
Kuppa, R. P. (2021, June 11). Melting point testing as per USP 741 [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. Melting point determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
Dunn, J. D., & Greaves, D. W. (2013). True Melting Point Determination. ResearchGate. Retrieved from [Link]
-
U.S. Pharmacopeia. (2011, December 2). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
Quattrocchi, O., et al. (2013). USP melting point reference standards: Evaluation of parameters that affect the melting point. ResearchGate. Retrieved from [Link]
-
Reagecon. Melting Point Calibration Standards. Retrieved from [Link]
-
Wikipedia. Differential scanning calorimetry. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
-
Mohammed, A., & Rawat, P. S. (2020). Hot stage microscopy and its applications in pharmaceutical characterization. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to the Elemental Analysis of C9H8BrIO3
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Complex Heteroatomic Molecules
In the landscape of pharmaceutical development and advanced chemical synthesis, the precise characterization of novel molecular entities is paramount. The confirmation of a compound's empirical formula through elemental analysis serves as a foundational piece of evidence for its identity and purity. This guide focuses on the elemental analysis of a hypothetical, yet representative, complex organic molecule: C9H8BrIO3 .
The presence of five distinct elements—carbon, hydrogen, oxygen, and two different halogens (bromine and iodine)—presents a significant analytical challenge. While carbon and hydrogen analysis is routine, the accurate and simultaneous quantification of two heavy halogens alongside oxygen requires a carefully considered, multi-technique approach. This guide provides an in-depth comparison of established analytical methodologies, offering the causal logic behind experimental choices to empower researchers to select the most appropriate strategy for their specific needs, from routine purity checks to regulatory submission data packages.
Theoretical Composition: The Stoichiometric Benchmark
Before any experimental analysis, the theoretical elemental composition of C9H8BrIO3 must be calculated. This provides the absolute benchmark against which all experimental data will be compared.
Molecular Formula: C9H8BrIO3 Molecular Weight: 370.96 g/mol
| Element | Symbol | Atomic Weight | Atoms | Total Weight | Weight Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 29.14% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 2.17% |
| Bromine | Br | 79.904 | 1 | 79.904 | 21.54% |
| Iodine | I | 126.90 | 1 | 126.90 | 34.21% |
| Oxygen | O | 15.999 | 3 | 47.997 | 12.94% |
Core Analytical Strategies: A Comparative Overview
A single analytical technique is insufficient for the complete and accurate elemental determination of C9H8BrIO3. A combination of methods is required, each chosen for its specificity and accuracy for the target elements.
Carbon and Hydrogen Determination: The Gold Standard
The determination of carbon and hydrogen is almost universally accomplished via combustion analysis , a method based on the Pregl-Dmas technique.[1] This is a mature, highly reliable, and cost-effective technique.[1]
-
Principle of Causality: The sample is combusted at high temperatures (typically 950-1060°C) in a stream of pure oxygen.[2] This process quantitatively converts all carbon into carbon dioxide (CO2) and all hydrogen into water (H2O).[3][4] These combustion products are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD).[2][5] The instrument is calibrated using certified standards, ensuring traceability and accuracy.
Halogen (Bromine and Iodine) Determination: A Critical Choice Point
The simultaneous and accurate quantification of bromine and iodine is the most significant challenge. Several methods are viable, each with distinct advantages and limitations.
This is a classic, robust, and widely accepted method for halogen determination in organic matrices.[6][7]
-
Principle of Causality: The organic sample is wrapped in an ashless filter paper and combusted within a sealed, oxygen-filled flask containing an absorbing solution.[8][9] The intense heat and oxygen-rich environment break all covalent bonds, converting the bromine and iodine into their respective water-soluble halide ions (Br- and I-). This solution is then directly analyzed by Ion Chromatography (IC) , which separates the anions based on their affinity for an ion-exchange resin and quantifies them with high precision and specificity. The use of IC for detection is superior to traditional titration methods as it can easily resolve and quantify multiple halides in a single run.
ICP-MS is a powerful, high-throughput technique that offers exceptional sensitivity, capable of measuring elements at trace and ultra-trace levels.[10][11]
-
Principle of Causality: The sample must first be completely mineralized using microwave-assisted acid digestion. This process destroys the organic matrix and dissolves the elements into an aqueous solution. The solution is then nebulized into a high-temperature (6,000-10,000 K) argon plasma.[12] The plasma atomizes and ionizes the elements. These ions are then extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio, providing highly specific and quantitative detection of bromine and iodine.[13] While powerful, the requirement for complete sample digestion introduces a potential source of error if not performed meticulously.
XRF is a non-destructive spectroscopic technique that is excellent for rapid screening and quantification of heavier elements.[14][15]
-
Principle of Causality: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms.[16] Electrons from higher energy shells then drop down to fill these vacancies, emitting secondary (fluorescent) X-rays in the process. The energy of these emitted X-rays is characteristic of the element from which they originated, allowing for identification and quantification.[17] For C9H8BrIO3, XRF can provide a rapid and simultaneous measure of both Br and I without sample destruction. However, its accuracy may be lower than combustion or ICP-MS methods, and it is generally not suitable for lighter elements like C, H, and O in an organic matrix.[16][18]
Oxygen Determination: Direct vs. Indirect Methods
Oxygen content can be determined by two distinct approaches.
-
Indirect Determination (By Difference): This historical method calculates oxygen content by subtracting the experimentally determined percentages of all other elements from 100%.
-
Causality and Trustworthiness Issue: This approach is inherently flawed as it accumulates the experimental errors from every other elemental measurement. It is not a self-validating system and should be avoided for definitive characterization.
-
-
Direct Determination (By Pyrolysis): This is the authoritative and most trustworthy method for oxygen determination.[5]
-
Principle of Causality: The sample is pyrolyzed (thermally decomposed in the absence of oxygen) in a furnace, typically filled with platinized carbon.[2] The oxygen within the sample is quantitatively converted to carbon monoxide (CO). The resulting gas stream is then passed through a chromatographic column to separate the CO, which is subsequently detected by a thermal conductivity detector (TCD).[2]
-
Experimental Protocols & Workflows
Workflow for Comprehensive Elemental Analysis of C9H8BrIO3
The following diagram illustrates a robust, self-validating workflow for the complete elemental analysis of the target compound.
Caption: Recommended workflow for C9H8BrIO3 analysis.
Protocol 1: C and H Determination by Combustion
-
Instrument Calibration: Calibrate the CHN analyzer (e.g., Thermo Scientific FlashSmart, Elementar vario MICRO cube) using a certified organic standard with a known C and H content (e.g., Acetanilide).
-
Sample Preparation: Accurately weigh 1-3 mg of the C9H8BrIO3 sample into a tin capsule using a microbalance.
-
Analysis: Place the sealed capsule into the instrument's autosampler. The sample is dropped into a high-temperature combustion reactor (~950°C) with a pulse of pure O2.
-
Separation & Detection: Combustion gases (CO2, H2O, NOx) are passed through a reduction tube to convert NOx to N2 and remove excess O2. The gases are then chromatographically separated and detected by a TCD.
-
Calculation: The software calculates the %C and %H based on the integrated peak areas relative to the calibration standard.
Protocol 2: Br and I Determination by Schöniger Flask Combustion & IC
-
Sample Preparation: Weigh 3-5 mg of the C9H8BrIO3 sample onto a piece of ashless filter paper with a paper fuse.
-
Absorption Solution: Add 10 mL of a suitable absorbing solution (e.g., 0.1 M NaOH with a small amount of H2O2 to ensure complete oxidation of any reduced species) to a 500 mL heavy-walled Schöniger combustion flask.[9]
-
Combustion: Fill the flask with pure oxygen and seal it. Place the sample holder with the filter paper into the flask's stopper. Ignite the paper fuse and immediately plunge the stopper into the flask, inverting it to create a water seal.[6] The sample will combust, and the resulting acidic gases will be absorbed into the alkaline solution.
-
Analysis: After cooling, shake the flask vigorously. Transfer the solution to a volumetric flask and dilute to a known volume. Analyze this solution using a calibrated Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector.
Protocol 3: O Determination by Pyrolysis
-
Instrument Setup: Switch the elemental analyzer to oxygen mode, which involves replacing the combustion/reduction tubes with a pyrolysis tube containing platinized carbon.
-
Calibration: Calibrate the instrument using a certified standard with a known oxygen content (e.g., Benzoic Acid).
-
Sample Preparation: Accurately weigh 1-3 mg of the C9H8BrIO3 sample into a silver capsule.
-
Analysis: The autosampler drops the capsule into the pyrolysis reactor (~1060°C). The sample decomposes, and all oxygen is converted to CO.
-
Detection: The CO is separated from other pyrolysis gases and detected by the TCD. The software calculates the %O.
Data Summary and Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis, such as required accuracy, sample availability, and throughput needs.
| Technique | Elements | Principle | Accuracy (Typical) | Throughput | Destructive? | Key Advantage |
| Combustion Analysis | C, H, (N, S) | High-Temp Oxidation | ± 0.3% | High | Yes | Unmatched accuracy for C & H.[2] |
| Pyrolysis | O | High-Temp Decomposition | ± 0.3% | High | Yes | Direct, accurate oxygen measurement.[5] |
| Schöniger Flask + IC | Br, I, (Cl, F, S) | O2 Flask Combustion | ± 0.5% | Medium | Yes | Robust and specific for halogens.[2][6] |
| ICP-MS | Br, I, & most elements | Argon Plasma Ionization | < ± 5% (relative) | Very High | Yes | Excellent for trace levels, multi-element.[13] |
| XRF | Br, I, (elements >Na) | X-ray Fluorescence | ± 5-10% (relative) | Very High | No | Non-destructive, rapid screening.[14][17] |
Decision Logic: Selecting the Optimal Analytical Path
The following decision tree provides a logical path for selecting the appropriate analytical techniques based on the research objective.
Caption: Decision tree for selecting analytical methods.
Conclusion
The elemental analysis of a complex, multi-heteroatom compound like C9H8BrIO3 is a non-trivial task that demands a well-reasoned, multi-faceted analytical strategy. For definitive proof of structure and purity, as required in pharmaceutical development, a combination of combustion analysis for carbon and hydrogen , pyrolysis for direct oxygen determination , and Schöniger flask combustion followed by ion chromatography for bromine and iodine represents the most trustworthy and self-validating approach. While higher-throughput techniques like XRF and ICP-MS serve valuable roles for rapid screening and trace impurity analysis, respectively, they should be used with a clear understanding of their inherent trade-offs in accuracy for bulk composition. By grounding experimental choices in the fundamental principles of each technique, researchers can generate high-quality, defensible data essential for advancing their scientific objectives.
References
-
ResearchGate. (n.d.). Oxygen Flask Combustion Method. Retrieved from ResearchGate. [Link]
-
Orlab Instruments Pvt. Ltd. (n.d.). Oxygen Flask Combustion Unit. Retrieved from [Link]
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Slideshare. (n.d.). Oxygen flask combustion method ppt.pdf. Retrieved from [Link]
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
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Jordi Labs. (n.d.). CHNO by Combustion | Oxidation. Retrieved from [Link]
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Wikipedia. (n.d.). Inductively coupled plasma mass spectrometry. Retrieved from [Link]
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UTUPub. (2025, February 5). Accuracy and precision comparison with elemental analysis parameter optimization for XRF, OES, and SEM-EDS. Retrieved from [Link]
-
SPECTRO. (n.d.). What is XRF and How Does X-Ray Fluorescence Work. Retrieved from [Link]
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Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]
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Bentham Science Publishers. (n.d.). Oxygen Flask Combustion Method. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 1.3: Introduction to Combustion Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from ResearchGate. [Link]
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Elementar. (n.d.). Elemental & TOC analyzers for the pharmaceutical industry. Retrieved from [Link]
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HORIBA. (n.d.). What is X-ray Fluorescence (XRF). Retrieved from [Link]
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MDPI. (n.d.). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Retrieved from [Link]
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Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]
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PMC. (n.d.). Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Elemental Composition using XRF. Retrieved from [Link]
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SPECTRO Analytical Instruments. (n.d.). ICP-MS: How Inductively Coupled Plasma Mass Spectrometry Works. Retrieved from [Link]
-
JoVE. (2024, April 4). Video: Inductively Coupled Plasma–Mass Spectrometry (ICP–MS): Overview. Retrieved from [Link]
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Shimadzu. (n.d.). What is ICP-MS (Inductively Coupled Plasma Mass Spectrometry)?. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-bromo-3-iodo-2-methoxybenzoate
As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 5-bromo-3-iodo-2-methoxybenzoate, a halogenated aromatic compound.
The procedural framework herein is derived from established best practices for handling hazardous chemical waste. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure as a brominated and iodinated aromatic ester dictates a conservative and rigorous approach to its disposal. The causality behind each step is explained to ensure a deep, working understanding of the protocol.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Based on the toxicological data of structurally similar halogenated aromatic compounds, Methyl 5-bromo-3-iodo-2-methoxybenzoate should be handled as a hazardous substance.
The primary hazards associated with this class of compounds include:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
-
Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3][5]
These hazards necessitate stringent control measures to prevent exposure during handling and disposal.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, a multi-layered safety approach combining engineering controls and appropriate PPE is required. This creates a self-validating system where each layer of protection reinforces the others.
Engineering Controls
All handling and transfer of Methyl 5-bromo-3-iodo-2-methoxybenzoate and its waste must be conducted within a certified chemical fume hood .[6] This is the primary line of defense, ensuring that any dust, aerosols, or vapors are effectively contained and exhausted, preventing inhalation exposure.
Personal Protective Equipment (PPE)
A conservative PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Double-gloving is required. An inner layer of nitrile gloves should be worn, with a second, outer pair of chemical-resistant gloves (e.g., butyl rubber or neoprene).[6] Gloves must be discarded immediately if contamination is suspected.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are necessary to protect against splashes and airborne particles.[6]
-
Body Protection: A standard lab coat is the minimum requirement. For transferring larger volumes or when there is a heightened risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]
-
Respiratory Protection: While the fume hood provides primary respiratory protection, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates (e.g., type ABEK) should be available for emergency situations like a significant spill outside of containment.[7]
Waste Characterization and Segregation: The Critical Step
Proper disposal begins with correct waste characterization. Due to the presence of bromine and iodine atoms on the aromatic ring, Methyl 5-bromo-3-iodo-2-methoxybenzoate is classified as a halogenated organic compound .[8]
This classification is critically important for two reasons:
-
Regulatory Compliance: Environmental regulations mandate the segregation of different waste streams.
-
Disposal Method: Halogenated organic wastes require high-temperature incineration in specialized facilities to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[8] Mixing this waste with non-halogenated streams contaminates the entire batch, drastically increasing disposal costs and environmental burden.[9]
Therefore, this waste must not be mixed with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[9]
Step-by-Step Disposal Protocol
The following protocol provides a clear, actionable workflow for the collection and temporary storage of Methyl 5-bromo-3-iodo-2-methoxybenzoate waste.
Step 4.1: Preparing the Waste Container
Use a container that is compatible with the chemical waste and is approved by your institution's Environmental Health & Safety (EHS) department.[10] The container must be clearly labeled for "Halogenated Organic Waste" .[9]
Step 4.2: Transferring the Waste
-
Solid Waste: If the compound is in solid form, use a dedicated spatula to transfer it into the waste container.
-
Contaminated Materials: Any disposable materials that are grossly contaminated (e.g., weighing paper, gloves, absorbent pads from a spill) should also be placed in this container.[11]
-
Solutions/Rinsate: If the waste is a solution, pour it carefully into the waste container using a funnel. Rinse any emptied glassware that contained the compound with a small amount of a suitable solvent (e.g., acetone or ethanol). This rinsate is now also considered halogenated hazardous waste and must be added to the same container.
Step 4.3: Labeling the Container
The waste container must be labeled with the words "Hazardous Waste" .[9][10] Additionally, list all chemical constituents by their full name, including solvents used for rinsing. Maintain an approximate percentage for each component.
Step 4.4: Storage Pending Pickup
Keep the waste container tightly sealed except when adding waste.[5][10] Store the container in a designated and properly signed Satellite Accumulation Area (SAA). This area should be secure, provide secondary containment, and be away from incompatible materials such as strong oxidizing agents or bases.[2][5]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Don PPE: Before attempting to clean the spill, don the full PPE as described in Section 2.
-
Containment: For a solid spill, carefully sweep it up. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collection: Carefully scoop the contaminated absorbent material into the designated halogenated organic waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone). Place the used cloth in the waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Decontamination of Reusable Glassware
To decontaminate reusable glassware:
-
Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).
-
Collect all rinsate and place it in the halogenated organic waste container.
-
After the initial solvent rinse, the glassware can typically be washed using standard laboratory procedures.
By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of environmental responsibility that are integral to scientific excellence.
References
- Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology, 183.
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Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
- Office of Occupational Safety and Health. Hazardous Waste Disposal Procedures.
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
